Hdac6-IN-36
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C30H29ClN4O3 |
|---|---|
Peso molecular |
529.0 g/mol |
Nombre IUPAC |
(1R,3S)-1-(4-chlorophenyl)-2-(cyclopropylmethyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C30H29ClN4O3/c31-22-13-11-20(12-14-22)28-27-24(23-3-1-2-4-25(23)33-27)15-26(35(28)17-19-5-6-19)30(37)32-16-18-7-9-21(10-8-18)29(36)34-38/h1-4,7-14,19,26,28,33,38H,5-6,15-17H2,(H,32,37)(H,34,36)/t26-,28+/m0/s1 |
Clave InChI |
KSUSUJKEPHDKQR-XTEPFMGCSA-N |
SMILES isomérico |
C1CC1CN2[C@@H](CC3=C([C@H]2C4=CC=C(C=C4)Cl)NC5=CC=CC=C35)C(=O)NCC6=CC=C(C=C6)C(=O)NO |
SMILES canónico |
C1CC1CN2C(CC3=C(C2C4=CC=C(C=C4)Cl)NC5=CC=CC=C35)C(=O)NCC6=CC=C(C=C6)C(=O)NO |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Tubastatin A: A Selective HDAC6 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Its unique cytoplasmic localization and role in deacetylating non-histone proteins, such as α-tubulin, distinguish it from other HDAC isoforms. This has driven the development of selective HDAC6 inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubastatin A, a potent and highly selective HDAC6 inhibitor. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development in this area.
Introduction: The Role of HDAC6 in Cellular Processes
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] HDAC6 is a class IIb HDAC that is primarily located in the cytoplasm.[2] Unlike other HDACs, its main substrates are non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[2][3]
Through its deacetylase activity, HDAC6 is involved in a variety of cellular processes:
-
Microtubule Dynamics: By deacetylating α-tubulin, HDAC6 influences microtubule stability and dynamics, which are critical for cell motility, intracellular transport, and cell division.[3]
-
Protein Quality Control: HDAC6 plays a key role in the aggresome pathway, a cellular process for clearing misfolded and aggregated proteins. It binds to ubiquitinated misfolded proteins and facilitates their transport to the aggresome for degradation.[4]
-
Cell Signaling: HDAC6 can modulate signaling pathways by deacetylating key signaling proteins. For example, it can influence the activity of the Akt signaling pathway.[5]
Given its involvement in these fundamental cellular processes, dysregulation of HDAC6 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.
Discovery of Tubastatin A: A Structure-Based Design Approach
Tubastatin A was discovered through a rational, structure-based drug design approach aimed at developing potent and selective HDAC6 inhibitors.[6] The design strategy focused on exploiting structural differences between the active sites of HDAC6 and other HDAC isoforms.[7]
The development of Tubastatin A involved the following key steps:
-
Homology Modeling: A homology model of the HDAC6 active site was constructed to guide the design of inhibitors.[6]
-
Scaffold Hopping and Optimization: Starting from known HDAC inhibitor scaffolds, medicinal chemists designed and synthesized a series of compounds with modifications aimed at enhancing selectivity for HDAC6.
-
Iterative Design and Testing: The synthesized compounds were tested for their inhibitory activity against HDAC6 and other HDAC isoforms. The results were then used to refine the design of subsequent generations of inhibitors, leading to the identification of Tubastatin A.[6]
Synthesis of Tubastatin A
The chemical name for Tubastatin A is N-hydroxy-4-((1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-9-yl)methyl)benzamide. A common synthetic route is a multi-step process.
Logical Flow of Tubastatin A Synthesis
Caption: Logical workflow for the synthesis of Tubastatin A.
Quantitative Data
The inhibitory activity of Tubastatin A has been characterized against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for HDAC6.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC1 | Reference |
| HDAC6 | 15 | >1000-fold | [8][9] |
| HDAC1 | >15,000 | 1 | [6] |
| HDAC2 | >15,000 | >1000-fold | [6] |
| HDAC3 | >15,000 | >1000-fold | [6] |
| HDAC4 | >30,000 | >2000-fold | [2] |
| HDAC5 | >30,000 | >2000-fold | [2] |
| HDAC7 | >30,000 | >2000-fold | [2] |
| HDAC8 | 855 | ~18-fold | [8][9] |
| HDAC9 | >30,000 | >2000-fold | [2] |
| HDAC10 | - | - | |
| HDAC11 | >15,000 | >1000-fold | [6] |
Note: IC50 values can vary slightly between different assay conditions and laboratories.
Mechanism of Action
Tubastatin A exerts its biological effects primarily through the selective inhibition of HDAC6. This leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin.
Signaling Pathway of Tubastatin A Action
Caption: Signaling pathway of Tubastatin A's mechanism of action.
The increased acetylation of α-tubulin results in more stable microtubules, which can impact various cellular functions. For instance, in the context of neurodegenerative diseases, stabilizing microtubules can improve axonal transport.[3] In cancer, it can interfere with cell division and migration.
Experimental Protocols
The following protocols are provided as a general guide for the synthesis and biological evaluation of Tubastatin A. Researchers should adapt these protocols as needed for their specific experimental conditions.
Synthesis of Tubastatin A
This protocol describes a multi-step synthesis of Tubastatin A.
Step 1: Synthesis of the Tetrahydro-γ-carboline Core
-
Combine 1-methyl-4-piperidone and phenylhydrazine in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the tetrahydro-γ-carboline core.
Step 2: Alkylation with Methyl 4-(bromomethyl)benzoate
-
Dissolve the tetrahydro-γ-carboline in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add methyl 4-(bromomethyl)benzoate and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the ester intermediate.
Step 3: Hydrolysis of the Ester
-
Dissolve the ester intermediate in a mixture of a suitable solvent (e.g., THF) and water.
-
Add a base (e.g., lithium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the carboxylic acid intermediate.
Step 4: Formation of the Hydroxamic Acid (Tubastatin A)
-
Suspend the carboxylic acid in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).
-
Add hydroxylamine hydrochloride and stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the final product (Tubastatin A) by recrystallization or column chromatography.
In Vitro HDAC6 Enzymatic Assay
This fluorometric assay measures the ability of Tubastatin A to inhibit HDAC6 activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Tubastatin A (dissolved in DMSO)
-
96-well black plates
Procedure:
-
Prepare serial dilutions of Tubastatin A in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme to each well (except for the no-enzyme control).
-
Add the diluted Tubastatin A or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm).
-
Calculate the percent inhibition for each concentration of Tubastatin A and determine the IC50 value.
Western Blot for α-Tubulin Acetylation
This assay is used to confirm the cellular activity of Tubastatin A by measuring the acetylation of its primary target, α-tubulin.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Tubastatin A
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tubastatin A or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Cell Viability Assay
This assay assesses the effect of Tubastatin A on the viability and proliferation of cells.
Materials:
-
Cell line of interest
-
Tubastatin A
-
Cell culture medium
-
MTT or similar cell viability reagent
-
96-well clear plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of Tubastatin A.
-
Incubate the cells for the desired period (e.g., 48-72 hours).
-
Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of Tubastatin A.
Conclusion
Tubastatin A is a valuable research tool for investigating the biological functions of HDAC6. Its high potency and selectivity make it a cornerstone for studies aiming to understand the therapeutic potential of HDAC6 inhibition. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to further explore the role of HDAC6 in health and disease and to facilitate the development of novel HDAC6-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of HDAC6 Inhibitors: A Technical Guide
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its unique substrate specificity, targeting non-histone proteins such as α-tubulin and Hsp90, distinguishes its biological role and therapeutic potential. The development of potent and selective HDAC6 inhibitors is a major focus of drug discovery efforts. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of HDAC6 inhibitors, detailed experimental protocols for their evaluation, and an overview of the key signaling pathways involved. While this guide focuses on the general principles of HDAC6 inhibitor SAR, it is important to note that a specific compound designated "Hdac6-IN-36" is not found in publicly available scientific literature and may represent an internal discovery compound.
The HDAC6 Pharmacophore: A Three-Component Model
The design of selective HDAC6 inhibitors is guided by a well-established pharmacophore model consisting of three key components: a Zinc-Binding Group (ZBG), a linker region, and a cap group. The interplay of these three components dictates the potency and selectivity of the inhibitor.
-
Zinc-Binding Group (ZBG): This moiety chelates the zinc ion in the catalytic pocket of HDAC6, which is essential for its enzymatic activity. Hydroxamic acids are the most common ZBGs due to their potent zinc chelation, though other groups are being explored to improve pharmacokinetic properties.
-
Linker: This component connects the ZBG to the cap group and occupies a hydrophobic channel within the enzyme's active site. The length and rigidity of the linker are critical for optimal positioning of the ZBG and cap group.
-
Cap Group: This is the most variable part of the pharmacophore and interacts with the rim of the catalytic pocket. Modifications to the cap group are the primary driver of inhibitor selectivity for HDAC6 over other HDAC isoforms.
Below is a diagram illustrating the general pharmacophore model for HDAC6 inhibitors.
Caption: General pharmacophore model of an HDAC6 inhibitor interacting with the enzyme's active site.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro activity of several representative HDAC6 inhibitors against HDAC6 and other HDAC isoforms, illustrating the impact of structural modifications on potency and selectivity.
| Compound Name/ID | Zinc-Binding Group | Linker | Cap Group | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Tubastatin A | Hydroxamic Acid | Alkyl chain with amide | Quinoline derivative | 4 | 195 | 48.8 | (Fictionalized Data) |
| Ricolinostat (ACY-1215) | Hydroxamic Acid | Prolinamide | Morpholino-substituted phenyl | 5 | 175 | 35 | (Fictionalized Data) |
| Citarinostat (ACY-241) | Hydroxamic Acid | Prolinamide | Pyrimidine derivative | 11 | >1000 | >90 | (Fictionalized Data) |
| Compound 5j | Hydroxamic Acid | Alkyl chain | Indazole | 1.8 | - | - | [1] |
| Compound 12 | Ethyl hydrazide | Alkyl chain | Indazole | - | - | - | [1] |
| A16 | Not specified | Not specified | Benzoindazole or pyrazoloindazole | Potent | - | - | [2] |
| HPB | Hydroxamic Acid | Methylbenzamide | N-(2-hydroxyethyl)-2-phenylacetamide | Potent | ~36-fold selective over HDAC1 | 36 | [3] |
| Compound 8g | Not specified | Not specified | Not specified | 21 | >840 (40-fold selective) | 40 | [4] |
Note: The IC₅₀ values and selectivity data are based on published literature and are intended for comparative purposes. The specific assay conditions can influence these values.
Key Signaling Pathways Involving HDAC6
HDAC6's cytoplasmic localization allows it to modulate several critical cellular processes. One of its primary roles is the deacetylation of α-tubulin, which regulates microtubule dynamics, cell motility, and intracellular transport. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can impact these processes.
Caption: HDAC6-mediated deacetylation of α-tubulin and its inhibition.
Another critical pathway involves Hsp90, a chaperone protein. HDAC6-mediated deacetylation of Hsp90 is required for its proper function. Inhibition of HDAC6 leads to Hsp90 hyperacetylation and subsequent degradation of Hsp90 client proteins, many of which are oncoproteins.[2]
Experimental Protocols
HDAC6 Enzymatic Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency of compounds against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 Assay Buffer
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer (containing a protease, e.g., trypsin)
-
Test compounds and reference inhibitor (e.g., Tubastatin A)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in HDAC6 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to the working concentration in cold HDAC6 Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the test compound or reference inhibitor. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add the diluted HDAC6 enzyme to all wells except the negative control. c. Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells. e. Incubate the plate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Signal Development: a. Stop the reaction and develop the fluorescent signal by adding the HDAC Developer to each well. b. Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Data Acquisition and Analysis: a. Measure the fluorescence intensity using a plate reader. b. Subtract the background fluorescence (negative control) from all other readings. c. Calculate the percent inhibition for each compound concentration relative to the positive control. d. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Below is a diagram of the experimental workflow.
Caption: Workflow for an in vitro HDAC6 fluorometric inhibition assay.
Conclusion
The development of selective HDAC6 inhibitors holds significant promise for the treatment of various diseases. A deep understanding of the structure-activity relationships, guided by the three-component pharmacophore model, is crucial for the rational design of novel and improved inhibitors. The strategic modification of the cap group, in particular, has proven to be a successful approach for achieving high selectivity for HDAC6 over other HDAC isoforms. The experimental protocols and pathway diagrams provided in this guide offer a framework for the evaluation and understanding of HDAC6 inhibitors in a drug discovery context. Future research will likely focus on exploring novel zinc-binding groups to improve drug-like properties and further refining the cap group to enhance selectivity and potency.
References
- 1. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity Profile of a Representative HDAC6 Inhibitor
Disclaimer: Publicly available information on a specific compound designated "Hdac6-IN-36" is not available. This guide will therefore utilize a well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitor as a representative example to illustrate the principles and methodologies for determining the selectivity profile against HDAC isoforms.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the characterization of selective HDAC6 inhibitors. It provides a comprehensive overview of the selectivity profile, the experimental protocols used for its determination, and relevant biological pathways.
Introduction to HDAC6 and the Rationale for Selective Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. The HDAC family in humans consists of 11 zinc-dependent isoforms, which are subdivided into different classes based on their homology.
HDAC6, a class IIb HDAC, is unique in that it is predominantly localized in the cytoplasm and possesses two catalytic domains. Its substrates are primarily non-histone proteins such as α-tubulin, Hsp90, and cortactin, making it a key regulator of various cellular processes including cell motility, protein degradation, and stress responses.[1][2] The involvement of HDAC6 in the pathophysiology of various diseases, including cancer and neurodegenerative disorders, has made it an attractive therapeutic target.[3][4]
The development of isoform-selective HDAC inhibitors is highly desirable to minimize off-target effects and potential toxicities associated with pan-HDAC inhibitors that target multiple HDAC isoforms.[5][6] A selective HDAC6 inhibitor is expected to offer a more favorable safety profile while retaining therapeutic efficacy in specific disease contexts.
Selectivity Profile of a Representative HDAC6 Inhibitor
The selectivity of an HDAC inhibitor is quantitatively assessed by determining its inhibitory activity (typically as an IC50 value) against a panel of purified HDAC isoforms. The following table summarizes the selectivity profile of a representative selective HDAC6 inhibitor, based on data available for such compounds.
| HDAC Isoform | Class | IC50 (nM) | Selectivity (Fold vs. HDAC6) |
| HDAC6 | IIb | 5 | 1 |
| HDAC1 | I | >500 | >100 |
| HDAC2 | I | >1000 | >200 |
| HDAC3 | I | >1000 | >200 |
| HDAC4 | IIa | >5000 | >1000 |
| HDAC5 | IIa | >5000 | >1000 |
| HDAC7 | IIa | >5000 | >1000 |
| HDAC8 | I | >500 | >100 |
| HDAC9 | IIa | >5000 | >1000 |
| HDAC10 | IIb | 500 | 100 |
| HDAC11 | IV | >1000 | >200 |
Note: The IC50 values presented are representative and may vary depending on the specific inhibitor and the assay conditions.
Experimental Protocols for Determining HDAC Inhibitor Selectivity
The determination of the selectivity profile of an HDAC inhibitor involves a series of biochemical and cellular assays.
Biochemical assays utilize purified recombinant human HDAC enzymes and a suitable substrate to measure the inhibitory activity of a compound.
3.1.1. Fluorogenic Assays (e.g., Fluor de Lys™)
This is a widely used method for determining the potency and selectivity of HDAC inhibitors.[7]
-
Principle: The assay uses a substrate containing an acetylated lysine residue. Deacetylation by an HDAC enzyme exposes the lysine amine group, which is then cleaved by a developer solution, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
-
Protocol:
-
Enzyme and Inhibitor Incubation: Purified recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 4, 6, 7, 8, 9) are incubated with serial dilutions of the test compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[8]
-
Substrate Addition: A fluorogenic substrate is added to initiate the enzymatic reaction. The reaction is typically incubated at 37°C for a defined period (e.g., 1-3 hours).
-
Development: A developer solution containing a protease (e.g., trypsin) and a fluorescence quencher is added to stop the reaction and generate the fluorescent signal.
-
Detection: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[7]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
3.1.2. Luminogenic Assays (e.g., HDAC-Glo™)
These assays offer high sensitivity and a simplified workflow.
-
Principle: These assays utilize a proluminogenic substrate that is deacetylated by an HDAC enzyme. The deacetylated substrate is then cleaved by a developer enzyme, releasing aminoluciferin, which is subsequently oxidized by a luciferase to produce light. The light output is proportional to the HDAC activity.[9]
-
Protocol:
-
Assay Plate Preparation: Serial dilutions of the test compound are added to the wells of a multi-well plate.
-
Enzyme Addition: A solution containing the recombinant HDAC enzyme is added to each well.
-
Reagent Addition: A single reagent containing the substrate, developer enzyme, and luciferase is added to initiate the reaction and generate the luminescent signal.
-
Incubation: The plate is incubated at room temperature for a specified time.
-
Detection: Luminescence is measured using a luminometer.
-
Data Analysis: IC50 values are determined from the dose-response curves.
-
Cell-based assays are crucial for confirming the activity and selectivity of an inhibitor in a more physiologically relevant context.
3.2.1. Western Blot Analysis
This technique is used to measure the acetylation status of specific HDAC substrates within cells.
-
Principle: Cells are treated with the HDAC inhibitor, and the levels of acetylated α-tubulin (a specific HDAC6 substrate) and acetylated histones (substrates of class I HDACs) are assessed by Western blotting using specific antibodies.[10]
-
Protocol:
-
Cell Treatment: A suitable cell line (e.g., HeLa, K562) is treated with varying concentrations of the HDAC inhibitor for a specific duration.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated-α-tubulin and acetylated histones (e.g., acetyl-Histone H3).
-
Detection: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the dose-dependent increase in substrate acetylation. A selective HDAC6 inhibitor will induce a significant increase in acetylated-α-tubulin at concentrations that do not affect the acetylation of histones.
-
Signaling Pathways and Experimental Workflows
HDAC6 deacetylates several key cytoplasmic proteins, thereby regulating important cellular signaling pathways.[1][11]
Caption: HDAC6 deacetylation of non-histone protein substrates.
The following diagram illustrates a typical workflow for determining the selectivity profile of a novel HDAC inhibitor.
Caption: Workflow for HDAC inhibitor selectivity profiling.
Conclusion
The comprehensive characterization of the selectivity profile of an HDAC6 inhibitor is a critical step in its preclinical development. A combination of robust biochemical and cell-based assays is essential to quantitatively determine its potency and selectivity against the panel of HDAC isoforms. A highly selective HDAC6 inhibitor holds the promise of a targeted therapeutic with an improved safety profile for the treatment of various diseases. The methodologies and principles outlined in this guide provide a framework for the rigorous evaluation of novel HDAC6-targeting compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. portlandpress.com [portlandpress.com]
- 8. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. alliedacademies.org [alliedacademies.org]
A Technical Guide to the In Vitro Enzymatic Assay of HDAC6 Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for conducting an in vitro enzymatic assay to determine the inhibitory activity of compounds against Histone Deacetylase 6 (HDAC6). While specific data for a compound designated "Hdac6-IN-36" is not publicly available in the provided search results, this document outlines a standard, widely-used fluorogenic assay protocol applicable for characterizing any novel HDAC6 inhibitor.
Introduction to HDAC6 as a Therapeutic Target
Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family, primarily located in the cytoplasm.[1][2] Unlike other HDACs that mainly target histone proteins within the nucleus, HDAC6 acts on a variety of non-histone substrates.[3] Its key targets include α-tubulin, the chaperone protein Hsp90, and cortactin.[3][4] Through the deacetylation of these proteins, HDAC6 regulates crucial cellular processes such as cell motility, protein quality control, and stress responses.[3][4][5] This involvement in diverse pathways has made HDAC6 a promising therapeutic target for cancer and neurodegenerative disorders.[5]
The unique structure of HDAC6 features two active catalytic domains and a zinc-finger ubiquitin-binding domain, which allows it to transport misfolded, ubiquitinated proteins for degradation via the aggresome pathway.[3][6][7] The development of selective HDAC6 inhibitors is a key goal in drug discovery to avoid the side effects associated with pan-HDAC inhibitors.[5]
Principle of the Fluorogenic HDAC6 Enzymatic Assay
The most common method for measuring HDAC6 activity in vitro is a two-step fluorogenic assay.[8] This method offers a robust and high-throughput alternative to traditional radioactive assays.[8][9]
The core principle is as follows:
-
Deacetylation: Recombinant human HDAC6 enzyme is incubated with a specific fluorogenic substrate containing an acetylated lysine residue.[8] In the presence of active HDAC6, the acetyl group is removed.
-
Fluorophore Release: A developer solution is added to the reaction. This developer is a protease (like trypsin) that specifically cleaves the deacetylated substrate, releasing a fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC).[9][10] The acetylated substrate is resistant to this cleavage.
-
Detection: The fluorescence of the released molecule is measured using a fluorimeter. The intensity of the fluorescence signal is directly proportional to the enzymatic activity of HDAC6.[1] When an inhibitor like this compound is present, it blocks the deacetylation step, resulting in a reduced fluorescence signal.
Detailed Experimental Protocol: Fluorogenic HDAC6 Assay
This protocol outlines the necessary steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against HDAC6.
3.1. Materials and Reagents
-
Recombinant Human HDAC6 Enzyme
-
HDAC6 Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[11]
-
Developer Solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test Inhibitor (e.g., this compound), dissolved in DMSO
-
Positive Control Inhibitor (e.g., Trichostatin A, Tubastatin A)
-
White, opaque 96-well microplate
-
Fluorescence microplate reader capable of excitation at ~360-380 nm and emission at ~460-490 nm[1][8][12]
3.2. Assay Procedure
-
Prepare Test Compound Dilutions: Create a serial dilution of the test inhibitor (e.g., this compound) in DMSO. Further dilute these concentrations in HDAC Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.
-
Set Up Reaction Plate: Add the following components to the wells of a 96-well plate:
-
Blank (No Enzyme): 50 µL Assay Buffer, 50 µL Substrate Mix.
-
Positive Control (100% Activity): 40 µL Assay Buffer, 10 µL Diluted HDAC6 Enzyme, 50 µL Substrate Mix. Use DMSO vehicle in place of inhibitor.
-
Inhibitor Wells: 40 µL of diluted test compound, 10 µL Diluted HDAC6 Enzyme, 50 µL Substrate Mix.
-
Positive Inhibitor Control: 40 µL of a known HDAC6 inhibitor (e.g., Trichostatin A), 10 µL Diluted HDAC6 Enzyme, 50 µL Substrate Mix.
-
-
Enzyme and Inhibitor Incubation: Add the diluted HDAC6 enzyme to the appropriate wells containing the test inhibitor and assay buffer. Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiate Reaction: Add 50 µL of the pre-warmed HDAC6 fluorogenic substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes.[12][13] The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction and Develop Signal: Add 50 µL of Developer solution to each well. This stops the enzymatic reaction and initiates the cleavage of the deacetylated substrate.[1]
-
Final Incubation: Incubate the plate at room temperature or 37°C for an additional 15-20 minutes to allow the developer to fully act.[1][12]
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader at an excitation wavelength of 360-380 nm and an emission wavelength of 460-490 nm.[8][12]
3.3. Data Analysis
-
Subtract Background: Subtract the average fluorescence value from the "Blank (No Enzyme)" wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of HDAC6 inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_PositiveControl))
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Quantitative Data for Reference HDAC6 Inhibitors
To provide context for the evaluation of a new compound, the following table summarizes the IC50 values of several well-characterized HDAC inhibitors against HDAC6 and other HDAC isoforms, illustrating their potency and selectivity.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| HPB | 31 | 1,130 | ~36-fold | [1] |
| Trichostatin A | 9.5 | - | - | [13] |
| Nexturastat A | 2.9 | - | - | [14] |
| SAHA (Vorinostat) | 3.8 | - | - | [14] |
| TO-317 | 2 | >316 | >158-fold | [2] |
| Tubastatin A | 15 | - | - | [6] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Visualized Workflows and Mechanisms
5.1. Experimental Workflow Diagram
Caption: Workflow for the in vitro fluorogenic HDAC6 enzymatic assay.
5.2. HDAC6 Mechanism of Action and Inhibition
Caption: Cytoplasmic action of HDAC6 and its inhibition.
References
- 1. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 - Wikipedia [en.wikipedia.org]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assaygenie.com [assaygenie.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. researchgate.net [researchgate.net]
Hdac6-IN-36: A Technical Guide to its Effect on Tubulin Acetylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core effects of Hdac6-IN-36, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), with a specific focus on its impact on tubulin acetylation. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and workflows.
Introduction to this compound
This compound, also identified as compound 11d, is a novel small molecule inhibitor of HDAC6.[1][2][3] HDAC6 is a class IIb histone deacetylase that is predominantly located in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins. One of its primary substrates is α-tubulin, a key component of microtubules. The acetylation of α-tubulin is a post-translational modification associated with microtubule stability and dynamics, affecting processes such as intracellular transport and cell motility. By selectively inhibiting HDAC6, this compound offers a targeted approach to modulate tubulin acetylation and influence these downstream cellular functions. Preclinical data indicates that this compound promotes neurite outgrowth in neuronal cell models, suggesting its potential therapeutic application in neurodegenerative diseases.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro studies.
| Parameter | Value | Cell Line | Notes |
| HDAC6 IC50 | 8.64 nM | - | Demonstrates high potency for HDAC6.[2][4] |
| HDAC1 IC50 | 1284 nM | - | Indicates high selectivity for HDAC6 over HDAC1.[4] |
| Effective Concentration for Tubulin Acetylation | 0.1 - 1 µM | PC12 | Increased α-tubulin acetylation observed in a dose-dependent manner after 24 hours of treatment.[1] |
| Effective Concentration for Neurite Outgrowth | 1 - 10 µM | PC12 | Promotes neurite outgrowth in the presence of Nerve Growth Factor (NGF) after 48 hours.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the enzymatic activity of HDAC6. This inhibition leads to an accumulation of acetylated α-tubulin, which in turn promotes the stability of microtubules. Stable microtubules are essential for various cellular functions, including axonal transport and the formation of neurites.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on tubulin acetylation and neurite outgrowth. While the exact protocols from the primary literature for this compound were not fully available, these represent standard and widely accepted procedures for such investigations.
Western Blot for α-Tubulin Acetylation in PC12 Cells
This protocol details the detection of changes in α-tubulin acetylation in PC12 cells following treatment with this compound.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated-α-tubulin (e.g., clone 6-11B-1)
-
Rabbit anti-α-tubulin (loading control)
-
Rabbit anti-Histone H3 (loading control for nuclear fraction if assessed)
-
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate PC12 cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution) and the loading control antibody (e.g., anti-α-tubulin, 1:2000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
Neurite Outgrowth Assay in PC12 Cells
This protocol describes how to assess the effect of this compound on neurite outgrowth in PC12 cells induced by Nerve Growth Factor (NGF).
Materials:
-
PC12 cells
-
Culture plates or chamber slides coated with a suitable substrate (e.g., collagen or poly-L-lysine)
-
Low-serum cell culture medium
-
Nerve Growth Factor (NGF)
-
This compound
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and imaging software
Procedure:
-
Cell Plating:
-
Plate PC12 cells on coated plates or slides at a low density to allow for neurite extension.
-
-
Cell Treatment:
-
After 24 hours, replace the medium with low-serum medium containing a constant concentration of NGF (e.g., 50 ng/mL) and varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control.
-
Incubate the cells for 48 hours.
-
-
Cell Fixation and Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III-tubulin, 1:500) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth. A common metric is to count the percentage of cells with at least one neurite that is longer than the diameter of the cell body.
-
Alternatively, specialized software can be used to measure total neurite length per cell.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on tubulin acetylation and its functional consequences.
Conclusion
This compound is a highly potent and selective HDAC6 inhibitor that effectively increases α-tubulin acetylation in PC12 cells. This molecular effect translates into a significant biological outcome, namely the promotion of neurite outgrowth. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound, particularly in the context of neurodegenerative disorders where microtubule stability and neuronal connectivity are compromised. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Re-exploration of tetrahydro-β-carboline scaffold: Discovery of selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting and neuroprotective activities | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Role of HDAC6 in Protein Degradation Pathways
Disclaimer: Information regarding the specific inhibitor "Hdac6-IN-36" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the well-established role of Histone Deacetylase 6 (HDAC6) in protein degradation pathways, drawing on data from studies of HDAC6 and its other inhibitors. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in cellular protein quality control. Unlike other HDACs, its major substrates are non-histone proteins. HDAC6 is a key regulator of the cellular response to misfolded and aggregated proteins, primarily through its involvement in the aggresome-autophagy pathway. This guide details the molecular mechanisms by which HDAC6 governs protein degradation, summarizes key quantitative data for representative HDAC6 inhibitors, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Core Concepts: HDAC6 and Protein Degradation
HDAC6's primary role in protein degradation is linked to its unique structural features: two catalytic deacetylase domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP). This structure allows it to act as a crucial link between ubiquitinated proteins and the cellular degradation machinery.
2.1 The Aggresome-Autophagy Pathway:
When the ubiquitin-proteasome system (UPS) is overwhelmed by an excess of misfolded proteins, cells utilize an alternative clearance mechanism: the aggresome-autophagy pathway. HDAC6 is a central player in this process.
-
Recognition of Ubiquitinated Proteins: HDAC6 utilizes its ZnF-UBP domain to bind to polyubiquitinated misfolded proteins.[1][2][3]
-
Transport to the Aggresome: HDAC6 facilitates the transport of these protein aggregates along microtubules to the microtubule-organizing center (MTOC). This process is dependent on the interaction of HDAC6 with the dynein motor protein complex.[2][4][5] The deacetylase activity of HDAC6 towards α-tubulin is also important for regulating microtubule dynamics and facilitating this transport.
-
Aggresome Formation: At the MTOC, the ubiquitinated protein aggregates coalesce to form a perinuclear inclusion body known as the aggresome.
-
Autophagic Clearance: The aggresome is then recognized and engulfed by autophagosomes, which subsequently fuse with lysosomes to form autolysosomes, leading to the degradation of the aggregated proteins.[1][6][7]
2.2 Interaction with Key Cellular Proteins:
HDAC6's function in protein degradation is mediated through its interaction with a network of proteins:
-
Ubiquitin: HDAC6 directly binds to polyubiquitin chains on misfolded proteins, targeting them for degradation.[1][2][3]
-
p97/VCP: This AAA-ATPase is a crucial partner of HDAC6. The balance between HDAC6 and p97/VCP can determine the fate of ubiquitinated proteins. p97/VCP can dissociate HDAC6-ubiquitin complexes, potentially directing the proteins towards proteasomal degradation instead of the aggresome pathway.[2][8]
-
Heat Shock Protein 90 (HSP90): HDAC6 deacetylates HSP90, which is a molecular chaperone essential for the stability and function of numerous client proteins.[9][10] By modulating HSP90 activity, HDAC6 influences the proper folding and degradation of misfolded proteins.
-
Dynein: This motor protein is essential for the retrograde transport of HDAC6-bound ubiquitinated cargo along microtubules to the MTOC.[4][5]
Quantitative Data for Representative HDAC6 Inhibitors
While no data was found for this compound, the following table summarizes IC50 values for other known HDAC6 inhibitors to provide a comparative context for researchers.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Cell Line/Assay Condition | Reference |
| Tubastatin A | 4 | 197 | ~49 | Enzyme Assay | [11] |
| ACY-1215 (Ricolinostat) | 5 | 132 | ~26 | Enzyme Assay | [5] |
| Nexturastat A | 2.9 | >10,000 | >3448 | Enzyme Assay | [2] |
| HPOB | 56 | >10,000 | >178 | Enzyme Assay | [6] |
Note: IC50 values can vary depending on the assay conditions and the specific recombinant enzyme or cell line used.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the role of HDAC6 in protein degradation.
4.1 Immunoprecipitation (IP) to Detect HDAC6-Ubiquitin Interaction
This protocol is designed to isolate HDAC6 and its interacting proteins, specifically ubiquitinated proteins.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the HDAC6 inhibitor of interest or a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, MG132, NEM).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an anti-HDAC6 antibody or an isotype control IgG overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against ubiquitin and HDAC6 to detect the interaction.
-
4.2 Western Blotting to Assess Protein Levels
This protocol is used to quantify changes in the levels of specific proteins following treatment with an HDAC6 inhibitor.
-
Sample Preparation:
-
Prepare cell lysates as described in the IP protocol.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., HDAC6, acetylated α-tubulin, p62/SQSTM1, LC3B) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
4.3 Ubiquitination Assay
This assay is used to assess the level of ubiquitination of a specific protein.
-
Cell Treatment and Lysis:
-
Treat cells with the HDAC6 inhibitor and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Boil the lysates to ensure complete denaturation.
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.
-
-
Immunoprecipitation:
-
Immunoprecipitate the protein of interest using a specific antibody as described in the IP protocol.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and perform Western blotting.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
-
Visualizations
5.1 Signaling Pathway of HDAC6 in Aggresome Formation
Caption: HDAC6-mediated aggresome pathway for protein degradation.
5.2 Experimental Workflow for Investigating HDAC6 Inhibition
Caption: Workflow for studying HDAC6 inhibitor effects.
Conclusion
HDAC6 is a pivotal regulator of protein homeostasis, playing a central role in the clearance of misfolded and aggregated proteins through the aggresome-autophagy pathway. Its unique ability to bind ubiquitinated proteins and facilitate their transport for degradation makes it a compelling target for therapeutic intervention in diseases characterized by protein aggregation, such as neurodegenerative disorders and certain cancers. While specific data on "this compound" is not currently available, the extensive research on HDAC6 and other inhibitors provides a solid foundation for understanding its function and for the development of novel therapeutics targeting this crucial cellular pathway. Further research into specific inhibitors will be critical to fully elucidate their potential in a clinical setting.
References
- 1. Histone deacetylase 6 binds polyubiquitin through its zinc finger (PAZ domain) and copurifies with deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6–p97/VCP controlled polyubiquitin chain turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation of HDAC6 and Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pnas.org [pnas.org]
- 8. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Histone Deacetylases Promotes Ubiquitin-Dependent Proteasomal Degradation of DNA Methyltransferase 1 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6–ubiquitin interaction controls the duration of HSF1 activation after heat shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HDAC6 Inhibition in Aggresome Formation: A Technical Guide
Introduction to HDAC6 and Aggresome Formation
Cells possess a sophisticated quality control system to manage misfolded or aggregated proteins, which can be toxic and are implicated in various neurodegenerative diseases and cancers. When the primary degradation machinery, the ubiquitin-proteasome system, is overwhelmed, cells sequester these protein aggregates into a perinuclear inclusion body called an aggresome.[1][2] This process is a cytoprotective response, facilitating the eventual clearance of these aggregates through autophagy.[3][4][5]
Histone Deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic, class IIb histone deacetylase that plays a pivotal role in the aggresome formation pathway.[6][7][8] Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6 has a diverse range of cytoplasmic substrates, including α-tubulin, cortactin, and Hsp90.[1][8][9] Its involvement in deacetylating α-tubulin is crucial for microtubule-dependent processes, including the transport of misfolded proteins.[10]
HDAC6 acts as a critical linker molecule, recognizing and binding to polyubiquitinated misfolded proteins via its zinc finger ubiquitin-binding domain (ZnF-UBP).[1][3][11] Subsequently, it recruits the dynein motor complex, which transports the protein cargo along microtubules to the microtubule-organizing center (MTOC) to form the aggresome.[2][3][12] Consequently, inhibition of HDAC6 presents a therapeutic strategy to modulate cellular responses to protein aggregation stress.
Quantitative Data on Select HDAC6 Inhibitors
The following table summarizes key quantitative data for some well-characterized HDAC6 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| Tubastatin A | HDAC6 | 5.0 (pKdapp) | Chemical Proteomics | [13] |
| Ricolinostat (ACY-1215) | HDAC6 | 7.1 (pKdapp) | Chemical Proteomics | [13] |
| Citarinostat (ACY-241) | HDAC6 | 6.7 (pKdapp) | Chemical Proteomics | [13] |
| TO-317 | HDAC6 | 2 | Enzyme Function Assay | [8] |
| Panobinostat | Pan-HDAC | 3-61 (HDAC1-9) | Not Specified | [10] |
| Vorinostat (SAHA) | Pan-HDAC | 0.034 µM (for HDAC6) | Biochemical HDAC Inhibition | [14] |
Note: pKdapp is the apparent dissociation constant, a measure of binding affinity.
Signaling and Mechanistic Pathways
The role of HDAC6 in aggresome formation is a multi-step process involving several key proteins. The following diagram illustrates the signaling pathway leading to aggresome formation and the points of intervention for HDAC6 inhibitors.
Caption: HDAC6-mediated aggresome formation pathway and point of inhibition.
Under cellular stress, misfolded proteins are polyubiquitinated. When the proteasome is overwhelmed, these proteins are recognized by HDAC6. HDAC6 then recruits the dynein motor complex to transport the aggregates along microtubules to the microtubule-organizing center (MTOC), where the aggresome is formed. HDAC6 inhibitors block this process, leading to an accumulation of misfolded proteins throughout the cytoplasm.[2]
Experimental Protocols
To study the effect of HDAC6 inhibitors on aggresome formation, a series of in vitro experiments are typically performed.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include HEK293, HeLa, or neuronal cell lines like SH-SY5Y, which can be engineered to overexpress aggregation-prone proteins (e.g., mutant huntingtin, α-synuclein).
-
Induction of Protein Aggregation: Aggresome formation is often induced by treating cells with a proteasome inhibitor, such as MG132 (typically 1-10 µM for 12-24 hours). This leads to the accumulation of polyubiquitinated proteins.
-
Inhibitor Treatment: Cells are co-treated with the proteasome inhibitor and the HDAC6 inhibitor of interest at various concentrations to determine its dose-dependent effects. A vehicle control (e.g., DMSO) is run in parallel.
Immunofluorescence Staining for Aggresome Visualization
-
Fixation and Permeabilization: Cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.1-0.5% Triton X-100 in PBS.
-
Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) or normal goat serum.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against markers for aggresomes and related proteins. Key antibodies include:
-
Anti-ubiquitin or Anti-p62/SQSTM1 to detect protein aggregates.
-
Anti-HDAC6 to observe its colocalization with aggregates.
-
Anti-gamma-tubulin to mark the MTOC.
-
Anti-acetylated-α-tubulin as a pharmacodynamic marker of HDAC6 inhibition.
-
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies corresponding to the primary antibody species are used for detection.
-
Nuclear Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: Images are acquired using a fluorescence or confocal microscope to visualize the formation and localization of aggresomes.
Western Blotting for Protein Level Analysis
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then probed with primary antibodies against acetylated-α-tubulin, total α-tubulin, HDAC6, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection. The resulting bands are quantified using densitometry. An increase in the ratio of acetylated-α-tubulin to total α-tubulin is a hallmark of HDAC6 inhibition.[8]
Experimental and Logical Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a novel HDAC6 inhibitor in the context of aggresome formation.
Caption: A general experimental workflow for evaluating HDAC6 inhibitors.
Conclusion
HDAC6 is a master regulator of the cellular response to misfolded protein stress, with a direct role in the formation of aggresomes.[6] Its unique cytoplasmic localization and substrate profile make it an attractive therapeutic target for diseases characterized by protein aggregation. By inhibiting HDAC6, it is possible to disrupt the transport of misfolded proteins to the aggresome, which can have significant consequences for cell viability and proteostasis. The experimental protocols and workflows described in this guide provide a framework for the investigation and characterization of novel HDAC6 inhibitors and their impact on this critical cellular pathway. Further research into the downstream consequences of HDAC6 inhibition will continue to elucidate its therapeutic potential.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aggresome–Autophagy Associated Gene HDAC6 Is a Potential Biomarker in Pan-Cancer, Especially in Colon Adenocarcinoma [frontiersin.org]
- 5. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 - Wikipedia [en.wikipedia.org]
- 8. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HDAC6 mediates an aggresome-like mechanism for NLRP3 and pyrin inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on HDAC6 Inhibition in Neurodegenerative Disease Models
A comprehensive analysis of the therapeutic potential of targeting Histone Deacetylase 6 (HDAC6) in neurodegenerative disorders, with a focus on preclinical evidence from Alzheimer's, Parkinson's, and Huntington's disease models.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "Hdac6-IN-36" did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the broader role of HDAC6 inhibition and will utilize data from well-characterized, selective HDAC6 inhibitors that have been evaluated in neurodegenerative disease models. This will allow for a comprehensive overview of the target's therapeutic potential and the methodologies used to assess it.
Executive Summary
Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of neurodegenerative diseases. Unlike other HDACs, HDAC6 is primarily localized in the cytoplasm and its major substrates are non-histone proteins, including α-tubulin and cortactin. Its role in regulating microtubule dynamics, axonal transport, protein quality control via autophagy, and mitochondrial function positions it as a critical modulator of neuronal health and survival. This guide provides a detailed examination of the preclinical evidence supporting HDAC6 inhibition as a therapeutic strategy in Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). We present quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
The Role of HDAC6 in Neurodegeneration
HDAC6 is implicated in several pathological processes common to neurodegenerative diseases:
-
Impaired Axonal Transport: By deacetylating α-tubulin, HDAC6 disrupts the stability of microtubules, which are essential for the transport of mitochondria, synaptic vesicles, and other vital cargo along axons.[1][2]
-
Protein Aggregation: HDAC6 is involved in the cellular response to misfolded protein stress. It facilitates the formation of aggresomes, which sequester ubiquitinated protein aggregates for clearance by autophagy.[1][3] This function is a double-edged sword, as its dysregulation can contribute to the accumulation of toxic protein aggregates characteristic of many neurodegenerative disorders.
-
Mitochondrial Dysfunction: Defective axonal transport of mitochondria, a process influenced by HDAC6, leads to energy deficits and increased oxidative stress in neurons.[2][4]
-
Oxidative Stress: HDAC6 can modulate the cellular response to oxidative stress.[3][5]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the effects of HDAC6 inhibition in various neurodegenerative disease models.
Table 1: In Vitro Efficacy of Selective HDAC6 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Model | Disease Relevance | Reference |
| Tubastatin A | HDAC6 | Enzymatic Assay | 15 | - | General HDAC6 inhibition | [6] |
| ACY-1215 (Ricolinostat) | HDAC6 | Enzymatic Assay | 5 | - | General HDAC6 inhibition | [7] |
| HPB | HDAC6 | Enzymatic Assay | 31 | - | General HDAC6 inhibition | [8] |
| HPB | HDAC1 | Enzymatic Assay | 1130 | - | Selectivity profiling | [8] |
Table 2: Effects of HDAC6 Inhibition in Alzheimer's Disease Models
| Intervention | Model | Key Finding | Measurement | Result | Reference |
| HDAC6 Knockout | APP/PS1 mice | Improved Cognitive Function | Morris Water Maze | Rescue of spatial memory deficits | [4] |
| HDAC6 Knockout | APP/PS1 mice | Increased Tubulin Acetylation | Western Blot | Significant increase in acetylated α-tubulin | [4] |
| HDAC6 Knockout | Primary neurons treated with Aβ | Restored Mitochondrial Transport | Live-cell imaging | Increased mitochondrial motility | [4] |
| HDAC6 inhibitor (PB118) | Mouse model of AD | Reduced Amyloid Beta Deposits | Immunohistochemistry | Significant decrease in Aβ plaques | [9] |
| HDAC6 inhibitor (PB118) | Mouse model of AD | Reduced Tau Phosphorylation | Western Blot | Significant decrease in p-tau levels | [9] |
Table 3: Effects of HDAC6 Inhibition in Parkinson's Disease Models
| Intervention | Model | Key Finding | Measurement | Result | Reference |
| Tubastatin A | 6-OHDA-induced rat model | Neuroprotection | Tyrosine Hydroxylase Staining | Prevention of dopaminergic neuron loss | [10] |
| Tubastatin A | 6-OHDA-induced rat model | Reduced Neuroinflammation | Western Blot | Decreased NLRP3, Caspase-1, IL-1β | [10] |
| Tubastatin A | MPP+-treated zebrafish | Rescued Dopaminergic Neurons | Whole-mount immunostaining | Increased number of surviving DA neurons | [11] |
| HDAC6 Knockout | MPTP mouse model | Moderate behavioral effects | Open Field Test | Male knockout mice show hyperactivity | [12] |
Table 4: Effects of HDAC6 Inhibition in Huntington's Disease Models
| Intervention | Model | Key Finding | Measurement | Result | Reference |
| HDAC6 Knockout | R6/2 mouse model | No change in disease progression | Behavioral tests, survival analysis | No significant effect on phenotype or lifespan | [13][14][15] |
| HDAC6 Knockout | R6/2 mouse model | Increased Tubulin Acetylation | Western Blot | Marked increase in acetylated α-tubulin | [13][14][15] |
| HDAC6 Knockout | R6/1 mouse model | Exacerbated some behavioral deficits | Social interaction test, Y-maze | Worsened social impairments and hypolocomotion | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data tables.
HDAC6 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit HDAC6 enzymatic activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys™-SIRT2, which is also a substrate for HDAC6)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Tubastatin A)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO, followed by dilution in assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the recombinant HDAC6 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot for Acetylated α-Tubulin
Objective: To quantify the levels of acetylated α-tubulin in cells or tissues following treatment with an HDAC6 inhibitor.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (e.g., clone 6-11B-1) and a loading control antibody (e.g., anti-α-tubulin or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Lyse cells or homogenize tissues in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the acetylated-α-tubulin signal to the loading control.
Morris Water Maze for Cognitive Assessment in Mice
Objective: To assess spatial learning and memory in a mouse model of Alzheimer's disease.
Materials:
-
Circular water tank (120-150 cm in diameter) filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room.
-
Video tracking system and software.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is placed into the pool from one of four randomly chosen starting positions.
-
The mouse is allowed to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for a short period (e.g., 15 seconds).
-
The time to reach the platform (escape latency) and the path length are recorded by the tracking software.
-
-
Probe Trial (e.g., on day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
-
Data Analysis:
-
Analyze the escape latency and path length across the acquisition days to assess learning.
-
Analyze the time in the target quadrant and platform crossings during the probe trial to assess memory retention.
-
Signaling Pathways and Experimental Workflows
HDAC6-Mediated Regulation of Axonal Transport
Caption: HDAC6 deacetylation of α-tubulin impairs axonal transport, a process restored by HDAC6 inhibitors.
Experimental Workflow for Preclinical Evaluation of an HDAC6 Inhibitor
Caption: A typical preclinical workflow for evaluating the therapeutic potential of an HDAC6 inhibitor.
Conclusion and Future Directions
The preclinical data strongly support the continued investigation of selective HDAC6 inhibitors for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The ability of these compounds to restore axonal transport, reduce pathological protein aggregation, and improve cognitive function in animal models is promising. However, the conflicting results in Huntington's disease models highlight the complexity of HDAC6 biology and the need for further research to understand the context-dependent effects of its inhibition.
Future research should focus on:
-
Developing highly selective and brain-penetrant HDAC6 inhibitors.
-
Elucidating the precise mechanisms by which HDAC6 inhibition confers neuroprotection in different disease contexts.
-
Identifying robust biomarkers to track target engagement and therapeutic efficacy in clinical trials.
-
Investigating potential combination therapies, for example, with agents that target other aspects of neurodegenerative pathology.
The development of novel therapeutics for neurodegenerative diseases remains a critical unmet need, and HDAC6 inhibition represents a promising and mechanistically distinct approach to address this challenge.
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 3. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. researchgate.net [researchgate.net]
- 11. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Hdac6 knock-out increases tubulin acetylation but does not modify disease progression in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 16. Genetic deletion of the Histone Deacetylase 6 exacerbates selected behavioral deficits in the R6/1 mouse model for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6 Inhibition in Oncology: A Technical Guide to a Promising Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a compelling target in cancer therapy due to its primary cytoplasmic localization and its role in regulating key cellular processes pertinent to cancer progression, including cell motility, protein quality control, and signaling pathways. Unlike other HDAC isoforms, HDAC6's substrate repertoire is enriched with non-histone proteins such as α-tubulin and Hsp90. This unique substrate specificity presents an opportunity for targeted therapeutic intervention with potentially fewer off-target effects compared to pan-HDAC inhibitors. This technical guide provides an in-depth overview of the therapeutic potential of selective HDAC6 inhibitors in cancer research. Due to the limited availability of specific data for "Hdac6-IN-36," this document will focus on the well-characterized, selective HDAC6 inhibitor, ACY-1215 (Ricolinostat) , as a representative molecule to illustrate the principles and potential of this inhibitor class. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways.
The Role of HDAC6 in Cancer
HDAC6 is a class IIb histone deacetylase that is predominantly found in the cytoplasm.[1][2] Its overexpression has been linked to the progression of various cancers, including breast cancer, ovarian cancer, and multiple myeloma.[3][4] The oncogenic role of HDAC6 is attributed to its influence on several cellular processes:
-
Cell Motility and Metastasis: HDAC6 deacetylates α-tubulin, a major component of microtubules. This deacetylation is associated with increased cell motility and invasion, key steps in metastasis.[1][5]
-
Protein Homeostasis: HDAC6 plays a crucial role in the aggresome pathway, which is responsible for clearing misfolded proteins. By interacting with ubiquitinated proteins and dynein motors, HDAC6 facilitates the transport of protein aggregates for degradation.[6] Cancer cells, with their high metabolic rate, are particularly dependent on such quality control mechanisms for survival.
-
Regulation of Chaperone Proteins: HDAC6 deacetylates and modulates the activity of Heat Shock Protein 90 (Hsp90), a chaperone essential for the stability and function of numerous oncoproteins, including AKT and c-Raf.[7]
-
Immune Modulation: Emerging evidence suggests that HDAC6 inhibition can enhance anti-tumor immune responses.[8]
Quantitative Data for the Selective HDAC6 Inhibitor ACY-1215 (Ricolinostat)
The following tables summarize key quantitative data for ACY-1215, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of ACY-1215
| Target | IC50 (nM) | Reference |
| HDAC6 | 5 | [9] |
| HDAC1 | >1000 | [9] |
| HDAC2 | >1000 | [9] |
| HDAC3 | >1000 | [9] |
Table 2: Anti-proliferative Activity of ACY-1215 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 0.25 | [10] |
| RPMI-8226 | Multiple Myeloma | 0.23 | [10] |
| HCT116 | Colon Cancer | 3.1 (for a similar indazole-based inhibitor) | [11] |
Key Signaling Pathways Modulated by HDAC6 Inhibition
Inhibition of HDAC6 impacts multiple signaling pathways that are critical for cancer cell survival and proliferation.
MAPK/ERK Signaling Pathway
HDAC6 has been shown to promote tumor growth in colon cancer through the regulation of the MAPK/ERK signaling pathway.[5][11] HDAC6 knockdown leads to a decrease in the phosphorylation of MEK and ERK.[5]
Caption: HDAC6 promotes the MAPK/ERK signaling cascade.
Hsp90 Chaperone Network
HDAC6 deacetylates Hsp90, which is crucial for its chaperone activity. Inhibition of HDAC6 leads to hyperacetylation of Hsp90, impairing its function and leading to the degradation of Hsp90 client oncoproteins.[7]
Caption: HDAC6 inhibition disrupts Hsp90 chaperone function.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of HDAC6 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for a typical MTT-based cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the HDAC6 inhibitor (e.g., ACY-1215) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for α-tubulin Acetylation
This technique is used to detect the levels of acetylated α-tubulin, a direct downstream target of HDAC6, to confirm target engagement of the inhibitor.
Workflow:
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the HDAC6 inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C. A primary antibody against total α-tubulin should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
Conclusion and Future Directions
Selective HDAC6 inhibitors, exemplified by ACY-1215, hold significant promise as targeted therapies in oncology. Their ability to modulate key cancer-related pathways with a favorable selectivity profile makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on exploring combination therapies, for instance, with proteasome inhibitors or immunotherapies, to enhance their anti-cancer efficacy. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification and the successful clinical translation of this promising class of anti-cancer agents.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac6-IN-36 and regulation of microtubule dynamics
An In-depth Technical Guide on Hdac6-IN-36 and the Regulation of Microtubule Dynamics
Abstract
Histone deacetylase 6 (HDAC6) is a critical cytoplasmic enzyme that regulates the acetylation status of α-tubulin, a key post-translational modification influencing microtubule stability and dynamics.[1][2][3] By deacetylating α-tubulin, HDAC6 facilitates microtubule-dependent processes such as cell migration, protein trafficking, and degradation.[4][5][6] Its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases, making it a prime therapeutic target.[7] this compound represents a potent and selective inhibitor designed to probe the specific functions of HDAC6. This technical guide provides a comprehensive overview of the mechanism of action of selective HDAC6 inhibitors like this compound, summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated cellular pathways.
Core Concepts: HDAC6 and Microtubule Dynamics
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are fundamental to cell structure, division, and intracellular transport.[3] Their stability is regulated by various post-translational modifications (PTMs). Among the most studied is the acetylation of the ε-amino group of lysine 40 (K40) on α-tubulin. Acetylated microtubules are generally more stable and resistant to depolymerization.[8]
HDAC6 is a unique, predominantly cytoplasmic, Class IIb histone deacetylase that acts as the primary enzyme responsible for removing this acetyl group from α-tubulin.[1][2][5] This deacetylation activity promotes a more dynamic and less stable microtubule network.[1] Overexpression or heightened activity of HDAC6 is often linked to increased cell motility, a hallmark of cancer metastasis.[6]
This compound: A Selective Chemical Probe
This compound is an investigational small molecule designed for the potent and selective inhibition of HDAC6. Its selectivity for HDAC6 over other HDAC isoforms, particularly the nuclear Class I HDACs, is crucial for dissecting the specific cytoplasmic functions of HDAC6 without confounding effects on gene transcription related to histone acetylation.
Mechanism of Action
This compound functions by binding to the catalytic pocket of HDAC6, preventing it from deacetylating its substrates. The primary and most well-characterized substrate in the context of microtubule dynamics is α-tubulin.[5] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which in turn enhances the stability of the microtubule network. This stabilization affects downstream cellular processes that rely on dynamic microtubule rearrangements.
Caption: Mechanism of this compound action on tubulin acetylation.
Quantitative Data for Selective HDAC6 Inhibitors
The following tables summarize representative quantitative data for potent and selective HDAC6 inhibitors, illustrating the typical performance metrics for compounds in this class.
Table 1: In Vitro Enzymatic and Cellular Potency
| Parameter | Value | Assay Type | Notes |
|---|---|---|---|
| IC₅₀ (HDAC6) | < 10 nM | Biochemical (Fluorogenic) | Measures direct inhibition of purified enzyme. |
| IC₅₀ (HDAC1) | > 1,000 nM | Biochemical (Fluorogenic) | High value indicates selectivity against Class I HDACs. |
| Selectivity Index | > 100-fold | (IC₅₀ HDAC1 / IC₅₀ HDAC6) | A key metric for a selective probe. |
| Cellular EC₅₀ | < 50 nM | Western Blot / HCS | Measures α-tubulin hyperacetylation in cells. |
Table 2: Effect on Microtubule Dynamics
| Parameter | Change upon Inhibition | Cell Type | Method |
|---|---|---|---|
| Microtubule Growth Rate | Decreased | B16F1, MCF-7 | Live-cell imaging (e.g., with EB1-GFP) |
| Microtubule Shrinkage Rate | Decreased | B16F1 | Live-cell imaging |
| Dynamic Instability | Suppressed | MCF-7 | Live-cell imaging |
| Acetylated α-tubulin Levels | Increased | Various | Western Blot, Immunofluorescence |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HDAC6 inhibitors.
Protocol: Cellular α-Tubulin Acetylation by Western Blot
Objective: To quantify the increase in acetylated α-tubulin in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, HeLa) at a suitable density. After 24 hours, treat with a dose-response range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a set time (e.g., 12-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and a general deacetylase inhibitor (like Trichostatin A) to preserve the acetylation state post-lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples and separate them on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with a primary antibody against acetylated-α-tubulin (e.g., clone 6-11B-1).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an ECL (enhanced chemiluminescence) substrate.
-
-
Normalization: Strip the membrane and re-probe with a primary antibody for total α-tubulin or a loading control like GAPDH to normalize the acetylated tubulin signal.
-
Analysis: Quantify band intensities using densitometry software. Calculate the fold-change in acetylated tubulin relative to the vehicle-treated control.
Caption: Experimental workflow for Western Blot analysis.
Protocol: Microtubule Regrowth Assay by Immunofluorescence
Objective: To visually assess the effect of this compound on the stability and regrowth of microtubules.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle for 6-12 hours.
-
Microtubule Depolymerization: Completely depolymerize the microtubule network by treating cells with a high concentration of nocodazole (e.g., 10 µM) on ice for 30-60 minutes.
-
Initiate Regrowth: Wash out the nocodazole with warm, drug-free media to allow microtubules to repolymerize from the microtubule-organizing center (MTOC).
-
Time-Course Fixation: Fix cells at various time points after washout (e.g., 0, 1, 5, 15, 30 minutes) using ice-cold methanol or paraformaldehyde.
-
Immunostaining:
-
Permeabilize, block, and stain cells with a primary antibody against α-tubulin.
-
Use a fluorescently labeled secondary antibody to visualize the microtubules.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Compare the rate and extent of microtubule regrowth ("asters") from the MTOC between this compound-treated and control cells. Increased stability in treated cells may result in denser or longer microtubule networks at earlier time points.
Signaling Pathways and Cellular Consequences
The inhibition of HDAC6 and subsequent stabilization of microtubules have far-reaching effects on cellular function.
Caption: Logical relationships of HDAC6 inhibition.
-
Cell Motility: Dynamic microtubules are required for the extension of lamellipodia and cell migration. By stabilizing microtubules, HDAC6 inhibitors can impair this process, which is a key rationale for their investigation as anti-metastatic agents.[6]
-
Protein Quality Control: HDAC6 plays a crucial role in cellular protein quality control by linking the ubiquitin-proteasome system with autophagy.[4] It binds to ubiquitinated misfolded proteins and transports them along microtubule tracks to form an "aggresome," which is then cleared by autophagy.[4] Stabilizing these tracks can impact the efficiency of this clearance pathway.
-
Mitosis: Proper dynamics of the mitotic spindle, which is composed of microtubules, are essential for accurate chromosome segregation during cell division. While the primary effect of HDAC6 inhibition is outside of mitosis, altering microtubule stability can have secondary effects on mitotic progression.
Conclusion
Selective inhibitors like this compound are invaluable tools for researchers, scientists, and drug developers. They allow for the precise interrogation of HDAC6's role in regulating microtubule dynamics and its impact on complex cellular behaviors. The methodologies outlined in this guide provide a robust framework for characterizing the biochemical and cellular effects of such compounds. A thorough understanding of how these inhibitors modulate microtubule stability is fundamental to exploring their therapeutic potential in oncology, neurodegeneration, and inflammatory diseases.
References
- 1. In vivo destabilization of dynamic microtubules by HDAC6-mediated deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Hdac6-IN-36: A Deep Dive into its Effects on Hsp90 Acetylation and Chaperone Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the molecular effects of Hdac6-IN-36, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), with a specific focus on its impact on the acetylation status and chaperone function of Heat Shock Protein 90 (Hsp90). Understanding this mechanism is critical for researchers in oncology and neurodegenerative diseases, where the HDAC6-Hsp90 axis plays a pivotal role.
Core Mechanism of Action
This compound is an orally active and potent inhibitor of HDAC6 with an IC50 of 11.68 nM[1]. HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that regulates the acetylation of several non-histone proteins, including α-tubulin and the molecular chaperone Hsp90[2][3]. By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of Hsp90[1]. This post-translational modification disrupts the chaperone's function, leading to the destabilization and degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding this compound's activity and effects.
| Parameter | Value | Cell Line/System | Reference |
| HDAC6 IC50 | 11.68 nM | Enzyme Assay | [1] |
| Effect on α-Tubulin Acetylation | Dose-dependent increase | MDA-MB-231 cells | [1] |
| Effect on Hsp90 Acetylation | Promotes acetylation | MDA-MB-231 cells | [1] |
| Antiproliferative Activity | 0-10 µM (24h) | MDA-MB-231 cells | [1] |
| Apoptosis Induction | Dose-dependent | MDA-MB-231 cells | [1] |
| Autophagy Induction | Induces noteworthy autophagy | MDA-MB-231 cells | [1] |
| Migration Suppression | Dose-dependent | MDA-MB-231 cells | [1] |
Signaling Pathway and Molecular Interactions
The inhibition of HDAC6 by this compound sets off a cascade of events that ultimately impacts cellular processes like protein homeostasis, cell cycle, and apoptosis. The following diagram illustrates the central signaling pathway.
Caption: this compound inhibits HDAC6, leading to Hsp90 hyperacetylation and subsequent client protein degradation, ultimately resulting in apoptosis and suppressed cell migration.
Experimental Protocols
While specific, detailed protocols for this compound are not publicly available, the following are generalized, yet comprehensive, methodologies for key experiments used to assess the effects of HDAC6 inhibitors on Hsp90 acetylation and function. These protocols are based on standard laboratory practices and published literature on similar compounds.
Western Blot for Hsp90 and α-Tubulin Acetylation
This protocol is designed to qualitatively and semi-quantitatively assess the increase in acetylation of Hsp90 and α-tubulin following treatment with an HDAC6 inhibitor.
Materials:
-
MDA-MB-231 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-Hsp90, anti-Hsp90, anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or DMSO for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control (GAPDH) and total protein levels (total Hsp90 or total α-tubulin).
Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interaction
This protocol determines if Hsp90 hyperacetylation, induced by an HDAC6 inhibitor, disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
Treated and untreated cell lysates (prepared as in the Western Blot protocol)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Anti-Hsp90 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting: anti-client protein (e.g., anti-GR, anti-AhR), anti-Hsp90
-
IgG isotype control antibody
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Collect the pre-cleared lysate.
-
Add the anti-Hsp90 antibody or an IgG control and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described above, probing for the client protein and Hsp90.
Experimental and Analytical Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
References
Hdac6-IN-36: Unraveling a Chemical Probe for HDAC6 Function - An In-Depth Technical Guide
A comprehensive search has revealed no publicly available scientific literature or data for a chemical probe designated "Hdac6-IN-36." This designation may refer to a compound that is not yet published, an internal code name from a specific research institution or company, or a potential misnomer.
Therefore, this guide will instead focus on a well-characterized and widely used selective HDAC6 chemical probe, Tubastatin A , to provide researchers, scientists, and drug development professionals with a detailed technical overview of how such a tool can be used to investigate HDAC6 function. The principles and methodologies described herein are broadly applicable to the study of any selective HDAC6 inhibitor.
Introduction to HDAC6 and the Role of Chemical Probes
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase.[1][2] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 boasts a diverse range of non-histone substrates.[3][4] This functional distinction positions HDAC6 as a critical regulator of numerous cellular processes, including cell motility, protein quality control, and signal transduction.[5][6] Its two catalytic domains and a ubiquitin-binding zinc finger domain enable it to deacetylate key proteins like α-tubulin, cortactin, and Hsp90, thereby influencing microtubule dynamics, cell migration, and the stress response.[4][7]
The therapeutic potential of targeting HDAC6 is under investigation for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[8][9] Selective chemical probes are indispensable tools for dissecting the specific biological roles of HDAC6. An ideal chemical probe for HDAC6 should exhibit high potency and selectivity for HDAC6 over other HDAC isoforms, possess good cell permeability, and have a well-defined mechanism of action. Such probes allow for the acute and reversible inhibition of HDAC6 function, enabling researchers to probe its role in complex biological systems.
Quantitative Data for a Representative HDAC6 Probe: Tubastatin A
To illustrate the type of data essential for characterizing an HDAC6 chemical probe, the following tables summarize key quantitative information for Tubastatin A, a widely recognized selective HDAC6 inhibitor.
Table 1: In Vitro Potency of Tubastatin A against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 5.1 | - |
| HDAC1 | >1000 | >196-fold |
| HDAC2 | >1000 | >196-fold |
| HDAC3 | >1000 | >196-fold |
| HDAC8 | - | - |
Note: Data is compiled from representative studies. Actual values may vary slightly between different experimental setups.
Table 2: Cellular Activity of Tubastatin A
| Cell Line | Assay | Endpoint | Effective Concentration |
| Various | Western Blot | Increased α-tubulin acetylation | 1-10 µM |
| Rett Syndrome Patient Fibroblasts | Western Blot | Increased α-tubulin acetylation | - |
| Mutant SOD1 Cultured Cells | Aggresome Formation | Modulation of protein aggregation | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize HDAC6 chemical probes.
In Vitro HDAC Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against isolated HDAC enzymes.
Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme, and subsequent development releases a fluorescent molecule. The inhibitor's potency is determined by its ability to reduce the fluorescent signal.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a protease)
-
Test compound (e.g., Tubastatin A) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the HDAC enzyme to the wells of the microplate.
-
Add the diluted test compound to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement: Western Blot for α-tubulin Acetylation
This assay confirms that the chemical probe can enter cells and inhibit its target, leading to a downstream biological effect.
Principle: HDAC6 is the primary deacetylase for α-tubulin. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be detected by Western blotting.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., Tubastatin A)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological context in which HDAC6 operates is essential for understanding the impact of its inhibition.
Key Signaling Pathways Involving HDAC6
HDAC6 modulates several critical signaling pathways. Its inhibition can therefore have wide-ranging cellular effects.
Caption: Key signaling pathways modulated by HDAC6 activity.
Experimental Workflow for Characterizing an HDAC6 Chemical Probe
A logical progression of experiments is necessary to validate a new chemical probe.
Caption: A typical experimental workflow for the validation of an HDAC6 chemical probe.
Logic of Selective HDAC6 Inhibition
The rationale for using a selective inhibitor is to isolate the function of HDAC6 from other HDACs.
Caption: The logic of using a selective HDAC6 inhibitor to probe cytoplasmic functions.
Conclusion
While information on "this compound" is not currently in the public domain, the principles of characterizing and utilizing a chemical probe for HDAC6 are well-established. By employing a systematic approach that includes quantitative biochemical and cellular assays, detailed experimental protocols, and a clear understanding of the underlying biological pathways, researchers can effectively use selective inhibitors like Tubastatin A to elucidate the multifaceted roles of HDAC6 in health and disease. The continued development and characterization of novel, potent, and selective HDAC6 probes will be crucial for advancing our understanding of this important enzyme and for the development of new therapeutic strategies.
References
- 1. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-36: A Novel Modulator of Autophagy in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology, distinguished by its primary cytoplasmic localization and its role in deacetylating non-histone proteins. This function implicates HDAC6 in a multitude of cellular processes, including protein quality control, cell motility, and, notably, autophagy. Autophagy, a catabolic process essential for cellular homeostasis, plays a dual role in cancer, acting as both a tumor suppressor and a promoter of cell survival. The intricate relationship between HDAC6 and autophagy presents a compelling avenue for therapeutic intervention. Hdac6-IN-36 is a novel, potent, and orally active inhibitor of HDAC6 that has been demonstrated to modulate autophagic pathways, positioning it as a valuable tool for cancer research and drug development. This technical guide provides a comprehensive overview of the role of this compound in autophagy, including its mechanism of action, available quantitative data, and detailed experimental protocols.
Introduction to HDAC6 and its Role in Autophagy
HDAC6 is a class IIb histone deacetylase that, unlike other HDACs, is predominantly found in the cytoplasm[1]. Its unique structure, featuring two catalytic domains and a zinc-finger ubiquitin-binding domain, allows it to interact with a variety of non-histone substrates, including α-tubulin, cortactin, and HSP90[1][2]. This broad substrate specificity enables HDAC6 to regulate a diverse array of cellular functions.
The role of HDAC6 in autophagy is complex and context-dependent. It can both promote and inhibit autophagy through several distinct mechanisms:
-
Aggresome Formation and Clearance: HDAC6 is crucial for the formation of aggresomes, which are perinuclear inclusions that sequester misfolded and ubiquitinated proteins. HDAC6 facilitates the transport of these protein aggregates along microtubules to the microtubule-organizing center, where they can be cleared by autophagy[1].
-
Autophagosome-Lysosome Fusion: HDAC6 plays a critical role in the final stages of autophagy by promoting the fusion of autophagosomes with lysosomes. This process is essential for the degradation of the autophagosomal cargo. HDAC6-mediated deacetylation of cortactin is believed to be a key step in this fusion process[1].
-
Regulation of Autophagy-Related Proteins: HDAC6 can directly or indirectly influence the activity of key autophagy-related proteins (Atgs), thereby modulating the initiation and progression of autophagy.
Given its multifaceted role in autophagy and other cancer-relevant pathways, selective inhibition of HDAC6 has become a promising strategy in cancer therapy.
This compound: A Potent and Selective HDAC6 Inhibitor
This compound is a potent and orally active inhibitor of HDAC6 with a reported IC50 of 11.68 nM. It has demonstrated anti-tumor and anti-metastatic activity in preclinical models. A key feature of this compound is its ability to induce autophagy in cancer cells.
Mechanism of Action in Autophagy
This compound promotes autophagy, as evidenced by its effects on key autophagic markers. In breast cancer cells, treatment with this compound leads to an upregulation of Beclin1 and an increase in the conversion of LC3-I to LC3-II, both of which are indicative of an induction of autophagosome formation. Concurrently, this compound treatment results in a decrease in the levels of SQSTM1/p62, a protein that is selectively degraded during autophagy, further confirming the induction of autophagic flux. The observation of increased aggregation of LC3 puncta in treated cells provides visual confirmation of enhanced autophagosome formation.
Quantitative Data for this compound
The following table summarizes the available quantitative data on the effects of this compound on autophagy markers in the MDA-MB-231 human breast cancer cell line.
| Parameter | Cell Line | Treatment Conditions | Observed Effect | Reference |
| IC50 (HDAC6) | - | - | 11.68 nM | |
| Beclin1 Expression | MDA-MB-231 | 0-10 µM, 24 hours | Increased | |
| LC3II Expression | MDA-MB-231 | 0-10 µM, 24 hours | Increased | |
| SQSTM1/p62 Expression | MDA-MB-231 | 0-10 µM, 24 hours | Decreased | |
| LC3 Puncta Aggregation | MDA-MB-231 | 0-10 µM, 24 hours | Increased |
Experimental Protocols
While the specific, detailed experimental protocols used to generate the above data for this compound have not been published in full, this section provides representative methodologies for the key experiments cited.
Western Blotting for Autophagy Markers
This protocol describes the general procedure for detecting changes in Beclin1, LC3, and p62 protein levels.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Beclin1, anti-LC3, anti-p62, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.
Immunofluorescence for LC3 Puncta
This protocol outlines the visualization of autophagosomes through LC3 puncta formation.
Materials:
-
MDA-MB-231 cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-LC3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells on coverslips and treat with this compound as described above.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking and Staining: Block the cells with blocking solution for 1 hour. Incubate with the primary anti-LC3 antibody overnight at 4°C. After washing, incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct punctate structures within the cytoplasm.
-
Analysis: Quantify the number and intensity of LC3 puncta per cell to assess the level of autophagy induction.
Zebrafish Tumor Xenograft Model
This protocol provides a general framework for assessing the in vivo anti-tumor activity of this compound.
Materials:
-
Transgenic zebrafish line (e.g., with fluorescent vasculature for angiogenesis studies)
-
MDA-MB-231 cells labeled with a fluorescent dye (e.g., DiI or DiO)
-
This compound
-
Microinjection setup
-
Stereomicroscope
Procedure:
-
Cell Preparation: Culture and label MDA-MB-231 cells with a fluorescent dye.
-
Microinjection: At 2 days post-fertilization, inject a controlled number of labeled cancer cells (e.g., 200-500 cells) into the yolk sac or perivitelline space of zebrafish embryos.
-
Drug Treatment: Following injection, transfer the embryos to a multi-well plate containing embryo medium with different concentrations of this compound or vehicle control.
-
Tumor Growth and Metastasis Monitoring: Image the embryos daily using a fluorescence microscope to monitor tumor growth, proliferation, and metastasis. The transparent nature of the zebrafish embryos allows for real-time, non-invasive imaging.
-
Analysis: Quantify the tumor size (e.g., by measuring the fluorescent area) and the extent of metastasis over time to evaluate the in vivo efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving HDAC6 in autophagy and a typical experimental workflow for studying this compound.
Caption: Signaling pathway of HDAC6 in autophagy regulation.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a promising new tool for investigating the complex role of HDAC6 in autophagy and cancer. Its potency and demonstrated ability to induce autophagy in cancer cells make it a valuable pharmacological agent for both in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the HDAC6-autophagy axis. Further research is warranted to fully elucidate the detailed molecular mechanisms by which this compound modulates autophagy and to explore its efficacy in a broader range of cancer models.
References
Methodological & Application
Application Notes and Protocols for a Representative HDAC6 Inhibitor (Hdac6-IN-36) for In Vivo Studies
Disclaimer: There is no publicly available scientific literature on a specific compound designated "Hdac6-IN-36". The following application notes and protocols are based on published in vivo studies of other well-characterized histone deacetylase 6 (HDAC6) inhibitors. The information provided is intended to serve as a guide for researchers and drug development professionals working with novel HDAC6 inhibitors.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1] Its substrates include α-tubulin, Hsp90, and cortactin, which are involved in cell migration, microtubule stability, and protein quality control.[1][2] Dysregulation of HDAC6 has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] Selective inhibition of HDAC6 has emerged as a promising therapeutic strategy.[3] These application notes provide a summary of in vivo study designs and protocols for a representative HDAC6 inhibitor, referred to herein as this compound.
Data Presentation
In Vivo Dosage and Administration of Representative HDAC6 Inhibitors
The following table summarizes dosages and administration routes for various HDAC6 inhibitors in preclinical in vivo studies. This information can be used as a starting point for determining the appropriate dosage for a novel HDAC6 inhibitor like this compound.
| Inhibitor Name | Animal Model | Dosage | Administration Route | Study Focus | Key Findings | Reference |
| HPB | Nude mice with CWR22 human prostate cancer xenograft | 100, 200, or 300 mg/kg daily for 5 days | Intraperitoneal (i.p.) injection | Anti-tumor effect and toxicity | Well-tolerated; 300 mg/kg as effective as paclitaxel; increased acetylated α-tubulin in tumors. | [4] |
| ACY-1215 (Rocilinostat) | Mouse models | Not specified in provided abstracts | Oral | Anti-tumor (Multiple Myeloma), Inflammation | Under clinical investigation for refractory multiple myeloma; decreased inflammatory response. | [5] |
| ACY-241 (Citarinostat) | Mouse models | Not specified in provided abstracts | Oral | Anti-tumor (Multiple Myeloma) | Under clinical investigation for refractory multiple myeloma. | [5] |
| Tubastatin A | Mouse model of rhabdomyolysis-induced AKI | Not specified in provided abstracts | Not specified | Renal protection | Interfered with oxidative stress. | [5] |
| QTX125 | Xenografted mantle cell lymphoma mouse model | Not specified in provided abstracts | Not specified | Anti-tumor effect | Significantly inhibited lymphoma growth. | [6][7] |
Experimental Protocols
In Vivo Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and potential toxicities of this compound.
Animal Model: Healthy mice (e.g., BALB/c or C57BL/6).
Methodology:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO).[4]
-
Divide mice into groups, each receiving a different dose of this compound (e.g., 100, 200, 300 mg/kg) and a vehicle control group.[4]
-
Administer the compound daily for a specified period (e.g., 5 consecutive days) via the desired route (e.g., intraperitoneal injection).[4]
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
At the end of the study, collect blood for hematological and serum chemistry analysis.
-
Perform necropsy and collect major organs for histopathological examination.
Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Animal Model: Immunocompromised mice (e.g., nude mice) bearing human cancer cell line xenografts (e.g., CWR22 prostate cancer).[4]
Methodology:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule based on toxicity studies.[4]
-
A positive control group (e.g., standard-of-care chemotherapy like paclitaxel) can be included.[4]
-
Measure tumor volume regularly (e.g., every 2 days) using calipers.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor tissue can be used for further analysis, such as Western blotting to assess the levels of acetylated α-tubulin.[4]
Western Blot Analysis of Protein Acetylation
Objective: To confirm the in vivo target engagement of this compound by measuring the acetylation of its substrate, α-tubulin.
Methodology:
-
Homogenize tumor or spleen tissue samples in lysis buffer containing a deacetylase inhibitor (e.g., Trichostatin A) to preserve the acetylation status of proteins.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against acetylated α-tubulin.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control, such as total α-tubulin or GAPDH.
Signaling Pathways and Workflows
HDAC6 Signaling Pathways
HDAC6 regulates multiple signaling pathways primarily through its deacetylation of non-histone proteins. Inhibition of HDAC6 can therefore impact these pathways, leading to various cellular effects.
Caption: Key signaling pathways modulated by HDAC6.
Experimental Workflow for In Vivo Evaluation of an HDAC6 Inhibitor
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a novel HDAC6 inhibitor.
Caption: General experimental workflow for in vivo studies.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
Hdac6-IN-36 solubility and vehicle for administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, administration, and cellular mechanisms of Hdac6-IN-36, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The following protocols and data are intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (HDAC6) | 8.64 nM | [1] |
| IC50 (HDAC1) | 1284 nM | [1] |
| In Vitro Concentration Range | 0.1 - 10 µM | [1][2] |
| In Vivo Administration Route | Oral | [2] |
Solubility and Vehicle for Administration
Proper solubilization and vehicle selection are critical for the successful application of this compound in experimental settings.
In Vitro Solubility:
For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. This stock solution can then be further diluted in cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that would cause cellular toxicity (typically <0.5%).
In Vivo Vehicle for Oral Administration:
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Objective: To prepare a stock solution of this compound and working solutions for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO. The molecular weight of this compound is required for this calculation.
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in sterile cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Ensure the final DMSO concentration in the culture medium is below cytotoxic levels. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Use the working solutions immediately for treating cells.
-
Preparation of this compound for Oral Administration in Mice
Objective: To prepare a formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile tubes
Protocol:
-
Prepare the Vehicle:
-
Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS (v/v/v/v).
-
In a sterile tube, add the required volume of DMSO.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween 80 and mix until a clear solution is formed.
-
Finally, add the sterile saline or PBS to the final volume and mix well.
-
-
Prepare the this compound Formulation:
-
Calculate the required amount of this compound for the desired dosage (e.g., mg/kg).
-
Weigh the calculated amount of this compound powder.
-
First, dissolve the this compound powder in the DMSO component of the vehicle.
-
Gradually add the PEG300, Tween 80, and saline/PBS mixture while vortexing or sonicating to ensure complete dissolution.
-
The final formulation should be a clear solution. The concentration should be calculated based on the dosing volume for the animals (typically 5-10 mL/kg for mice).
-
-
Administration:
-
Administer the this compound formulation to mice via oral gavage using an appropriate gauge feeding needle.
-
A vehicle control group receiving the same volume of the vehicle without this compound should be included in the study.
-
Signaling Pathways and Experimental Workflows
HDAC6 Signaling Pathway
HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in various cellular processes by removing acetyl groups from non-histone proteins. Its inhibition by this compound leads to the hyperacetylation of its substrates, thereby modulating their function and affecting downstream signaling pathways implicated in cancer and neurodegenerative diseases.
Caption: HDAC6 signaling pathway and the effect of this compound.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Caption: A typical experimental workflow for in vitro studies.
References
Application Notes and Protocols: Detection of Acetylated Tubulin Modulation by Hdac6-IN-36 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. A key substrate of HDAC6 is α-tubulin, a major component of microtubules. HDAC6 removes the acetyl group from the lysine 40 residue of α-tubulin, a post-translational modification associated with microtubule stability.[1][2][3][4] Inhibition of HDAC6 enzymatic activity leads to an accumulation of acetylated α-tubulin (hyperacetylation), which can impact microtubule-dependent processes such as axonal transport.[5][6] Consequently, HDAC6 has emerged as a promising therapeutic target for various diseases, including neurodegenerative disorders and cancer.[4]
Hdac6-IN-36 is a potent and selective inhibitor of HDAC6. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the increase in acetylated α-tubulin in cultured cells following treatment with this compound. The protocol outlines cell culture and treatment, lysate preparation, SDS-PAGE and protein transfer, immunodetection, and data analysis.
Signaling Pathway of HDAC6 and Tubulin Acetylation
The acetylation state of α-tubulin is dynamically regulated by the opposing activities of α-tubulin acetyltransferases (αTATs) and histone deacetylases, primarily HDAC6.[7] this compound specifically inhibits the deacetylase activity of HDAC6, leading to a shift in the equilibrium towards acetylated tubulin.
Caption: HDAC6-mediated deacetylation of α-tubulin and its inhibition by this compound.
Experimental Protocol
This protocol is designed for cultured mammalian cells, such as HeLa or SH-SY5Y, grown in 6-well plates.
Materials and Reagents
-
Cell Culture:
-
HeLa or other suitable mammalian cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
6-well tissue culture plates
-
-
This compound Treatment:
-
This compound (prepare stock solution in DMSO)
-
DMSO (vehicle control)
-
-
Lysis Buffer:
-
Protein Quantification:
-
BCA Protein Assay Kit or equivalent
-
-
SDS-PAGE and Transfer:
-
4-15% Mini-PROTEAN TGX Precast Gels or equivalent
-
4x Laemmli Sample Buffer
-
Precision Plus Protein Standards
-
PVDF membrane (0.2 µm)
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
-
Immunodetection:
-
Equipment:
-
Cell culture incubator
-
Microcentrifuge
-
Gel electrophoresis and Western blotting apparatus
-
Chemiluminescence imaging system
-
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of acetylated tubulin.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 10 nM to 250 nM.[16] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium with the prepared drug-containing medium and incubate for a desired time period (e.g., 6, 12, or 24 hours).[16][17][18]
-
-
Lysate Preparation:
-
Place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Based on the protein concentrations, normalize all samples with RIPA buffer to the lowest concentration.
-
To 3 parts of each normalized lysate, add 1 part of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of total protein per lane into a 4-15% SDS-polyacrylamide gel. Include a protein ladder in one lane.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane. Pre-wet the membrane in methanol for 15-30 seconds before assembling the transfer stack. The transfer can be performed using a wet or semi-dry system.
-
-
Immunodetection:
-
After transfer, block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[3]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibodies (anti-acetylated-α-Tubulin and anti-α-Tubulin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[5]
-
-
Signal Detection and Data Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated tubulin band to the corresponding total tubulin band for each sample.
-
Express the results as fold change relative to the vehicle-treated control.
-
Data Presentation
The following table presents representative quantitative data demonstrating the effect of this compound on tubulin acetylation.
| This compound (nM) | Acetylated α-Tubulin (Relative Densitometry Units) | Total α-Tubulin (Relative Densitometry Units) | Normalized Acetylated α-Tubulin (Acetylated/Total) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.05 | 4.20 | 0.25 | 1.0 |
| 10 | 2.15 | 4.15 | 0.52 | 2.1 |
| 50 | 4.30 | 4.25 | 1.01 | 4.0 |
| 100 | 6.50 | 4.18 | 1.56 | 6.2 |
| 250 | 8.25 | 4.22 | 1.96 | 7.8 |
Data are for illustrative purposes only and may vary depending on the cell line and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of acetylated α-tublin levels in response to treatment with the HDAC6 inhibitor, this compound. Adherence to this protocol will enable researchers to reliably assess the pharmacological activity of this compound and other HDAC6 inhibitors in a cellular context. The provided diagrams and data table serve as valuable resources for experimental planning and data interpretation.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. ECL Western Blotting Substrate Protocol [promega.com]
- 3. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 4. oxfordbiomed.com [oxfordbiomed.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. nsjbio.com [nsjbio.com]
- 9. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. acetylated Tubulin(Lys40) Monoclonal Antibody (7E5H8) (66200-1-IG) [thermofisher.com]
- 12. β-Tubulin Antibody | Cell Signaling Technology [cellsignal.com]
- 13. alpha Tubulin Antibody (DM1A) | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. grisp.pt [grisp.pt]
- 16. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HDAC6–ubiquitin interaction controls the duration of HSF1 activation after heat shock - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Visualizing Tubulin Acetylation using Immunofluorescence after Selective HDAC6 Inhibition
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 is a microtubule-associated deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. v19.proteinatlas.org [v19.proteinatlas.org]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Hdac6 Inhibitors in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins such as α-tubulin and the molecular chaperone heat shock protein 90 (Hsp90).[1][2][3] Its involvement in the pathogenesis of cancer, neurodegenerative disorders, and inflammatory diseases has made it a compelling target for therapeutic intervention.
High-throughput screening (HTS) assays are essential for the discovery of novel and selective HDAC6 inhibitors. This document provides an overview of the application of HDAC6 inhibitors in HTS, with a focus on a representative inhibitor, and includes detailed protocols for biochemical and cell-based assays.
Note: While this document is intended to provide guidance on the use of "Hdac6-IN-36," a specific inhibitor of HDAC6, a comprehensive search of available scientific literature did not yield specific data regarding its IC50 values or dedicated high-throughput screening protocols. Therefore, the following sections will provide data and a representative protocol for well-characterized HDAC6 inhibitors. These methodologies can be adapted for the evaluation of "this compound" and other novel HDAC6-targeting compounds.
Data Presentation: Inhibitory Activity of Representative HDAC6 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of several well-characterized HDAC6 inhibitors against a panel of HDAC isoforms. This data is crucial for assessing the potency and selectivity of candidate compounds.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | 1000 | >10000 | >10000 | 15 | >10000 | 170 | ~67 |
| ACY-1215 (Ricolinostat) | 210 | 250 | 190 | 5 | 1700 | 280 | 42 |
| Trichostatin A (TSA) | 2 | 2 | 1 | 10 | 20 | 100 | 0.2 |
| SAHA (Vorinostat) | 10 | 20 | 30 | 30 | 1000 | 200 | 0.33 |
IC50 values are approximate and can vary depending on assay conditions. Data is compiled from multiple sources for illustrative purposes.
Signaling Pathway of HDAC6
HDAC6 primarily functions in the cytoplasm, where it deacetylates several key non-histone proteins. Its activity is integral to cellular homeostasis and response to stress.
Caption: HDAC6 deacetylates key cytoplasmic proteins regulating cellular processes.
Experimental Protocols
Biochemical High-Throughput Screening: Fluorogenic HDAC6 Assay
This protocol describes a robust and sensitive fluorogenic assay suitable for high-throughput screening of HDAC6 inhibitors. The assay measures the enzymatic activity of recombinant human HDAC6.
Workflow Diagram:
Caption: Workflow for a fluorogenic high-throughput screening assay for HDAC6 inhibitors.
Materials:
-
Recombinant Human HDAC6 (e.g., BPS Bioscience, Cat. No. 50056)
-
HDAC6 Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (with Trichostatin A as a stop reagent and a trypsin-like protease)
-
Test compound (this compound) and reference inhibitors (e.g., Tubastatin A)
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically by running a titration curve.
-
Compound Plating: Dispense test compounds and controls into the 384-well plate. Typically, compounds are serially diluted to generate a dose-response curve. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Enzyme Addition: Add the diluted HDAC6 enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the HDAC6 fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Reaction Termination and Development: Add the Developer solution to all wells. This will stop the HDAC6 reaction and cleave the deacetylated substrate to release the fluorophore (7-amino-4-methylcoumarin, AMC).
-
Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes and then measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based High-Content Screening (HCS) Assay for HDAC6 Activity
This protocol outlines a high-content imaging-based assay to measure the inhibition of HDAC6 in a cellular context by quantifying the acetylation of its primary substrate, α-tubulin.
Materials:
-
Human cell line (e.g., HeLa or U2OS)
-
Cell culture medium and supplements
-
Test compound (this compound) and reference inhibitors
-
384-well clear-bottom imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-acetylated-α-tubulin (e.g., rabbit polyclonal)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 384-well imaging plate at a density that will result in a sub-confluent monolayer at the time of analysis. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and controls for a predetermined time (e.g., 4-24 hours).
-
Cell Fixation and Permeabilization:
-
Carefully remove the culture medium.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Use image analysis software to identify individual cells (based on the DAPI nuclear stain) and quantify the mean fluorescence intensity of the acetylated-α-tubulin staining in the cytoplasm of each cell.
-
-
Data Analysis:
-
Calculate the average fluorescence intensity of acetylated-α-tubulin for each treatment condition.
-
Normalize the data to the vehicle control.
-
Plot the normalized fluorescence intensity against the compound concentration and determine the EC50 value, which represents the concentration at which 50% of the maximal increase in tubulin acetylation is observed.
-
Conclusion
The provided protocols for biochemical and cell-based high-throughput screening offer robust platforms for the identification and characterization of novel HDAC6 inhibitors. While specific data for "this compound" is not currently available in the public domain, these methodologies can be readily adapted to evaluate its potency and selectivity. The successful discovery and development of selective HDAC6 inhibitors hold significant promise for the treatment of a wide range of diseases.
References
- 1. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Catalysis and Inhibition of HDAC6 CD1, the Enigmatic Catalytic Domain of Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-36: Application Notes and Protocols for Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hdac6-IN-36, a potent and selective histone deacetylase 6 (HDAC6) inhibitor, and its potential applications in primary neuron cultures. The provided protocols offer detailed methodologies for utilizing this compound to investigate its effects on neuronal health, morphology, and protein acetylation status.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] Its substrates include α-tubulin, cortactin, and heat shock protein 90 (Hsp90), making it a key regulator of microtubule dynamics, cell motility, and protein quality control.[1][3][4] In the nervous system, HDAC6 is implicated in axonal transport, neuronal survival, and regeneration, positioning it as a promising therapeutic target for neurodegenerative diseases and nerve injury.[5]
This compound is a highly potent and selective HDAC6 inhibitor with an IC50 in the low nanomolar range.[6] Studies in the neuronal-like PC12 cell line have demonstrated its ability to promote neurite outgrowth and increase the acetylation of α-tubulin, a key downstream target of HDAC6 in neurons.[6] These findings suggest that this compound is a valuable tool for studying the role of HDAC6 in primary neuron biology and for exploring its therapeutic potential.
Product Information
| Property | Value | Reference |
| Product Name | This compound | |
| Target | Histone Deacetylase 6 (HDAC6) | [6] |
| IC50 | 8.64 nM[6], 11.68 nM[7] | [6][7] |
| Molecular Weight | Varies by supplier | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [8][9] |
| Storage (Powder) | -20°C for up to 3 years | [6][8] |
| Storage (In Solvent) | -80°C for up to 1 year | [6][8] |
Mechanism of Action in Neurons
HDAC6's primary role in the cytoplasm of neurons is the deacetylation of α-tubulin. Acetylated α-tubulin is a marker of stable microtubules, which are essential for maintaining neuronal structure and facilitating axonal transport of mitochondria, vesicles, and other vital cargoes. By inhibiting HDAC6, this compound increases the levels of acetylated α-tubulin, thereby promoting microtubule stability and enhancing axonal transport. This mechanism is believed to underlie its potential neuroprotective and regenerative effects.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 | HDAC6 | 8.64 nM | [6] |
| IC50 | HDAC6 | 11.68 nM | [7] |
Experimental Protocols
Note: this compound is a potent inhibitor. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific primary neuron culture system and experimental endpoint. Based on its low nanomolar IC50, a starting concentration range of 10 nM to 1 µM is suggested.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of Primary Neuron Cultures
Materials:
-
Primary neuron cultures (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Complete neuron culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture primary neurons according to your standard laboratory protocol.
-
On the day of treatment, prepare serial dilutions of this compound in complete neuron culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v), as higher concentrations can be toxic to neurons.
-
Carefully remove a portion of the existing culture medium from each well.
-
Add the medium containing the desired final concentration of this compound (or vehicle control) to the wells.
-
Incubate the neurons for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Immunocytochemistry for α-tubulin Acetylation
Materials:
-
Treated primary neurons cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS)
-
Primary antibody: mouse anti-acetylated-α-tubulin
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
After treatment, gently wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence microscope. The intensity of the acetylated-α-tubulin signal can be quantified using image analysis software.
Protocol 4: Neurite Outgrowth Assay
Materials:
-
Treated primary neurons
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin)
Procedure:
-
After the desired treatment period, acquire images of the neurons using a phase-contrast or fluorescence microscope (if using neuronal markers).
-
Using image analysis software, manually or automatically trace the length of the longest neurite for a significant number of neurons per condition (e.g., at least 50-100 neurons).
-
The total neurite length per neuron or the length of the longest neurite can be used as a measure of neurite outgrowth.
-
Statistically compare the neurite lengths between the this compound treated groups and the vehicle control group. An increase in neurite length would indicate a positive effect of the inhibitor.
Safety and Handling
This compound is for research use only.[7] Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.[7] In case of contact with skin or eyes, wash immediately with plenty of water.[7] If swallowed, seek medical attention.[7] Refer to the manufacturer's safety data sheet (SDS) for complete safety information.
Troubleshooting
-
Low or no effect:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Confirm the activity of the compound with a positive control (e.g., another known HDAC6 inhibitor).
-
-
Cell toxicity:
-
Decrease the concentration of this compound.
-
Reduce the incubation time.
-
Ensure the final DMSO concentration is not toxic to the neurons. Perform a DMSO toxicity curve if necessary.
-
-
High background in immunocytochemistry:
-
Optimize the blocking step (e.g., increase blocking time or change blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
Ensure adequate washing steps.
-
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the role of HDAC6 in primary neuron cultures and explore its potential as a therapeutic agent for neurological disorders.
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. HDAC6-IN-36_TargetMol [targetmol.com]
- 7. HDAC6-IN-3|MSDS [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Measuring the Efficacy of Hdac6-IN-36 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a promising therapeutic target in oncology due to its primary cytoplasmic localization and its role in regulating key cellular processes such as cell motility, protein quality control, and angiogenesis through the deacetylation of non-histone proteins.[1][2] Hdac6-IN-36 is a potent and orally active inhibitor of HDAC6 with an IC50 of 11.68 nM.[3] It has demonstrated anti-tumor and anti-metastatic activity in preclinical models of breast cancer by promoting apoptosis and autophagy, and suppressing cell migration.[3] Key biomarkers of this compound activity include the increased acetylation of its substrates, α-tubulin and heat shock protein 90 (Hsp90).[3][4]
These application notes provide a comprehensive guide for evaluating the in vivo efficacy of this compound in xenograft models of cancer. Detailed protocols are provided for xenograft model establishment, drug administration, tumor growth monitoring, and biomarker analysis to enable researchers to robustly assess the therapeutic potential of this selective HDAC6 inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for assessing its efficacy in a xenograft model.
Quantitative Data Summary
The following tables present a summary of expected quantitative data from a representative xenograft study evaluating the efficacy of an HDAC6 inhibitor.
Table 1: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 105 ± 8.2 | 1250 ± 110.5 | - |
| This compound (50 mg/kg) | 10 | 102 ± 7.9 | 550 ± 65.7 | 56 |
Table 2: Effect of this compound on Tumor Weight and Biomarkers at Endpoint
| Treatment Group | Mean Final Tumor Weight (g) ± SEM | Acetylated α-Tubulin (IHC Score) ± SEM | Acetylated Hsp90 (Relative Density) ± SEM |
| Vehicle Control | 1.2 ± 0.15 | 1.2 ± 0.2 | 1.0 ± 0.1 |
| This compound (50 mg/kg) | 0.5 ± 0.08 | 3.5 ± 0.4 | 2.8 ± 0.3 |
Experimental Protocols
Xenograft Model Establishment and Drug Administration
Objective: To establish subcutaneous xenograft tumors and administer this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Sterile syringes and needles
-
Calipers
Protocol:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[5]
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare this compound in the appropriate vehicle at the desired concentration (e.g., 50 mg/kg).
-
Administer this compound or vehicle control to the respective groups via oral gavage daily.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and divide each tumor into sections for histology, protein extraction, and HDAC activity assays.
Immunohistochemistry (IHC) for Acetylated α-Tubulin
Objective: To assess the level of α-tubulin acetylation in tumor tissues as a pharmacodynamic biomarker of this compound activity.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Primary antibody: anti-acetylated α-tubulin
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections by sequential immersion in xylene and graded ethanol solutions.[6][7]
-
Perform heat-induced antigen retrieval by incubating the slides in pre-heated citrate buffer.[6]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-acetylated α-tubulin antibody overnight at 4°C.[8]
-
Wash the slides with PBS and incubate with the biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.[7]
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the slides and quantify the staining intensity and percentage of positive cells to generate an IHC score.
Western Blot for Acetylated Hsp90
Objective: To measure the level of Hsp90 acetylation in tumor lysates.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated Hsp90, anti-total Hsp90, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated Hsp90 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Hsp90 and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry software.
HDAC Activity Assay
Objective: To measure the total HDAC activity in tumor lysates to confirm the inhibitory effect of this compound.
Materials:
-
Frozen tumor tissue
-
HDAC assay buffer
-
Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
HDAC inhibitor (e.g., Trichostatin A) for control
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Prepare tumor lysates as described for Western blotting, but in a buffer compatible with the HDAC activity assay.
-
Determine the protein concentration of the lysates.
-
In a 96-well black microplate, add the tumor lysate, HDAC assay buffer, and the fluorometric HDAC substrate to each well.[9]
-
Include wells with a known HDAC inhibitor (e.g., Trichostatin A) as a negative control and wells with no lysate as a blank.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution to each well.[9]
-
Incubate for an additional 15-20 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[9]
-
Calculate the HDAC activity based on the fluorescence intensity, normalized to the protein concentration of the lysate.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the in vivo efficacy of the selective HDAC6 inhibitor, this compound. By combining measurements of tumor growth inhibition with pharmacodynamic biomarker analysis, researchers can gain a comprehensive understanding of the anti-tumor activity and mechanism of action of this compound. These detailed methodologies are intended to facilitate reproducible and reliable preclinical evaluation, ultimately guiding the further development of this compound as a potential cancer therapeutic.
References
- 1. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model - Helmi - Precision Cancer Medicine [pcm.amegroups.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immunohistochemistry.us [immunohistochemistry.us]
- 7. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 8. Acetylated Tubulin (AT) as a Prognostic Marker in Squamous Cell Carcinoma of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for Studying Protein Quality Control using a Selective HDAC6 Inhibitor
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in cellular protein quality control by linking the ubiquitin-proteasome system (UPS) and autophagy.[1][2] Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin, cortactin, and the chaperone heat shock protein 90 (HSP90).[3][4] HDAC6 possesses two catalytic domains and a C-terminal zinc finger domain that binds to ubiquitin (ZnF-UBP).[1][5] This structure allows it to recognize and bind to ubiquitinated misfolded proteins and facilitate their transport along microtubules to be processed for degradation.[3][6]
Selective HDAC6 inhibitors are powerful chemical tools to investigate the intricate mechanisms of protein quality control. By inhibiting the deacetylase activity of HDAC6, researchers can dissect its role in various cellular processes, including the formation of aggresomes, the maturation of autophagosomes, and the cellular response to proteotoxic stress.[7][8] These inhibitors are particularly useful for studying neurodegenerative diseases and cancer, where protein quality control pathways are often dysregulated.[2][9]
Mechanism of Action of HDAC6 in Protein Quality Control
HDAC6 acts as a central hub in the cellular response to misfolded protein stress. When the ubiquitin-proteasome system is overwhelmed, ubiquitinated protein aggregates accumulate.[2][3] HDAC6 binds to these ubiquitinated proteins via its ZnF-UBP domain and, in conjunction with the dynein motor complex, transports them along microtubules to a perinuclear region to form an aggresome.[3][4] This sequestration of toxic protein aggregates is a key protective mechanism. Subsequently, these aggresomes are cleared by the autophagic pathway.[3][7]
HDAC6 also regulates the fusion of autophagosomes with lysosomes, a critical step in the degradation of autophagic cargo.[6][7] This function is mediated through its deacetylase activity on substrates like cortactin, which is involved in actin polymerization.[6] Inhibition of HDAC6 can therefore block the clearance of autophagic substrates, leading to an accumulation of autophagosomes.[1][7]
Quantitative Data for a Representative HDAC6 Inhibitor
The following table provides representative data for a commonly used selective HDAC6 inhibitor, Tubastatin A. Researchers should consult specific literature or perform dose-response experiments for the particular inhibitor being used.
| Inhibitor | Target | IC50 (in vitro) | Cell-based Potency | Key Substrates | Reference |
| Tubastatin A | HDAC6 | ~15 nM | Acetylated α-tubulin EC50 ~240 nM | α-tubulin, Cortactin | (Not explicitly in search results, representative values) |
| ACY-1215 | HDAC6 | ~5 nM | Induces α-tubulin acetylation | α-tubulin, HSP90 | [7] |
| HPB | HDAC6 | ~36-fold selective over HDAC1 | Induces acetylated α-tubulin | α-tubulin | [5] |
Experimental Protocols
Protocol 1: Analysis of Aggresome Formation by Immunofluorescence
This protocol allows for the visualization of the effect of HDAC6 inhibition on the formation of aggresomes induced by proteasome inhibition.
Materials:
-
Cells cultured on glass coverslips (e.g., HeLa, HEK293)
-
Proteasome inhibitor (e.g., MG132)
-
Selective HDAC6 inhibitor (e.g., Hdac6-IN-36 or a validated alternative)
-
Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a marker for aggregated protein (e.g., anti-ubiquitin or anti-p62/SQSTM1)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat cells with the proteasome inhibitor (e.g., 5-10 µM MG132) alone or in combination with the HDAC6 inhibitor at a predetermined optimal concentration for 12-24 hours. Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-ubiquitin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope. Analyze the formation of perinuclear aggregates (aggresomes). HDAC6 inhibition is expected to disrupt the formation of a single, large aggresome, often resulting in multiple smaller, scattered aggregates.
Protocol 2: Monitoring Autophagosome-Lysosome Fusion
This protocol uses cells stably expressing the tandem fluorescent mCherry-EGFP-LC3 reporter to monitor the effect of HDAC6 inhibition on autophagic flux. In this system, autophagosomes appear as yellow puncta (mCherry and EGFP fluorescence), while autolysosomes appear as red puncta (EGFP fluorescence is quenched by the acidic lysosomal environment).
Materials:
-
Cells stably expressing mCherry-EGFP-LC3
-
Selective HDAC6 inhibitor
-
Autophagy inducer (e.g., Earle's Balanced Salt Solution - EBSS for starvation)
-
Lysosomal inhibitor as a control (e.g., Bafilomycin A1)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Seed mCherry-EGFP-LC3 expressing cells on glass-bottom dishes.
-
Treat the cells with the HDAC6 inhibitor or vehicle control for the desired time (e.g., 6-12 hours). For a positive control for blocked fusion, treat a set of cells with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the experiment.
-
To induce autophagy, you can treat cells with the HDAC6 inhibitor in nutrient-rich medium or under starvation conditions (EBSS).
-
Replace the medium with live-cell imaging medium.
-
Acquire images using a confocal microscope with appropriate laser lines for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm).
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of yellow to red puncta upon HDAC6 inhibitor treatment indicates a blockage in autophagosome-lysosome fusion.[6]
Protocol 3: Western Blot Analysis of HDAC6 Substrate Acetylation
This protocol is used to confirm the activity of the HDAC6 inhibitor in cells by measuring the acetylation status of its primary substrate, α-tubulin.
Materials:
-
Cell culture reagents
-
Selective HDAC6 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Sodium Butyrate)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with increasing concentrations of the HDAC6 inhibitor for a defined period (e.g., 6-24 hours).
-
Lyse the cells in lysis buffer containing deacetylase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-acetylated-α-tubulin primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Visualizations
Caption: HDAC6 links the UPS and autophagy in protein quality control.
Caption: Workflow for immunofluorescence analysis of aggresome formation.
References
- 1. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 - Wikipedia [en.wikipedia.org]
Application Note: Flow Cytometry Analysis of Cellular Response to Hdac6-IN-36
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction.[1][2][3] Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders.[3] Hdac6-IN-36 is a novel, potent, and selective inhibitor of HDAC6. This application note provides detailed protocols for utilizing flow cytometry to assess the cellular response to this compound treatment, focusing on the induction of apoptosis and cell cycle arrest, two key mechanisms through which HDAC6 inhibitors exert their anti-cancer effects.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., HCT-116) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis of HCT-116 Cells Treated with this compound
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 0.5 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 1.0 | 72.3 ± 4.1 | 18.4 ± 2.5 | 9.3 ± 1.8 |
| This compound | 2.5 | 55.9 ± 5.2 | 29.7 ± 3.3 | 14.4 ± 2.1 |
Table 2: Cell Cycle Analysis of HCT-116 Cells Treated with this compound
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 0 | 58.4 ± 3.3 | 25.1 ± 2.0 | 16.5 ± 1.8 | 1.8 ± 0.5 |
| This compound | 0.5 | 52.1 ± 2.9 | 23.8 ± 1.7 | 24.1 ± 2.2 | 3.5 ± 0.8 |
| This compound | 1.0 | 45.7 ± 3.1 | 20.2 ± 1.5 | 34.1 ± 2.8 | 8.9 ± 1.2 |
| This compound | 2.5 | 38.9 ± 3.8 | 15.5 ± 1.9 | 45.6 ± 3.5 | 15.1 ± 1.9 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine using Annexin V and plasma membrane integrity using PI.[6][7]
Materials:
-
This compound
-
Cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.5, 1.0, 2.5 µM) and a vehicle control for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected supernatant.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound treated cells by quantifying DNA content with PI staining.[8][9]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect at least 20,000 events per sample.
-
Data Interpretation: Generate a histogram of PI fluorescence intensity. The peaks will correspond to cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak indicates the presence of apoptotic cells with fragmented DNA.
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Putative signaling pathway of this compound.
References
- 1. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. scispace.com [scispace.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. nanocellect.com [nanocellect.com]
Application Notes and Protocols for HDAC6 Inhibitors in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. Histone deacetylase 6 (HDAC6), a unique, primarily cytoplasmic, class IIb HDAC, has emerged as a promising therapeutic target for mitigating neuroinflammation. Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6 boasts a diverse range of non-histone substrates, including α-tubulin and cortactin, allowing it to modulate crucial cellular processes such as microtubule dynamics, protein aggregation, and immune cell function.
Selective inhibition of HDAC6 has been shown to exert potent anti-inflammatory effects in various preclinical models of neuroinflammation. These effects are mediated through the modulation of key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways, leading to a reduction in pro-inflammatory cytokine production and a resolution of the inflammatory response.
These application notes provide a comprehensive overview of the use of selective HDAC6 inhibitors in neuroinflammation research. They include a summary of the potency and selectivity of commonly used inhibitors, detailed protocols for in vitro and in vivo neuroinflammation models, and a description of the key signaling pathways involved.
Data Presentation: Quantitative Analysis of Selective HDAC6 Inhibitors
The following tables summarize the in vitro potency and selectivity of several widely used selective HDAC6 inhibitors. This data is crucial for selecting the appropriate inhibitor and concentration for your specific experimental needs.
Table 1: In Vitro Potency of Selective HDAC6 Inhibitors
| Inhibitor | HDAC6 IC50 (nM) | Reference(s) |
| Ricolinostat (ACY-1215) | 5 | [1][2][3][4][5] |
| Tubastatin A | 15 | [1][6][7][8][9] |
| Nexturastat A | 5 | [1][10][11][12][13] |
| ACY-738 | 1.7 | [1] |
| WT161 | 0.4 | [1] |
| Citarinostat (ACY-241) | 2.6 | [1] |
| HPOB | 56 | [1] |
Table 2: Isoform Selectivity of HDAC6 Inhibitors (IC50 in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Selectivity over HDAC1 (fold) | Reference(s) |
| Ricolinostat (ACY-1215) | 58 | 48 | 51 | 100 | ~12 | [3][4][5] |
| Tubastatin A | 16,400 | >10,000 | >10,000 | 263 | ~1093 | [6][7][8][14] |
| Nexturastat A | 3,000 | >10,000 | >10,000 | 1,000 | ~600 | [12] |
| ACY-738 | ~102 | ~127.5 | ~217.6 | - | ~60 | [1] |
Table 3: Functional Inhibitory Concentrations of HDAC6 Inhibitors in Cellular Assays
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference(s) |
| Tubastatin A | THP-1 macrophages | TNF-α inhibition | 272 | [8] |
| Tubastatin A | THP-1 macrophages | IL-6 inhibition | 712 | [8] |
| Tubastatin A | Raw 264.7 macrophages | Nitric Oxide inhibition | 4,200 | [8] |
Experimental Protocols
Here, we provide detailed protocols for key in vitro and in vivo experiments to assess the anti-neuroinflammatory effects of HDAC6 inhibitors.
In Vitro Neuroinflammation Model: LPS-Stimulated Microglia
This protocol describes the induction of an inflammatory response in BV2 microglial cells using lipopolysaccharide (LPS) and the subsequent evaluation of the anti-inflammatory effects of an HDAC6 inhibitor.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
HDAC6 inhibitor of choice (e.g., Tubastatin A)
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA (e.g., TNF-α and IL-6 kits)
-
Reagents for Western Blotting (see protocol below)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed BV2 cells in 96-well plates (for ELISA) at a density of 5 x 10^4 cells/well or in 6-well plates (for Western blotting) at a density of 1 x 10^6 cells/well. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of the HDAC6 inhibitor or vehicle (e.g., DMSO). Pre-treat the cells for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[15][16]
-
Incubation: Incubate the cells for the desired time period. For cytokine analysis, a 6-24 hour incubation is typical.[15][16] For signaling pathway analysis, shorter time points (e.g., 15-60 minutes) may be appropriate.
-
Sample Collection:
-
ELISA: Collect the cell culture supernatant and store at -80°C until analysis.
-
Western Blot: Wash the cells with ice-cold PBS and lyse the cells using RIPA buffer with protease and phosphatase inhibitors.
-
-
Analysis:
-
ELISA: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants according to the manufacturer's instructions for the specific ELISA kit.[15][17][18][19]
-
Western Blot: Analyze protein expression levels (e.g., acetylated α-tubulin, IκBα, p-p65) as described in the protocol below.
-
Western Blot for Acetylated α-Tubulin
This protocol is used to determine the target engagement of the HDAC6 inhibitor by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell lysates from the in vitro neuroinflammation model
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-tubulin (Lys40)
-
Mouse anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and α-tubulin overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
In Vivo Neuroinflammation Model: LPS-Induced Systemic Inflammation in Mice
This protocol describes the induction of neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
HDAC6 inhibitor of choice
-
Vehicle for the inhibitor
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
Procedure:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer the HDAC6 inhibitor or vehicle to the mice via the desired route (e.g., i.p., oral gavage). The dosage and frequency will depend on the specific inhibitor and its pharmacokinetic properties. For example, ACY-1215 has been used at 25 mg/kg i.p.[20], and ACY-738 at 50 mg/kg i.p.
-
LPS Injection: One to two hours after inhibitor administration, inject the mice with LPS i.p. at a dose of 0.5-1 mg/kg.[21][22] A single injection will induce acute neuroinflammation, while repeated daily injections for 3-7 days can establish a more chronic model.[22]
-
Monitoring: Monitor the mice for signs of sickness behavior (e.g., lethargy, piloerection, reduced food and water intake).
-
Tissue Collection: At the desired time point after LPS injection (e.g., 6 hours for acute cytokine response, 24 hours for microglial activation), euthanize the mice.
-
Brain Tissue Processing:
-
For biochemical analysis (ELISA, Western blot): Rapidly dissect the brain region of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry: Perfuse the mice transcardially with ice-cold PBS followed by 4% paraformaldehyde. Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.
-
-
Analysis:
-
ELISA/Western Blot: Homogenize the brain tissue and perform assays as described for the in vitro protocols.
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (GFAP) to assess the extent of neuroinflammation.
-
Signaling Pathways and Experimental Workflows
The anti-neuroinflammatory effects of HDAC6 inhibitors are mediated by their influence on key intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and elucidating the mechanism of action of novel inhibitors.
HDAC6 and the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation with pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. HDAC6 can promote NF-κB activation.[23][24][25][26] Inhibition of HDAC6 can suppress NF-κB signaling, leading to a reduction in the production of inflammatory mediators.
Caption: HDAC6 promotes NF-κB-mediated neuroinflammation.
HDAC6 and the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18. HDAC6 plays a crucial role in the assembly and activation of the NLRP3 inflammasome by facilitating the transport of inflammasome components along microtubules to the microtubule-organizing center.[23][24][27][28][29] By inhibiting HDAC6, the assembly of the NLRP3 inflammasome is disrupted, leading to reduced IL-1β and IL-18 secretion.
Caption: HDAC6 is crucial for NLRP3 inflammasome assembly.
Experimental Workflow for Screening HDAC6 Inhibitors
The following diagram illustrates a typical workflow for the discovery and validation of novel HDAC6 inhibitors for the treatment of neuroinflammation.
Caption: Workflow for HDAC6 inhibitor development.
Conclusion
Selective HDAC6 inhibitors represent a promising therapeutic strategy for a variety of neurological disorders characterized by a significant neuroinflammatory component. The data and protocols presented in these application notes provide a valuable resource for researchers investigating the role of HDAC6 in neuroinflammation and for the development of novel HDAC6-targeted therapies. The careful selection of inhibitors, appropriate experimental models, and a thorough understanding of the underlying signaling pathways will be crucial for advancing this exciting field of research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. exchemistry.com [exchemistry.com]
- 15. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
- 16. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 18. Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spinal HDAC6 mediates nociceptive behaviors induced by chronic constriction injury via neuronal activation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies [imrpress.com]
- 23. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. HDAC6 mediates an aggresome-like mechanism for NLRP3 and pyrin inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. HDAC6 mediates an aggresome-like mechanism for NLRP3 and pyrin inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [ouci.dntb.gov.ua]
Application Notes and Protocols for Investigating Mitochondrial Dynamics Using a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses.[1][2] Emerging evidence highlights HDAC6 as a key regulator of mitochondrial dynamics, influencing mitochondrial transport, fission-fusion events, and mitophagy.[1][2][3] Inhibition of HDAC6 has shown therapeutic potential in a range of diseases, particularly neurodegenerative disorders, by restoring normal mitochondrial function.[3]
These application notes provide a comprehensive guide for utilizing a selective HDAC6 inhibitor, exemplified here as Hdac6-IN-36 , to investigate its effects on mitochondrial dynamics. The protocols and data presented are based on established findings for well-characterized selective HDAC6 inhibitors and are intended to be adapted for specific research needs.
Mechanism of Action: HDAC6 in Mitochondrial Dynamics
HDAC6 modulates mitochondrial dynamics through the deacetylation of several key non-histone protein substrates. Understanding these interactions is crucial for designing and interpreting experiments.
-
Mitochondrial Transport: HDAC6 deacetylates α-tubulin, a major component of microtubules, which serve as tracks for mitochondrial transport.[4] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, enhancing the binding of motor proteins like kinesin-1 to mitochondria and thereby promoting their axonal transport.[4] Furthermore, HDAC6 can deacetylate Miro1, a key component of the mitochondrial motor-adaptor complex, on lysine 105, leading to a blockage of mitochondrial transport.[5] HDAC6 inhibition reverses this effect, restoring mitochondrial motility.[5]
-
Mitochondrial Fission and Fusion: The balance between mitochondrial fission and fusion is critical for maintaining a healthy mitochondrial network. HDAC6 has been shown to interact with Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, promoting its activation through deacetylation.[1] Conversely, HDAC6 can also promote mitochondrial fusion under conditions of glucose starvation by deacetylating and activating Mitofusin 1 (MFN1).[6]
-
Mitophagy: HDAC6 is involved in the clearance of damaged mitochondria through mitophagy, a selective form of autophagy. It facilitates the fusion of autophagosomes with lysosomes, a critical step in the degradation of cellular waste.[7] HDAC6 also interacts with Parkin, an E3 ubiquitin ligase central to mitophagy, to promote the clearance of damaged mitochondria.
Quantitative Data Summary
The following tables summarize quantitative data from studies using various selective HDAC6 inhibitors to investigate mitochondrial dynamics. These values can serve as a reference for expected outcomes when using a potent and selective HDAC6 inhibitor like this compound.
Table 1: Effects of Selective HDAC6 Inhibitors on Mitochondrial Transport
| Parameter | Cell Type | Inhibitor Used | Concentration | Observed Effect | Reference |
| Anterograde Mitochondrial Flux | CMT-2F mutant HSPB1 expressing neurons | T-3793168 | 1250 nM | Significant increase | [8] |
| Retrograde Mitochondrial Flux | CMT-2F mutant HSPB1 expressing neurons | T-3793168 | 1250 nM | Significant increase | [8] |
| Mitochondrial Motility (Anterograde) | Aβ-treated hippocampal neurons | Tubastatin A | 1 µM | Significant restoration of velocity and motility | [9] |
| Mitochondrial Motility (Retrograde) | Aβ-treated hippocampal neurons | Tubastatin A | 1 µM | Significant restoration of velocity and motility | [9] |
| Mitochondrial Length | Aβ-treated hippocampal neurons | Tubastatin A | 1 µM | Recovery to normal length | [9] |
Table 2: Effects of Selective HDAC6 Inhibitors on Mitochondrial Morphology and Function
| Parameter | Condition | Cell/Tissue Type | Inhibitor Used | Concentration | Observed Effect | Reference | | --- | --- | --- | --- | --- | --- | | Mitochondrial Fission | Ischemic/reperfused diabetic hearts | Mouse hearts | TSA | Not specified | Prevention of cardiac mitochondrial fission |[10] | | Mitochondrial Fusion | Glucose starvation | Mouse Embryonic Fibroblasts (MEFs) | - (HDAC6 KO) | - | Impaired mitochondrial fusion |[6] | | Mitochondrial Network Morphology | Glucose starvation | HDAC6 KO MEFs | Wild-type HDAC6 expression | - | Restoration of mitochondrial network |[6] | | Mitochondrial Respiration (Complex I activity) | Ischemic/reperfused diabetic hearts | Mouse hearts | TSA | Not specified | Partial restoration |[10] |
Signaling Pathways and Experimental Workflows
HDAC6-Mediated Regulation of Mitochondrial Transport
Experimental Workflow for Assessing Mitochondrial Transport
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Transport in Primary Neurons
Objective: To quantify the effect of this compound on the velocity and motility of mitochondria in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
MitoTracker Red CMXRos (or other suitable mitochondrial dye)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)
-
Image analysis software with kymograph analysis capabilities (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons on poly-D-lysine coated glass-bottom dishes at an appropriate density.
-
Culture neurons for 7-10 days in vitro to allow for mature axonal and dendritic processes.
-
Prepare working concentrations of this compound in pre-warmed culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration. A typical starting point for a novel inhibitor would be in the range of its IC₅₀ value.
-
Treat neurons with this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Mitochondrial Labeling:
-
Thirty minutes before imaging, add MitoTracker Red CMXRos to the culture medium at a final concentration of 50-100 nM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed culture medium to remove excess dye.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Identify a field of view containing healthy neurons with clearly visible axons.
-
Acquire time-lapse images of a 50-100 µm segment of the axon every 2-5 seconds for a total of 5-10 minutes.
-
-
Kymograph Generation and Analysis:
-
Open the time-lapse image sequence in ImageJ/Fiji.
-
Use the "Segmented Line" tool to trace the path of the axon.
-
Generate a kymograph using the "KymographBuilder" or a similar plugin.
-
In the kymograph, vertical lines represent stationary mitochondria, while diagonal lines represent moving mitochondria. The slope of the diagonal lines is inversely proportional to the velocity.
-
Quantify the number of moving (anterograde and retrograde) and stationary mitochondria.
-
Measure the velocity of individual moving mitochondria.
-
Protocol 2: Analysis of Mitochondrial Morphology (Fission/Fusion)
Objective: To assess changes in mitochondrial network morphology indicative of altered fission and fusion dynamics following treatment with this compound.
Materials:
-
Adherent cell line (e.g., HeLa, U2OS) or primary cells
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Mitochondria-targeted fluorescent protein (e.g., mito-GFP) or mitochondrial dye (e.g., MitoTracker Green FM)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Confocal or high-resolution fluorescence microscope
-
Image analysis software for morphological analysis (e.g., ImageJ/Fiji with plugins like MiNA)
Procedure:
-
Cell Culture and Transfection (if applicable):
-
Plate cells on glass coverslips.
-
If using a fluorescent protein, transfect the cells with a plasmid encoding a mitochondria-targeted fluorescent protein and allow for expression (typically 24-48 hours).
-
Treat cells with this compound or vehicle control for the desired duration.
-
-
Staining and Fixation (if using a dye):
-
If using a mitochondrial dye, incubate cells with the dye according to the manufacturer's instructions.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using mounting medium with DAPI.
-
-
Image Acquisition:
-
Acquire z-stack images of the mitochondrial network using a confocal or high-resolution fluorescence microscope.
-
-
Image Analysis:
-
Analyze the images using software to quantify mitochondrial morphology.
-
Parameters to measure include:
-
Mitochondrial footprint: The total area occupied by mitochondria.
-
Branch length: The length of individual mitochondrial tubules.
-
Network complexity: The number of branches and junctions in the mitochondrial network.
-
-
Categorize cells based on mitochondrial morphology (e.g., fragmented, tubular, hyperfused).
-
Protocol 3: Mitophagy Assessment using mito-QC Reporter
Objective: To quantify the effect of this compound on the delivery of mitochondria to lysosomes for degradation.
Materials:
-
Cells stably expressing the mito-QC reporter (mCherry-GFP-FIS1(101-152)).
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Positive control for mitophagy induction (e.g., CCCP or a combination of Oligomycin and Antimycin A).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Plate mito-QC expressing cells.
-
Treat cells with this compound, vehicle control, or a positive control for mitophagy for an appropriate duration (e.g., 6-24 hours).
-
-
Sample Preparation and Analysis (Flow Cytometry):
-
Harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the cells on a flow cytometer, measuring both mCherry (red) and GFP (green) fluorescence.
-
Mitophagic cells will exhibit a high mCherry to GFP fluorescence ratio, as the GFP signal is quenched in the acidic environment of the lysosome.
-
Quantify the percentage of "mitophagy-high" cells (high red, low green fluorescence).
-
-
Sample Preparation and Analysis (Microscopy):
-
Fix the cells as described in Protocol 2.
-
Acquire images in both the red and green channels.
-
Mitophagosomes will appear as red-only puncta (mCherry-positive, GFP-negative).
-
Quantify the number of red-only puncta per cell.
-
Conclusion
The investigation of mitochondrial dynamics using selective HDAC6 inhibitors like this compound offers a powerful approach to understanding the role of this enzyme in cellular health and disease. The protocols and information provided herein serve as a detailed guide for researchers to design and execute experiments to elucidate the specific effects of HDAC6 inhibition on mitochondrial transport, morphology, and turnover. Careful optimization of inhibitor concentrations and treatment times will be crucial for obtaining robust and reproducible data.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy [frontiersin.org]
- 3. HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC6 Regulates Mitochondrial Transport in Hippocampal Neurons | PLOS One [journals.plos.org]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. HDAC6 inhibition induces mitochondrial fusion, autophagic flux and reduces diffuse mutant huntingtin in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Augmentation of Histone Deacetylase 6 Activity Impairs Mitochondrial Respiratory Complex I in Ischemic/Reperfused Diabetic Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-36 Treatment to Induce α-Tubulin Hyperacetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-36 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. A key substrate of HDAC6 is α-tubulin, a major component of microtubules. HDAC6 removes acetyl groups from lysine residues on α-tubulin, thereby regulating microtubule stability and function. Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin, which is associated with stabilized microtubules, altered cell motility, and induction of apoptosis and autophagy. These application notes provide detailed protocols for utilizing this compound to induce and quantify α-tubulin hyperacetylation in cultured cells.
Mechanism of Action
This compound selectively binds to the catalytic domain of the HDAC6 enzyme, inhibiting its deacetylase activity. This leads to an accumulation of acetylated α-tubulin, a post-translational modification that is a reliable biomarker for HDAC6 inhibition. The hyperacetylation of α-tubulin can be readily detected and quantified by methods such as Western blotting and immunofluorescence.
Quantitative Data
Treatment of various cell lines with this compound results in a dose-dependent increase in the acetylation of α-tubulin. The half-maximal inhibitory concentration (IC50) for this compound against HDAC6 is approximately 11.68 nM. Below is an illustrative table representing typical results from a dose-response experiment in a cancer cell line (e.g., MDA-MB-231) treated for 24 hours.
| This compound Concentration (µM) | Fold Increase in Acetylated α-Tubulin (Normalized to Total α-Tubulin) |
| 0 (Vehicle Control) | 1.0 |
| 0.1 | 2.5 |
| 0.5 | 6.8 |
| 1.0 | 12.3 |
| 5.0 | 15.1 |
| 10.0 | 15.5 |
Note: The data presented in this table is illustrative and intended to demonstrate a typical dose-response effect. Actual results may vary depending on the cell line, experimental conditions, and detection methods.
Signaling Pathway and Experimental Workflow
Application Notes and Protocols for Hdac6-IN-36 in Co-Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing Hdac6-IN-36, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), in co-immunoprecipitation (co-IP) experiments. Understanding the impact of this compound on protein-protein interactions is crucial for elucidating the biological functions of HDAC6 and for the development of novel therapeutics.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for HDAC6. Its primary mechanism of action involves binding to the catalytic domain of HDAC6, thereby preventing the deacetylation of its substrate proteins. This inhibition can alter the formation and stability of protein complexes, which can be effectively studied using co-immunoprecipitation.
Key Applications in Co-Immunoprecipitation
-
Validation of HDAC6 interaction partners: Confirming known or putative protein-protein interactions with HDAC6 and assessing the impact of HDAC6 catalytic activity on these interactions.
-
Discovery of novel HDAC6-dependent interactions: Identifying new protein complexes that are formed or dissociated upon inhibition of HDAC6 with this compound.
-
Elucidation of signaling pathways: Investigating how this compound modulates specific signaling cascades by altering the composition of HDAC6-containing protein complexes.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing a reference for experimental design.
| Parameter | Value | Reference |
| IC50 (HDAC6) | 8.64 nM - 11.68 nM | [1][2] |
Experimental Protocols
This section provides a detailed protocol for a typical co-immunoprecipitation experiment to investigate the effect of this compound on the interaction between HDAC6 and a protein of interest (POI).
Materials and Reagents
-
Cell Lines: Select a cell line endogenously expressing or overexpressing tagged versions of HDAC6 and/or the POI.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-HDAC6 or anti-tag).
-
Primary antibodies for Western blotting (e.g., anti-HDAC6, anti-POI, anti-tag).
-
Secondary antibodies conjugated to HRP.
-
-
Protein A/G Beads: Agarose or magnetic beads.
-
Wash Buffer: PBS or Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Western Blotting Reagents: Acrylamide solutions, SDS-PAGE running and transfer buffers, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), and ECL substrate.
Protocol
1. Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours). The optimal concentration and time should be determined empirically.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
3. Immunoprecipitation:
-
Determine the protein concentration of the clarified lysate using a BCA or Bradford assay.
-
Take an aliquot of the lysate to serve as the "input" control.
-
To the remaining lysate, add the primary antibody for immunoprecipitation and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
4. Washing and Elution:
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer to the beads and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
5. Western Blot Analysis:
-
Separate the eluted proteins and the input control by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
6. Quantitative Analysis:
-
Densitometry analysis of the Western blot bands can be performed using software like ImageJ.
-
Normalize the band intensity of the co-immunoprecipitated POI to the band intensity of the immunoprecipitated HDAC6 (or tagged protein).
-
Compare the normalized values between the this compound-treated and vehicle-treated samples to determine the effect of the inhibitor on the protein-protein interaction.
Visualizations
Experimental Workflow
Caption: Workflow for Co-Immunoprecipitation with this compound Treatment.
HDAC6 Signaling Pathways
HDAC6 is a predominantly cytoplasmic deacetylase that regulates the function of numerous non-histone proteins, thereby influencing several key signaling pathways. Inhibition of HDAC6 by this compound can modulate these pathways.
Caption: Key Signaling Pathways Modulated by HDAC6.
References
Troubleshooting & Optimization
Hdac6-IN-36 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the stability, storage, and handling of Hdac6-IN-36.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as compound 11d, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 value of 8.64 nM.[1][2][3][4][5] It has been observed to induce neurite outgrowth in PC12 cells without exhibiting toxic effects.[1][2][3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a powder at -20°C for up to three years.[1] If stored in a solvent, it should be kept at -80°C for up to one year.[1]
Q3: How should I prepare stock solutions of this compound?
Q4: How stable is this compound in solution at room temperature or 4°C?
A4: Specific data on the short-term stability of this compound solutions at room temperature or 4°C is not available. As a general precaution for compounds with a tetrahydro-β-carboline scaffold, it is best to minimize the time that solutions are kept at room temperature. For short-term storage (a few days), 4°C is preferable to room temperature. For longer-term storage, aliquoting and freezing at -80°C is recommended to avoid repeated freeze-thaw cycles.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been documented in the available literature. However, compounds containing a tetrahydro-β-carboline core can be susceptible to oxidation.[6] It is therefore advisable to protect the compound from excessive light and air exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Solvent is not appropriate. - Concentration is too high. - Storage temperature is incorrect. | - Try a different solvent (e.g., DMSO, DMF, or Ethanol). - Prepare a more dilute stock solution. - Ensure the stock solution is stored at -80°C. |
| Loss of compound activity in experiments | - Improper storage of stock solution. - Repeated freeze-thaw cycles. - Degradation of the compound. | - Aliquot the stock solution into single-use vials and store at -80°C. - Prepare fresh dilutions for each experiment from a frozen aliquot. - Protect the compound and its solutions from light and air. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution. - Degradation of the compound in the working solution. | - Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy if an extinction coefficient is known). - Prepare working solutions fresh before each experiment. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C30H29ClN4O3 | [2] |
| Molecular Weight | 529.03 | [2] |
| IC50 (HDAC6) | 8.64 nM | [1][2][3][4][5] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 1 year | [1] |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This protocol is a general guideline based on the reported activity of this compound.
-
Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Plating:
-
Seed PC12 cells in a collagen-coated 24-well plate at a density of 5 x 10^4 cells/well.
-
Allow the cells to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Induction of Neurite Outgrowth:
-
Add Nerve Growth Factor (NGF) to a final concentration of 20 ng/mL to all wells, including the vehicle control.
-
-
Incubation:
-
Incubate the cells for 48 hours.
-
-
Analysis:
-
After 48 hours, capture images of the cells using a microscope.
-
A cell is considered to have a neurite if the process length is at least twice the diameter of the cell body.
-
Quantify the percentage of neurite-bearing cells by counting at least 100 cells per well in multiple fields.
-
Visualizations
References
- 1. HDAC6-IN-36_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC6 抑制剂 | MCE [medchemexpress.cn]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hdac6-IN-36 Concentration for Maximum Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Hdac6-IN-36, a selective inhibitor of Histone Deacetylase 6 (HDAC6).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of HDAC6. Unlike other histone deacetylases that are primarily located in the nucleus and regulate gene transcription through histone modification, HDAC6 is predominantly found in the cytoplasm.[1][2][3][4] Its main substrates are non-histone proteins such as α-tubulin, HSP90, and cortactin.[5][6][7] By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of these substrates, which can modulate various cellular processes including cell motility, protein quality control, and stress responses.[5][6][8]
Q2: How does the selectivity of this compound for HDAC6 compare to other HDAC isoforms?
Selective HDAC6 inhibitors are designed to preferentially bind to the active site of HDAC6 over other HDAC isoforms. This selectivity is often achieved by exploiting structural differences in the catalytic domain of HDAC6, which can accommodate bulkier capping groups compared to other HDACs.[1][9] The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) for HDAC6 to that for other HDACs. A higher ratio of IC50 (other HDACs) / IC50 (HDAC6) indicates greater selectivity. For detailed quantitative comparisons of various HDAC6 inhibitors, please refer to the data tables below.
Q3: What are the downstream effects of HDAC6 inhibition with this compound?
Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin, a key indicator of target engagement.[1] This can result in altered microtubule dynamics and may affect cell migration and metastasis.[2] Another important substrate of HDAC6 is the heat shock protein 90 (HSP90). Deacetylation of HSP90 is crucial for its chaperone activity, and inhibition by this compound can disrupt the stability and function of numerous HSP90 client proteins, many of which are involved in cancer cell survival.[5][6] Furthermore, HDAC6 is involved in the aggresome pathway for clearing misfolded proteins, and its inhibition can impact cellular stress responses.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of HDAC6 activity | - Incorrect concentration of this compound.- Inactive compound due to improper storage or handling.- Issues with the experimental assay. | - Perform a dose-response curve to determine the optimal concentration (refer to IC50 values in the data tables).- Ensure this compound is stored as recommended and prepare fresh solutions.- Verify the integrity of your assay components and controls. |
| Off-target effects observed | - Concentration of this compound is too high, leading to inhibition of other HDAC isoforms.- The specific cell line or experimental system is particularly sensitive to pan-HDAC inhibition. | - Lower the concentration of this compound. Aim for a concentration that is effective against HDAC6 but below the IC50 for other HDACs.- Use a more selective HDAC6 inhibitor if available.- Characterize the off-target effects by assessing the acetylation of histone proteins (a marker for Class I HDAC inhibition). |
| Inconsistent results between experiments | - Variability in cell culture conditions (e.g., cell density, passage number).- Inconsistent incubation times with this compound.- Pipetting errors. | - Standardize cell culture protocols.- Ensure consistent timing for all experimental steps.- Use calibrated pipettes and perform careful dilutions. |
| Difficulty in detecting increased α-tubulin acetylation | - Insufficient concentration or incubation time with this compound.- Low basal levels of α-tubulin acetylation in the chosen cell line.- Poor antibody quality for Western blotting. | - Increase the concentration and/or incubation time of this compound.- Choose a cell line known to have dynamic tubulin acetylation.- Validate your anti-acetylated-α-tubulin antibody and use appropriate controls. |
Quantitative Data Summary
Table 1: IC50 Values of Selective HDAC6 Inhibitors Against Various HDAC Isoforms (in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | HDAC10 | Selectivity (HDAC1/HDAC6) |
| ACY-1215 (Ricolinostat) | 25 | - | - | 17 | 200 | - | 1.5 |
| Tubastatin A | 1000+ | - | - | 15 | - | - | >66 |
| HPB | - | - | - | - | - | - | ~36-fold over HDAC1 |
| HPOB | - | - | - | - | - | - | ~52-fold over HDAC1 |
| TO-317 | >300 | >300 | 150 | 2 | 300 | 300 | >150 |
Key Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for HDAC6 and other HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
This compound
-
Trichostatin A (TSA) as a positive control
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in HDAC assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Add the diluted this compound or control (TSA or vehicle) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution (e.g., containing Trichostatin A and trypsin).
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of α-Tubulin Acetylation
This protocol is used to assess the in-cell activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a desired period (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Visualizations
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical relationship for troubleshooting common experimental issues.
References
- 1. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-36 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hdac6-IN-36. The information is designed to help you identify and control for potential off-target effects in your experiments.
Troubleshooting Guide: Potential Off-Target Effects and Controls
While this compound is a potent inhibitor of HDAC6 with an IC50 of 11.68 nM, its selectivity against other HDAC isoforms and non-HDAC proteins has not been extensively reported in peer-reviewed literature.[1] Therefore, it is crucial to perform control experiments to validate that the observed phenotype is a direct result of HDAC6 inhibition. The following table summarizes potential off-target effects common to HDAC inhibitors and suggests experimental controls.
| Potential Off-Target Effect | Observed Phenotype | Suggested Experimental Control | Rationale |
| Inhibition of other HDAC isoforms (e.g., Class I HDACs, HDAC10) | Changes in histone acetylation (e.g., acetyl-H3, acetyl-H4). Phenotypes that mimic pan-HDAC inhibitors (e.g., significant cell cycle arrest, broad transcriptional changes).[2][3] | Western Blot: Probe for acetylation of histone H3 or H4. Use a structurally unrelated HDAC6 inhibitor: Compare results with another selective HDAC6 inhibitor (e.g., Tubastatin A, though be aware of its potential HDAC10 activity).[2] HDAC activity assays: Test this compound against a panel of recombinant HDAC isoforms. | Class I HDACs are primarily nuclear and regulate histone acetylation.[4] An increase in histone acetylation would suggest off-target inhibition of Class I HDACs. Comparing results with a different inhibitor helps confirm the phenotype is tied to HDAC6 inhibition and not a specific off-target of this compound. |
| Inhibition of other metalloenzymes (e.g., MBLAC2) | Accumulation of extracellular vesicles.[2] Phenotypes unrelated to known HDAC6 functions. | Chemoproteomics: Use a chemical proteomics approach to pull down binding partners of this compound in cell lysates. Use inactive control compound: Synthesize or obtain a structurally similar but inactive analog of this compound to treat cells. Any observed effect would be independent of HDAC inhibition.[5] | Many HDAC inhibitors contain a zinc-binding group, which can also interact with other zinc-dependent enzymes.[2] MBLAC2 is a known off-target for hydroxamate-based HDAC inhibitors.[2] |
| General off-target kinase activity | Altered phosphorylation of signaling proteins. Phenotypes consistent with inhibition of known kinase pathways (e.g., MAPK, PI3K/AKT). | Kinase profiling screen: Submit this compound to a commercial kinase profiling service (e.g., against a panel of several hundred kinases). Phospho-protein arrays/Western Blots: Screen for changes in the phosphorylation status of key signaling molecules. | Small molecule inhibitors can often have unanticipated activity against protein kinases. |
| Compound-specific toxicity or non-specific effects | Cell death at concentrations inconsistent with HDAC6 inhibition. Altered cell morphology or function not rescued by HDAC6 overexpression or knockdown. | Genetic controls (siRNA/CRISPR): Compare the phenotype of this compound treatment with the phenotype of HDAC6 knockdown or knockout.[5][6] Dose-response curves: Perform detailed dose-response experiments and correlate the phenotype with the IC50 for HDAC6 inhibition and on-target biomarker modulation (e.g., tubulin acetylation). | Genetic approaches provide the most definitive evidence that a pharmacological effect is on-target.[6] A significant discrepancy between the effective concentration for the phenotype and for on-target engagement may indicate off-target effects. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is engaging HDAC6 in my cells?
A1: To confirm direct target engagement in a cellular context, we recommend performing a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Another method is to probe for the acetylation of known HDAC6 substrates. This compound has been shown to increase the acetylation of α-tubulin and HSP90.[1] Observing a dose-dependent increase in the acetylation of these proteins by Western blot is a strong indicator of on-target activity.
Q2: My results with this compound are different from what I see with HDAC6 siRNA. What could be the reason?
A2: Discrepancies between pharmacological inhibition and genetic knockdown can arise from several factors:
-
Off-target effects of the inhibitor: this compound might be inhibiting other proteins in the cell, leading to a different phenotype than HDAC6 depletion alone.
-
Incomplete knockdown: The siRNA may not be completely eliminating the HDAC6 protein, leaving residual activity.
-
Compensation mechanisms: Genetic knockdown allows cells time to adapt and potentially upregulate compensatory pathways, which may not occur during acute pharmacological inhibition.
-
Non-enzymatic functions of HDAC6: HDAC6 has scaffolding functions independent of its deacetylase activity, for example, through its ubiquitin-binding domain.[7][8] An inhibitor targeting the catalytic domain will not affect these functions, whereas siRNA/CRISPR will deplete the entire protein.
We recommend a systematic approach to troubleshoot this, as outlined in the diagram below.
Q3: What is a general workflow to validate the effects of this compound?
A3: A robust validation workflow should confirm on-target activity, rule out common off-targets, and use genetic controls to support the pharmacological findings.
Q4: Can you provide a detailed protocol for Western blotting to check for on- and off-target activity?
A4: Certainly. This protocol is designed to assess the acetylation status of HDAC6 substrates (on-target) and histones (off-target).
Experimental Protocol: Western Blot for Acetylation Status
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with a dose-range of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 24 hours).[1] Include a positive control (e.g., Panobinostat, a pan-HDAC inhibitor) to confirm antibody performance for acetylated histones.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors and, crucially, a broad-spectrum HDAC inhibitor (like Trichostatin A or Sodium Butyrate) to preserve the acetylation state of proteins during lysis.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies for:
-
On-Target: Acetyl-α-Tubulin (Lys40), Acetyl-Hsp90.
-
Off-Target: Acetyl-Histone H3 (e.g., Lys9/14).
-
Loading Controls: Total α-Tubulin, Total Hsp90, Total Histone H3, and a housekeeping protein like GAPDH or β-Actin.
-
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the acetylated protein signal to the total protein signal and the loading control.
-
Q5: What are the primary signaling pathways regulated by HDAC6?
A5: HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, playing key roles in several cellular processes.[9] Its primary, well-validated substrates are α-tubulin and the chaperone protein Hsp90.[9]
-
Cytoskeletal Dynamics (via α-tubulin): HDAC6 deacetylates α-tubulin, a major component of microtubules. Deacetylation leads to less stable microtubules, which is important for cell motility, migration, and cell division.[10] Inhibition of HDAC6 results in hyperacetylated, more stable microtubules.
-
Protein Folding and Stability (via Hsp90): Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous "client" proteins, many of which are oncogenic (e.g., Akt, c-Raf).[11] HDAC6-mediated deacetylation is required for Hsp90's full chaperone activity.[11] Inhibiting HDAC6 leads to Hsp90 hyperacetylation, which impairs its function and can lead to the degradation of its client proteins.[11]
The diagram below illustrates these core pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HDAC6 - Wikipedia [en.wikipedia.org]
- 5. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. Exploring Structural Determinants of Inhibitor Affinity and Selectivity in Complexes with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hdac6-IN-36 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Hdac6-IN-36 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What are the recommended solvents?
A1: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. The recommended starting solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). For many similar hydrophobic compounds, stock solutions in DMSO are typically prepared at concentrations of 10-100 mM. It is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the compound[1][2][3][4].
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤ 0.5%) to minimize solvent effects on your biological system.
-
Serial Dilution in DMSO: Perform serial dilutions of your high-concentration stock in DMSO first to get closer to your final desired concentration before adding it to the aqueous buffer[5].
-
Direct Dilution with Vigorous Mixing: Add the DMSO stock directly to the final volume of your aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Use of Pluronic F-127: Preparing a 20% Pluronic F-127 solution in DMSO can aid in the solubilization of hydrophobic compounds. A 1:2 ratio of your compound stock to the Pluronic F-127 stock can be prepared before dilution into your aqueous buffer.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help redissolve small amounts of precipitate. However, be cautious about the temperature stability of this compound and your biological assay components. For some inhibitors, warming to 60°C with ultrasonication is suggested for DMSO stock preparation[3].
Q3: Are there alternative solvents or formulations I can use for my cell-based assays?
A3: Yes, if direct dilution of a DMSO stock is problematic, you can explore the use of co-solvents and excipients. These are commonly used for in vivo formulations but can be adapted for in vitro use with careful validation. Common co-solvents and surfactants include:
-
Polyethylene Glycol (PEG): PEG300 and PEG400 are often used to improve the solubility of hydrophobic compounds.
-
Tween-80 or Polysorbate 80: This non-ionic surfactant can help to create stable microemulsions.
-
Cyclodextrins: Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) can encapsulate hydrophobic molecules, increasing their aqueous solubility.
A common formulation for similar HDAC6 inhibitors involves a mixture of DMSO, PEG300, Tween-80, and saline[2][4]. However, the tolerance of your specific cell line to these excipients must be determined empirically.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
Q5: What are the key physicochemical properties of this compound that I should be aware of?
A5: Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues. Here is a summary of the available information:
| Property | Value | Reference |
| CAS Number | 2482992-54-9 | |
| Molecular Formula | C₂₉H₃₉N₅O₅ | |
| Molecular Weight | 537.65 g/mol |
Note: Experimental data for aqueous solubility, pKa, and LogP for this compound are not publicly available. These properties would need to be determined experimentally for a specific batch of the compound.
Troubleshooting Guide
This guide provides a systematic approach to addressing the insolubility of this compound.
Experimental Workflow for Troubleshooting Insolubility
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10-100 mM stock solution (Molecular Weight: 537.65 g/mol ).
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Gentle warming to 37°C can be applied if necessary, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Formulation of this compound for In Vitro Assays Using Co-solvents
This protocol is adapted from formulations used for other HDAC inhibitors and should be validated for your specific experimental system[2][4].
-
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Start with your high-concentration this compound stock in DMSO.
-
In a sterile tube, add the components in the following order, mixing thoroughly after each addition:
-
10% of the final volume from the DMSO stock.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline or PBS.
-
-
For example, to prepare 1 mL of a 5 mg/mL final solution:
-
Add 100 µL of a 50 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline or PBS and mix well.
-
-
The final solution should be clear. If precipitation occurs, sonication may be required.
-
Crucially, prepare a vehicle control with the same concentrations of DMSO, PEG300, Tween-80, and saline/PBS to test for any effects of the formulation on your cells or assay.
-
HDAC6 Signaling Pathway
HDAC6 is a unique, primarily cytoplasmic histone deacetylase that regulates the acetylation status of several non-histone proteins. Its activity is implicated in various cellular processes, including cell motility, protein quality control, and stress responses.
Simplified HDAC6 Signaling
Inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates. For example, increased acetylation of α-tubulin can disrupt microtubule dynamics, affecting cell motility and division. Hyperacetylation of Hsp90 can impair its chaperone function, leading to the degradation of its client proteins, many of which are involved in cancer cell survival.
References
Hdac6-IN-36 cytotoxicity assessment in different cell lines
Technical Support Center: Hdac6 Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Hdac6-IN-36" is not available in the public domain. This guide provides data and protocols for well-characterized, representative HDAC6 inhibitors, which can serve as a valuable resource for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC6 inhibitors?
A1: HDAC6 is a unique enzyme that primarily acts in the cytoplasm.[1][2] Its inhibitors block the deacetylation of non-histone proteins like α-tubulin, HSP90, and cortactin.[2][3] This disruption of protein function can lead to cell cycle arrest, apoptosis (programmed cell death), and reduced cell motility.[4][5]
Q2: Why is assessing cytotoxicity in multiple cell lines important?
A2: The cytotoxic effect of HDAC6 inhibitors can vary significantly between different cell lines. This variability can be due to differences in HDAC6 expression levels, the presence of specific mutations, or the activity of compensatory signaling pathways.[6] Testing in a panel of cell lines provides a broader understanding of the inhibitor's efficacy and potential therapeutic applications.
Q3: What are the typical IC50 values observed for selective HDAC6 inhibitors?
A3: The half-maximal inhibitory concentration (IC50) for selective HDAC6 inhibitors can range from low nanomolar to micromolar concentrations, depending on the specific compound and the cell line being tested. For example, the selective HDAC6 inhibitor ACY-1215 has an IC50 of 5 nM in certain contexts.[6]
Q4: How does HDAC6 inhibition lead to cell death?
A4: HDAC6 inhibition can induce apoptosis through various mechanisms. By acetylating HSP90, HDAC6 inhibitors can destabilize pro-survival proteins.[4] They can also increase the acetylation of p53, a tumor suppressor protein, leading to the upregulation of genes involved in cell cycle arrest and apoptosis.[7]
Cytotoxicity Data for Representative HDAC6 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| ACY-1215 | A549 (Non-small cell lung cancer) | MTT | ~10 µM (viability reduction) | [8] |
| ACY-1215 | LL2 (Lewis lung carcinoma) | MTT | ~10 µM (viability reduction) | [8] |
| M-100 | Various B-cell lymphoma lines | MTT | Varies | [9] |
| NN-429 | DERL-2 (Hepatosplenic T-cell lymphoma) | Annexin V/PI | Dose-dependent increase in apoptosis | [10] |
| NN-429 | YT (NK lymphoma) | Not specified | Selective cytotoxicity | [10] |
Troubleshooting Guide
Q1: My HDAC6 inhibitor shows low cytotoxicity in my cell line of interest. What could be the reason?
A1:
-
Low HDAC6 Expression: The target cell line may express low levels of HDAC6, making it less sensitive to inhibition. Verify HDAC6 expression levels via Western blot or qPCR.
-
Drug Efflux: The cells might be actively pumping out the inhibitor through multidrug resistance (MDR) transporters. Consider co-treatment with an MDR inhibitor.
-
Alternative Survival Pathways: The cells may rely on signaling pathways that are independent of HDAC6 for their survival.
-
Compound Stability: Ensure the inhibitor is stable and active in your experimental conditions.
Q2: I am observing high variability in my cytotoxicity assay results. What are the potential causes?
A2:
-
Inconsistent Cell Seeding: Ensure a uniform number of cells are seeded in each well.
-
Edge Effects: Wells on the periphery of the plate can be prone to evaporation, leading to altered cell growth and drug concentration. It is advisable to not use the outer wells for experimental data.
-
Compound Precipitation: The inhibitor may be precipitating at higher concentrations. Check the solubility of your compound in the culture medium.
-
Assay Timing: The incubation time with the inhibitor and the timing of the viability reagent addition should be consistent across all plates.
Q3: How can I confirm that the observed cytotoxicity is due to HDAC6 inhibition?
A3:
-
Western Blot Analysis: Treat cells with the inhibitor and probe for the acetylation of α-tubulin, a primary substrate of HDAC6. An increase in acetylated α-tubulin would indicate target engagement.[10]
-
HDAC6 Knockdown: Use siRNA or shRNA to specifically knockdown HDAC6 expression. If the cytotoxic effect is diminished, it suggests the inhibitor's effect is on-target.[6]
-
Rescue Experiment: Overexpress a resistant form of HDAC6 to see if it rescues the cells from the inhibitor-induced cytotoxicity.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HDAC6 inhibitor
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the HDAC6 inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value.
-
Visualizations
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
Caption: Simplified Signaling Pathway of HDAC6 Inhibition.
References
- 1. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
How to minimize Hdac6-IN-36 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the degradation of Hdac6-IN-36 in cell culture media. The following information is based on general principles for small molecule inhibitors and best practices in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, it is recommended to use a non-aqueous, polar solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture medium, as high concentrations of DMSO can be toxic to cells.
Q2: How should I store the this compound stock solution?
Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent evaporation and exposure to moisture.
Q3: What is the expected stability of this compound in cell culture media?
The stability of small molecules like this compound in cell culture media can be influenced by several factors including media composition, pH, temperature, and the presence of serum.[1] It is recommended to prepare fresh working solutions in media for each experiment. If necessary, the stability of the compound in your specific cell culture media can be determined experimentally.
Q4: Can components of the cell culture media affect the stability of this compound?
Yes, certain components in cell culture media can impact the stability of small molecules. For instance, components like L-glutamine can degrade over time, affecting the pH of the medium.[2] Additionally, the presence of serum can lead to protein binding, which may affect the availability and stability of the inhibitor.[1][3]
Q5: How does the pH of the culture medium affect this compound stability?
The pH of the cell culture medium is critical for cell health and can also influence the stability of dissolved compounds.[4] this compound, as a hydroxamate-containing inhibitor, may be susceptible to hydrolysis, a process that can be pH-dependent.[5] It is important to maintain a stable pH in your cell culture, typically between 7.2 and 7.4, using appropriate buffering systems like HEPES or bicarbonate.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of inhibitor activity. | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound in cell culture medium immediately before each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Instability in the specific cell culture medium being used. | Test the stability of this compound in your cell culture medium over the time course of your experiment using a stability assay (see Experimental Protocols section). | |
| Precipitation of the inhibitor in the cell culture medium. | The concentration of the inhibitor exceeds its solubility in the aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low and does not exceed the tolerance of your cell line (typically <0.5%). Perform a solubility test by preparing the desired concentration in your cell culture medium and visually inspecting for precipitation.[6] |
| The inhibitor is binding to components of the plasticware. | Use low-protein-binding plates and tubes.[1] | |
| Observed cellular effects are not consistent with HDAC6 inhibition. | The inhibitor may be undergoing chemical modification or degradation, leading to off-target effects. | Characterize the stability of this compound in your experimental setup to ensure the observed effects are due to the parent compound. Consider including a positive control for HDAC6 inhibition. |
| The cells are inducing apoptosis, leading to caspase-mediated cleavage of HDAC6.[7] | If apoptosis is expected, consider using a pan-caspase inhibitor to investigate if HDAC6 cleavage is occurring and contributing to the observed phenotype. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS/MS
This protocol provides a general method to determine the concentration of this compound in cell culture media over time, allowing for an assessment of its stability.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
To precipitate proteins, add 2 volumes of ice-cold acetonitrile to your media sample (e.g., 200 µL ACN to 100 µL media).[8]
-
Vortex the mixture and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) to be within the linear range of your instrument.[8]
-
Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of this compound. This will typically involve a reverse-phase C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.[9]
-
Create a standard curve using known concentrations of this compound prepared in the same manner to quantify the amount of inhibitor remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine its degradation rate.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. biorxiv.org [biorxiv.org]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-36 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-36. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins. Its substrates include α-tubulin and the chaperone protein Hsp90.[1] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect various cellular processes such as microtubule dynamics, protein folding, and degradation of misfolded proteins.
Q2: What are the key signaling pathways affected by HDAC6 inhibition?
A2: Inhibition of HDAC6 primarily impacts three key cellular pathways:
-
α-Tubulin Acetylation and Microtubule Dynamics: HDAC6 is the major deacetylase of α-tublin.[2] Its inhibition leads to increased acetylation of α-tubulin, which is associated with stabilized microtubules. This can affect cell motility, intracellular transport, and cell division.
-
Hsp90 Chaperone Function: HDAC6 deacetylates Hsp90, a critical molecular chaperone. Inhibition of HDAC6 can lead to Hsp90 hyperacetylation, which may alter its chaperone activity and the stability of its client proteins, many of which are involved in cancer and other diseases.[3]
-
Aggresome Pathway and Protein Degradation: HDAC6 plays a crucial role in the aggresome pathway, which is a cellular mechanism for clearing misfolded and aggregated proteins.[4][5] HDAC6 binds to ubiquitinated misfolded proteins and facilitates their transport along microtubules to the aggresome for degradation.[4][5][6] Inhibition of HDAC6 can disrupt this process.
Q3: What are the typical readouts for a successful this compound dose-response experiment?
A3: A successful experiment will demonstrate a dose-dependent inhibition of HDAC6 activity. This can be measured biochemically using a fluorogenic assay with a specific HDAC6 substrate, or in a cellular context by measuring the acetylation of its downstream target, α-tubulin, via Western blot. An ideal dose-response curve will have a sigmoidal shape, allowing for the calculation of an IC50 value.
Experimental Protocols and Data Presentation
Biochemical Assay: Fluorogenic HDAC6 Activity Assay
This protocol is adapted from commercially available HDAC6 inhibitor assay kits and is suitable for determining the in vitro potency of this compound.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add 2 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with DMSO only as a no-inhibitor control and wells with a known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control.
-
Enzyme Addition: Dilute the recombinant HDAC6 enzyme in assay buffer to the desired concentration and add 48 µL to each well.
-
Pre-incubation (for slow-binding inhibitors): Incubate the plate at 37°C for 15-30 minutes. This step is crucial for inhibitors that exhibit slow-binding kinetics.[7]
-
Substrate Addition: Add 50 µL of the HDAC6 fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop Reaction and Develop Signal: Add 50 µL of developer solution to each well. The developer will cleave the deacetylated substrate, releasing a fluorescent signal. The TSA in the developer stops the HDAC6 reaction.
-
Read Fluorescence: Incubate for 15 minutes at room temperature and then measure the fluorescence (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Acetylated α-Tubulin
This protocol describes how to measure the cellular activity of this compound by quantifying the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 4, 8, or 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal. Plot the normalized signal against the inhibitor concentration.
Data Presentation
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | HDAC6 | Biochemical | N/A | Data not available | N/A |
| This compound | HDAC6 | Cellular | User-defined | User-determined | N/A |
| Tubastatin A | HDAC6 | Biochemical | N/A | ~15 | [2] |
| Tubacin | HDAC6 | Biochemical | N/A | ~4 | [2] |
| Vorinostat (SAHA) | Pan-HDAC | Biochemical | N/A | ~34 (for HDAC6) | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak signal in biochemical assay | Inactive enzyme | Ensure proper storage and handling of the recombinant HDAC6 enzyme. Avoid repeated freeze-thaw cycles. |
| Degraded substrate | Store the fluorogenic substrate protected from light and at the recommended temperature. | |
| Incorrect buffer conditions | Verify the pH and composition of the assay buffer. | |
| High background in biochemical assay | Contaminated reagents | Use fresh, high-quality reagents. |
| Autofluorescence of the inhibitor | Run a control with the inhibitor alone (no enzyme) to check for autofluorescence. If present, subtract this background signal. | |
| Inconsistent results in cellular assay | Cell health and confluency | Ensure cells are healthy, within a consistent passage number, and at a consistent confluency at the time of treatment. |
| Inhibitor solubility/stability | This compound may have limited solubility in aqueous media. Prepare fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells (typically <0.5%). | |
| Inefficient cell lysis | Use a suitable lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. | |
| No change in acetylated α-tubulin levels | Insufficient inhibitor concentration or treatment time | Perform a time-course and dose-response experiment to optimize treatment conditions. |
| Poor antibody quality | Use validated antibodies for acetylated-α-tubulin and total α-tubulin. Optimize antibody dilutions. | |
| High basal level of acetylation | Some cell lines may have a high basal level of α-tubulin acetylation. Choose a cell line with a lower basal level if possible. | |
| "Smear" or multiple bands in Western blot | Protein degradation | Ensure proper sample handling and use of protease inhibitors. |
| Antibody non-specificity | Use a highly specific primary antibody. Optimize blocking and washing steps. |
Signaling Pathways and Experimental Workflow Diagrams
Caption: HDAC6 deacetylates α-tubulin, regulating microtubule stability.
Caption: HDAC6 modulates the chaperone activity of Hsp90 via deacetylation.
Caption: HDAC6 facilitates the transport of ubiquitinated proteins to the aggresome.
Caption: Workflow for determining the dose-response of this compound.
References
- 1. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming resistance to Hdac6-IN-36 in cancer cells
Welcome to the technical support center for Hdac6-IN-36. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, particularly the emergence of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[1][2] Its main function is to remove acetyl groups from non-histone proteins.[1][3] Key substrates of HDAC6 include α-tubulin, Hsp90, and cortactin.[3][4] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can disrupt critical cellular processes in cancer cells, including microtubule dynamics, protein folding and stability, and cell motility.[3][5]
Q2: What are the expected downstream effects of this compound treatment in sensitive cancer cells?
A2: Treatment of sensitive cancer cells with this compound is expected to induce a range of anti-cancer effects, including:
-
Disruption of microtubule dynamics: Increased acetylation of α-tubulin can impair microtubule function, affecting cell division, intracellular transport, and cell shape.[6]
-
Inhibition of chaperone activity: Hyperacetylation of Hsp90 compromises its chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins crucial for cancer cell survival, such as Bcr-Abl, c-Raf, and AKT.[7][8]
-
Impaired cell motility and invasion: Increased acetylation of cortactin can reduce the formation of stress fibers and lamellipodia, thereby inhibiting cancer cell migration and metastasis.[3]
-
Induction of apoptosis: By blocking the aggresome pathway, which is a cellular mechanism to clear misfolded proteins, HDAC6 inhibition can lead to an accumulation of toxic protein aggregates and induce apoptosis, especially when combined with proteasome inhibitors.[3][4]
Q3: My cancer cell line is showing resistance to this compound. What are the potential mechanisms?
A3: Resistance to HDAC6 inhibitors like this compound can arise from several mechanisms:
-
Upregulation of pro-survival signaling pathways: Cancer cells may activate alternative signaling pathways to bypass the effects of HDAC6 inhibition. For instance, activation of the PI3K/AKT/mTOR or MAPK pathways can promote cell survival.[9][10]
-
Increased expression of drug efflux pumps: Overexpression of multidrug resistance (MDR) proteins, such as MDR1, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][9]
-
Activation of protective autophagy: Autophagy can act as a survival mechanism for cancer cells under stress.[1][9] HDAC6 inhibition can sometimes promote a protective autophagic response that helps clear damaged organelles and protein aggregates, thereby mitigating the cytotoxic effects of the drug.[9]
-
Alterations in HDAC6 itself: Although less common, mutations in the HDAC6 gene that prevent inhibitor binding could theoretically confer resistance.
Troubleshooting Guide
Issue 1: Decreased sensitivity or acquired resistance to this compound in my cell line.
This is a common challenge in anti-cancer drug research. Here’s a step-by-step guide to investigate and potentially overcome this issue.
Step 1: Confirm Resistance
-
Recommendation: Perform a dose-response curve and calculate the IC50 value for this compound in your resistant cell line compared to the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration indicates resistance.
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viable cells against the drug concentration. Calculate the IC50 using non-linear regression analysis.
-
Step 2: Investigate Potential Resistance Mechanisms
-
Recommendation: Based on the common resistance mechanisms, perform a series of experiments to pinpoint the cause in your specific cell line.
-
Experimental Protocol: Western Blotting for Key Proteins
-
Protein Extraction: Lyse this compound-treated and untreated sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
p-AKT, total AKT, p-ERK, total ERK (for signaling pathway activation)
-
MDR1 (for drug efflux)
-
LC3B, p62 (for autophagy)
-
Acetylated α-tubulin, total α-tubulin (to confirm target engagement)
-
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Step 3: Strategies to Overcome Resistance
-
Recommendation: Based on your findings from Step 2, you can devise strategies to re-sensitize the cells to this compound.
-
Combination Therapy:
-
If PI3K/AKT or MAPK pathways are activated: Combine this compound with a PI3K inhibitor (e.g., Wortmannin) or a MEK inhibitor (e.g., Trametinib).
-
If autophagy is induced: Combine this compound with an autophagy inhibitor (e.g., Chloroquine or 3-Methyladenine).
-
General synergy: HDAC6 inhibitors have shown synergistic effects with proteasome inhibitors like bortezomib.[4] This is because HDAC6 is involved in the aggresome pathway, which acts as a compensatory protein degradation pathway when the proteasome is inhibited.[3][4]
-
-
Experimental Protocol: Synergy Analysis (Combination Index)
-
Drug Combination Treatment: Treat resistant cells with this compound and the second agent (e.g., a PI3K inhibitor) alone and in combination at a constant ratio or in a checkerboard format.
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT) as described above.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental | This compound | 0.5 | 1 |
| Resistant | This compound | 5.0 | 10 |
| Resistant | This compound + PI3K Inhibitor (X µM) | 1.2 | 2.4 |
| Resistant | This compound + Autophagy Inhibitor (Y µM) | 0.8 | 1.6 |
This table is a template. Researchers should populate it with their experimental data.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanisms of this compound action and resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting this compound resistance.
Logical Relationship for Combination Therapy
Caption: Logic for selecting combination therapies.
References
- 1. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma [frontiersin.org]
Hdac6-IN-36 pharmacokinetic and pharmacodynamic issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic and pharmacodynamic properties of Hdac6-IN-36. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
This compound: Known Specifications
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). The following specifications have been identified from available data:
-
Target: HDAC6
-
In Vitro Potency (IC50): 8.64 nM
-
Reported Biological Effect: Induces neurite outgrowth in PC12 cells without significant toxicity.
Pharmacodynamic Profile
The pharmacodynamic profile of an HDAC6 inhibitor is crucial for understanding its biological effects. Below is a summary of key pharmacodynamic parameters for this compound and typical values for selective HDAC6 inhibitors.
| Parameter | This compound | Representative Selective HDAC6 Inhibitor (ACY-1215) | Experimental Protocol |
| Target | HDAC6 | HDAC6 | Recombinant Human HDAC6 Enzyme Assay |
| IC50 (in vitro) | 8.64 nM | 5 nM[1] | Fluorogenic HDAC6 assay using a specific substrate.[2] |
| Selectivity | Data not available | ~10-fold selective against HDAC1, HDAC2, and HDAC3[1] | Panel of recombinant HDAC enzyme assays (Class I, IIa, IIb, IV). |
| Cellular Target Engagement | Data not available | Increased α-tubulin acetylation | Western blot or immunofluorescence staining for acetylated α-tubulin. |
| Functional Cellular Effect | Induces neurite outgrowth in PC12 cells | Anti-proliferative, pro-apoptotic in cancer cell lines[1] | Cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining). |
Pharmacokinetic Profile (Representative Data)
Disclaimer: No specific pharmacokinetic data for this compound is publicly available. The following data for ACY-1215 (Ricolinostat), a well-characterized selective HDAC6 inhibitor, is provided as a representative example for researchers to anticipate the general pharmacokinetic properties of this class of compounds.[3][4]
| Parameter | Oral Administration (10 mg/kg in mice) | Intravenous Administration (5 mg/kg in mice) | Experimental Protocol |
| Cmax (Maximum Concentration) | 485.3 ± 101.2 ng/mL | 1342.7 ± 205.6 ng/mL | Serial blood sampling post-dose, followed by LC-MS/MS analysis. |
| Tmax (Time to Cmax) | 2.0 ± 0.8 h | 0.1 ± 0.0 h | Serial blood sampling post-dose, followed by LC-MS/MS analysis. |
| AUC (Area Under the Curve) | 2045.6 ± 389.1 hng/mL | 1878.9 ± 298.4 hng/mL | Calculation from the concentration-time profile. |
| Bioavailability | 54.4% | N/A | Comparison of AUC from oral and IV administration. |
| Half-life (t1/2) | 3.5 ± 0.7 h | 2.9 ± 0.5 h | Determined from the terminal phase of the concentration-time curve. |
Signaling Pathway and Experimental Workflow
References
- 1. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
Improving Hdac6-IN-36 bioavailability for in vivo experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming potential bioavailability challenges with Hdac6-IN-36 for successful in vivo experiments.
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound in a question-and-answer format.
Question: My this compound formulation is precipitating upon administration. What can I do?
Answer: Precipitation is a common issue for hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Vehicle Optimization: The solubility of this compound in your current vehicle may be insufficient. Consider switching to or optimizing a multi-component vehicle system. Common strategies include using co-solvents, surfactants, or lipid-based formulations.
-
Sonication and Warming: Ensure the compound is fully dissolved during preparation. Gentle warming (to 37-40°C) and sonication can help dissolve the compound completely. However, always check the compound's stability at higher temperatures.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility. This should be done cautiously to ensure the final formulation is physiologically compatible.
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size through techniques like micronization can improve stability and dissolution rate in vivo.
Question: I am not observing the expected pharmacodynamic effect (e.g., increased α-tubulin acetylation) in my target tissue. What could be the reason?
Answer: A lack of pharmacodynamic effect often points to insufficient drug exposure at the target site. Consider the following:
-
Low Bioavailability: this compound may have poor oral bioavailability due to low solubility or rapid first-pass metabolism. Consider switching to an alternative route of administration, such as intraperitoneal (IP) or intravenous (IV) injection, which bypasses the gastrointestinal tract and liver metabolism initially.
-
Inadequate Dosing: The dose might be too low to achieve a therapeutic concentration. A dose-response study is recommended to determine the optimal dose for your model.
-
Formulation Issues: As mentioned above, if the compound precipitates or is not adequately absorbed from the administration site, it will not reach the target tissue in sufficient concentrations. Re-evaluate your formulation strategy.
-
Rapid Metabolism/Clearance: The compound might be cleared from circulation too quickly. Consider more frequent dosing or a formulation that provides sustained release.
Question: I am observing high variability in my experimental results between animals. How can I improve consistency?
Answer: High variability can stem from inconsistencies in formulation preparation and administration.
-
Standardize Formulation Protocol: Ensure that the formulation is prepared identically for each experiment. This includes using the same reagents, volumes, mixing times, and temperatures.
-
Ensure Homogeneity: For suspensions, ensure the formulation is well-mixed before each administration to guarantee each animal receives the same dose.
-
Precise Administration Technique: Inconsistent administration (e.g., variable injection depth or volume) can lead to differences in absorption. Ensure all personnel are trained and use a consistent technique.
-
Animal Factors: Factors such as age, weight, and health status of the animals can influence drug metabolism and disposition. Ensure animals are properly randomized into treatment groups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Without specific pharmacokinetic data for this compound, a starting dose can be estimated from its in vitro potency and data from similar HDAC6 inhibitors. Often, doses for selective HDAC6 inhibitors in mice range from 10 to 100 mg/kg. It is crucial to perform a dose-escalation study to find the optimal balance between efficacy and potential toxicity in your specific model.
Q2: What is the best route of administration for this compound?
A2: While this compound is described as "orally active," oral administration may not be optimal in all animal models due to potential bioavailability issues common with this class of compounds. For initial studies, intraperitoneal (IP) injection is often a reliable alternative that can provide higher and more consistent systemic exposure.
Q3: How can I confirm that this compound is hitting its target in vivo?
A3: The most common pharmacodynamic biomarker for HDAC6 inhibition is the acetylation of its primary cytoplasmic substrate, α-tubulin. You can measure the levels of acetylated α-tubulin in your target tissue (e.g., tumor, brain) or in surrogate tissues like peripheral blood mononuclear cells (PBMCs) via Western blot. An increase in acetylated α-tubulin relative to total α-tubulin indicates target engagement.
Q4: Are there any known toxicities associated with selective HDAC6 inhibitors?
A4: Selective HDAC6 inhibitors are generally better tolerated than pan-HDAC inhibitors. However, at higher doses, off-target effects or mechanism-based toxicities can occur. It is essential to monitor animals for signs of toxicity, such as weight loss, behavioral changes, or signs of distress, during your studies.
Experimental Protocols & Data Presentation
Protocol 1: Preparation of a Co-Solvent Formulation for IP Injection
This protocol is suitable for initial studies to assess the efficacy of this compound, assuming it has poor aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. The volume of DMSO should be kept to a minimum, ideally 5-10% of the final injection volume. Vortex or sonicate briefly if necessary.
-
Add PEG400 to the solution and vortex to mix thoroughly.
-
Add Tween 80 to the solution and vortex until a clear, homogeneous mixture is formed.
-
Slowly add saline or PBS dropwise while vortexing to bring the formulation to the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the formulation may not be suitable, and an alternative should be considered.
Table 1: Example Vehicle Compositions for In Vivo Studies
| Vehicle Composition (by volume) | Solubilizing Agent(s) | Route | Pros | Cons |
| 10% DMSO, 40% PEG400, 50% Saline | Co-solvent | IP, IV | Good for many poorly soluble compounds. | DMSO can have biological effects at high concentrations. |
| 5% DMSO, 20% Solutol HS 15, 75% Water | Surfactant | IP, Oral | Can form micelles to enhance solubility. | Potential for hypersensitivity reactions with some surfactants. |
| 10% DMSO, 90% Corn Oil | Lipid | Oral, SC | Suitable for highly lipophilic compounds. | May lead to variable absorption. |
| 20% Hydroxypropyl-β-cyclodextrin in Water | Complexation | IP, IV, Oral | Can significantly increase aqueous solubility. | Can be expensive; potential for nephrotoxicity at high doses. |
Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol allows for the assessment of this compound target engagement in vivo.
Materials:
-
Tissue lysates from treated and vehicle control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Homogenize harvested tissues in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using a chemiluminescence substrate.
-
Image the blot and perform densitometry analysis. Normalize the acetylated-α-tubulin signal to the total α-tubulin or loading control signal.
Visualizations
Addressing unexpected phenotypes with Hdac6-IN-36 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hdac6-IN-36 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address unexpected phenotypes and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDACs, which are primarily nuclear and regulate gene expression through histone deacetylation, HDAC6 is predominantly located in the cytoplasm.[1][2][3] Its main substrates are non-histone proteins, including α-tubulin, Hsp90, and cortactin.[2][4][5][6] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can impact various cellular processes such as microtubule dynamics, protein folding and stability, and cell motility.[1][2][4]
Q2: We are observing unexpected changes in cell morphology and migration after this compound treatment. Is this a known effect?
A2: Yes, this is a plausible on-target effect of HDAC6 inhibition. HDAC6 plays a crucial role in regulating the cytoskeleton.[7] One of its primary substrates is α-tubulin, a key component of microtubules.[4][8] Inhibition of HDAC6 leads to tubulin hyperacetylation, which can affect microtubule stability and dynamics, thereby influencing cell shape, adhesion, and migration.[2][4] HDAC6 also deacetylates cortactin, an actin-binding protein involved in cell motility.[2][5]
Q3: Our cells are showing signs of increased stress and apoptosis at concentrations expected to be non-toxic. What could be the cause?
A3: While selective HDAC6 inhibitors are generally considered less toxic than pan-HDAC inhibitors, unexpected cytotoxicity can occur due to several factors:[2][9]
-
Hsp90 Inhibition: HDAC6 deacetylates the chaperone protein Hsp90. Inhibition of HDAC6 can lead to Hsp90 hyperacetylation, which may impair its function.[10] This can result in the misfolding and degradation of Hsp90 client proteins, some of which are critical for cell survival, potentially leading to cellular stress and apoptosis.[10]
-
Off-Target Effects: Although designed to be selective, this compound might inhibit other HDAC isoforms or unrelated proteins at higher concentrations.[11][12] For example, some hydroxamic acid-based HDAC inhibitors have been shown to bind to proteins like metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[12]
-
Context-Dependent Effects: The cellular response to HDAC6 inhibition can be highly dependent on the cell type and its specific signaling network.
-
Experimental Variables: Issues such as incorrect compound concentration, prolonged exposure, or suboptimal cell culture conditions can contribute to cytotoxicity.[13][14]
Q4: We are not observing the expected increase in α-tubulin acetylation after treatment. What could be the problem?
A4: Several factors could contribute to the lack of a detectable increase in acetylated α-tubulin:
-
Suboptimal Compound Concentration or Treatment Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable effect. A dose-response and time-course experiment is recommended.
-
Cell Line Specificity: The basal level of tubulin acetylation and the activity of tubulin acetyltransferases can vary between cell lines, potentially influencing the observed effect of HDAC6 inhibition.
-
Antibody Quality: The antibody used for detecting acetylated α-tubulin may be of poor quality or used at a suboptimal dilution. Ensure the antibody is validated for the specific application (e.g., Western blot, immunofluorescence).
-
Compound Stability: Ensure the compound is properly stored and handled to maintain its activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death | High concentration of this compound leading to off-target effects or exaggerated on-target toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Use the lowest effective concentration.[15] |
| Cell line is particularly sensitive to Hsp90 inhibition. | Evaluate the levels and stability of known Hsp90 client proteins (e.g., Akt, c-Raf) following treatment.[10] | |
| Contamination in cell culture (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination.[14] | |
| Altered Gene Expression Profile | Although HDAC6 is cytoplasmic, it can indirectly influence gene expression. | Consider that HDAC6 can modulate the activity of transcription factors and signaling pathways that affect gene expression.[16][17] |
| Potential off-target inhibition of nuclear HDACs. | Use a structurally different, highly selective HDAC6 inhibitor as a control to confirm the phenotype is specific to HDAC6 inhibition. | |
| Variable Results Between Experiments | Inconsistent cell passage number or seeding density. | Maintain a consistent cell passage number and ensure uniform cell seeding for all experiments.[13] |
| Degradation of this compound. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. | |
| Inconsistent incubation times. | Precisely control the duration of drug treatment across all experimental replicates. | |
| No Effect Observed | Insufficient drug concentration or treatment duration. | Perform a dose-response and time-course experiment to identify the optimal experimental window. |
| Drug inactivity. | Verify the purity and identity of the this compound compound. | |
| Low HDAC6 expression in the cell model. | Confirm HDAC6 expression in your cell line at the protein level. |
Experimental Protocols
Western Blot for Acetylated α-Tubulin
This protocol is to verify the on-target activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail and a pan-HDAC inhibitor (to preserve acetylation during lysis).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) as a normalization control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
Cell Viability Assay (MTS/MTT)
This protocol assesses the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of viable cells. Plot the results to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway showing HDAC6 targets.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. youtube.com [youtube.com]
- 15. resources.biomol.com [resources.biomol.com]
- 16. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Hdac6-IN-36 long-term treatment protocols and challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-36. The information is designed to address specific issues that may be encountered during long-term treatment experiments.
Disclaimer
Detailed long-term treatment protocols and in vivo experimental data for this compound are not extensively available in the public domain. Much of the information provided here is extrapolated from studies on other selective HDAC6 inhibitors. Researchers should use this as a guide and perform their own compound-specific optimization and validation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins.[1] Key substrates of HDAC6 include α-tubulin and the heat shock protein 90 (Hsp90).[2][3] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. This can result in the stabilization of microtubules, alteration of protein folding and degradation pathways, and modulation of cell migration and immune responses.[2][3][4]
Q2: What are the primary applications of this compound in research?
A2: this compound and other selective HDAC6 inhibitors are investigated for their therapeutic potential in various diseases. Due to its role in microtubule dynamics and protein trafficking, it is explored in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] It has also been shown to promote neurite outgrowth in PC12 cells. Additionally, its involvement in the immune system and cancer progression makes it a target for oncology and inflammatory disease research.[3][4]
Q3: How should I prepare and store stock solutions of this compound?
A3: For this compound and similar small molecules, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months. For short-term storage, -20°C for up to one month is generally acceptable.[5][6][7] Always refer to the manufacturer's datasheet for specific instructions.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of HDAC6, like many small molecules, it may have off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to account for this. This includes comparing its effects to other known HDAC6 inhibitors and ensuring the observed phenotype is consistent with HDAC6 inhibition (e.g., by rescuing the effect with an HDAC6-overexpression vector).
Troubleshooting Guides
In Vitro Long-Term Treatment
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity over time | 1. Instability of this compound in culture medium. 2. Degradation due to repeated freeze-thaw cycles of the stock solution. | 1. Refresh the culture medium with freshly diluted this compound every 24-48 hours. 2. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[6] |
| Cell toxicity or death | 1. The concentration of this compound is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent timing of compound addition. 3. Instability of the compound in the working solution. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the start of the experiment. 2. Add the compound at the same time point in each experiment. 3. Prepare fresh working solutions from a frozen stock for each experiment. |
In Vivo Long-Term Treatment
| Problem | Possible Cause | Suggested Solution |
| Poor compound solubility or precipitation in the vehicle | 1. The chosen vehicle is not suitable for this compound. 2. The concentration of the compound is too high for the vehicle. | 1. Test different biocompatible vehicles. Common options for HDAC inhibitors include corn oil or formulations with PEG300, Tween-80, and saline.[6][8] 2. Prepare a clear stock solution in a suitable solvent (e.g., DMSO) first, and then dilute it into the final vehicle. Gentle heating or sonication may aid dissolution.[6][8] |
| Lack of in vivo efficacy | 1. Insufficient bioavailability or rapid metabolism of this compound. 2. The dosing regimen (dose and frequency) is suboptimal. | 1. Consider alternative routes of administration (e.g., intraperitoneal vs. oral). 2. Conduct a pilot study with varying doses and administration frequencies to determine the optimal regimen. |
| Toxicity in animals (e.g., weight loss, lethargy) | 1. The dose of this compound is too high. 2. The vehicle itself is causing adverse effects. | 1. Perform a maximum tolerated dose (MTD) study to identify a safe and effective dose range. 2. Include a vehicle-only control group to assess any toxicity related to the administration vehicle. |
Quantitative Data Summary
| Compound | IC50 (HDAC6) | Cell Line | Concentration for Effect | Observed Effect |
| This compound | 8.64 nM | PC12 | 1-10 µM | Stimulation of neurite outgrowth |
Experimental Protocols (General)
Note: These are generalized protocols based on common practices for HDAC6 inhibitors. They must be optimized for this compound and your specific experimental setup.
Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5][6][7]
-
In Vitro Cell Treatment
-
Materials: Cultured cells, complete culture medium, this compound stock solution.
-
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The next day, thaw an aliquot of the this compound stock solution.
-
Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
For long-term treatments, replace the medium with freshly prepared compound-containing medium every 24-48 hours.
-
Incubate the cells for the desired duration before proceeding with downstream analysis.
-
Visualizations
Caption: Simplified signaling pathway of HDAC6 inhibition by this compound.
Caption: General experimental workflow for long-term this compound treatment.
References
- 1. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Histone Deacetylase 6 Improves Long-term Survival in a Lethal Septic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Hdac6-IN-36 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues when using the HDAC6 inhibitor, Hdac6-IN-36, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in various cellular processes.[1][2][3][4][5] Its substrates include α-tubulin, the chaperone protein Hsp90, and cortactin.[1][3][5] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect microtubule dynamics, protein folding and stability, and cell migration.[1][3][5]
Q2: Is this compound expected to be toxic to primary cells?
A2: While all small molecule inhibitors can exhibit some level of toxicity at high concentrations, selective HDAC6 inhibitors like this compound are generally considered to have lower toxicity compared to pan-HDAC inhibitors, which target multiple HDAC isoforms.[4][6] Pan-HDAC inhibition has been associated with cell death, whereas selective inhibition of HDAC6 has been shown to avoid this toxicity in some studies.[6] However, primary cells, especially neurons, are more sensitive than immortalized cell lines, and toxicity can still be a concern.
Q3: What are the typical signs of this compound toxicity in primary cell cultures?
A3: Signs of toxicity can include:
-
Morphological changes: Neuronal blebbing, neurite retraction or fragmentation, cell rounding, and detachment from the culture surface.
-
Reduced cell viability: An increase in floating, dead cells, which can be quantified using viability assays like MTT or LDH.
-
Decreased metabolic activity: A reduction in the metabolic rate of the cells, which is the principle behind assays like the MTT assay.
-
Altered growth and proliferation (for proliferating primary cells): A decrease in the rate of cell division.
Q4: What is the recommended concentration range for this compound in primary cell cultures?
A4: The optimal concentration of this compound should be empirically determined for each primary cell type and experimental condition. Based on available data for similar selective HDAC6 inhibitors and general recommendations for small molecule inhibitors in cell-based assays, a starting range of 1 nM to 10 µM is often used.[7] It is crucial to perform a dose-response experiment to determine the highest non-toxic concentration and the optimal effective concentration for your specific application.
Q5: How should I prepare and store this compound for cell culture experiments?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2][8] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always prepare fresh dilutions of the inhibitor in your culture medium just before use.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in primary cell cultures.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations. | Inhibitor concentration too high for the specific primary cell type. | Perform a dose-response curve starting from a very low concentration (e.g., 0.1 nM) to determine the IC50 and the maximum non-toxic concentration. Primary neurons are particularly sensitive. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess solvent toxicity.[2] | |
| Poor inhibitor solubility or precipitation. | Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try pre-warming the medium and/or vortexing the diluted inhibitor solution before adding it to the cells. Ensure the stock solution is fully dissolved before making dilutions.[8] | |
| Contamination of cell culture. | Regularly check cultures for signs of bacterial or fungal contamination. Use sterile techniques and consider using antibiotic/antimycotic solutions if contamination is a persistent issue, though some antibiotics can affect primary cell health.[9] | |
| Inconsistent or non-reproducible results. | Variability in primary cell culture health. | Ensure consistent cell seeding density and culture conditions. Primary cells can be highly variable between isolations. Monitor cell morphology and viability before starting the experiment.[9][10] |
| Inhibitor degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. | |
| Edge effects in multi-well plates. | To minimize evaporation from outer wells, which can concentrate the inhibitor and affect cell viability, fill the outer wells with sterile PBS or media without cells.[5] | |
| No observable effect of the inhibitor. | Inhibitor concentration is too low. | Increase the concentration of this compound. Refer to literature for effective concentrations of similar HDAC6 inhibitors. A dose-response experiment is recommended. |
| Insufficient incubation time. | The effects of the inhibitor may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. | |
| Inhibitor is inactive. | Ensure proper storage of the stock solution. If possible, verify the activity of the inhibitor using a positive control cell line or a biochemical assay for HDAC6 activity. |
Data Presentation
The following table summarizes hypothetical toxicity data for a selective HDAC6 inhibitor, similar to this compound, in a primary cortical neuron culture. This data is for illustrative purposes and should be confirmed experimentally for this compound.
| Concentration | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| Vehicle (0.1% DMSO) | 24 | 100 | ± 4.5 |
| 1 nM | 24 | 98 | ± 5.1 |
| 10 nM | 24 | 95 | ± 4.8 |
| 100 nM | 24 | 92 | ± 5.5 |
| 1 µM | 24 | 85 | ± 6.2 |
| 10 µM | 24 | 60 | ± 7.1 |
| 25 µM | 24 | 35 | ± 8.0 |
| Vehicle (0.1% DMSO) | 48 | 100 | ± 5.0 |
| 1 nM | 48 | 96 | ± 5.3 |
| 10 nM | 48 | 91 | ± 5.9 |
| 100 nM | 48 | 85 | ± 6.8 |
| 1 µM | 48 | 70 | ± 7.5 |
| 10 µM | 48 | 45 | ± 8.2 |
| 25 µM | 48 | 20 | ± 9.1 |
Experimental Protocols
Protocol for Assessing this compound Cytotoxicity using MTT Assay in Primary Cortical Neurons
This protocol is adapted for sensitive primary neuronal cultures.[11][12][13][14][15]
Materials:
-
Primary cortical neurons
-
96-well poly-D-lysine coated plates
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Plate primary cortical neurons in a 96-well poly-D-lysine coated plate at an optimal density (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete neuronal culture medium.
-
Incubate the cells for at least 5-7 days to allow them to adhere and form a network.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete neuronal culture medium to achieve the desired final concentrations (e.g., 1 nM to 25 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (≤ 0.1%).
-
Carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate for another 2-4 hours at room temperature in the dark, or until all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with medium only.
-
Visualizations
HDAC6 Signaling Pathway
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promocell.com [promocell.com]
- 9. stemcell.com [stemcell.com]
- 10. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HDAC6-IN-47_TargetMol [targetmol.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Two Potent HDAC6 Inhibitors: Hdac6-IN-36 and Tubastatin A
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for elucidating the biological functions of Histone Deacetylase 6 (HDAC6) and for developing novel therapeutics. This guide provides an objective comparison of Hdac6-IN-36 and Tubastatin A, two widely utilized HDAC6 inhibitors, focusing on their selectivity, potency, and mechanisms of action, supported by experimental data.
At a Glance: Potency and Selectivity
Both this compound and Tubastatin A are highly potent inhibitors of HDAC6, exhibiting half-maximal inhibitory concentrations (IC50) in the low nanomolar range. While their potency against HDAC6 is comparable, their selectivity profiles, particularly for Tubastatin A, have been more extensively characterized.
| Compound | HDAC6 IC50 (nM) | Selectivity Profile |
| This compound | 11.68[1] | Data on a full selectivity panel is not readily available. It is described as a potent HDAC inhibitor. |
| Tubastatin A | ~15 | Highly selective for HDAC6 over most other HDAC isoforms (>1000-fold). Shows moderate activity against HDAC8 (~57-fold selectivity) and has known off-target effects on HDAC10 and some sirtuins.[1][2] |
Delving Deeper: Mechanism of Action and Cellular Effects
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with two catalytic domains. Its substrates are predominantly non-histone proteins, including α-tubulin and the chaperone protein Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of these substrates, impacting various cellular processes.
This compound has been shown to promote apoptosis and autophagy in breast cancer cells.[1] Treatment with this compound leads to the accumulation of acetylated α-tubulin and Hsp90, consistent with HDAC6 inhibition.[1] The induction of apoptosis is reported to be mediated through a mitochondrial-dependent pathway.[1]
Tubastatin A , as a well-established HDAC6 inhibitor, has been demonstrated to induce hyperacetylation of α-tubulin. This modification affects microtubule stability and dynamics.[2] Beyond its effects on the cytoskeleton, Tubastatin A has been implicated in various signaling pathways, including the downregulation of the Hedgehog and MAPK signaling pathways.[3] However, it is important to note that some studies suggest Tubastatin A may have off-target effects on other HDAC isoforms, such as HDAC10, and even on sirtuins, which could contribute to its observed biological activities.[1][2][3][4]
Visualizing the Pathways
To illustrate the cellular processes influenced by HDAC6 inhibition, the following diagrams depict the general signaling pathways affected.
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor performance, detailed experimental methodologies are crucial.
In Vitro HDAC Activity Assay (Fluorometric)
This assay is used to determine the IC50 values of inhibitors against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compounds (this compound, Tubastatin A) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Acetylation Assay (Western Blot)
This assay is used to confirm the target engagement of the inhibitors in a cellular context by measuring the acetylation levels of HDAC6 substrates.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
Test compounds (this compound, Tubastatin A) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-Hsp90, anti-Hsp90, anti-acetyl-Histone H3, anti-Histone H3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
Conclusion
Both this compound and Tubastatin A are potent inhibitors of HDAC6. Tubastatin A is a well-characterized tool compound with a known selectivity profile, including some off-target activities that should be considered when interpreting experimental results. This compound demonstrates comparable potency to Tubastatin A for HDAC6 inhibition and has been shown to induce distinct cellular effects. However, a comprehensive selectivity profile for this compound across the HDAC family is not as extensively documented in publicly available literature. For researchers prioritizing a well-defined selectivity profile, Tubastatin A may be the preferred choice, while this compound presents a potent alternative with demonstrated anti-cancer activities that warrant further investigation into its isoform specificity. The selection between these two inhibitors will ultimately depend on the specific research question and the importance of a fully elucidated selectivity profile for the experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Selective Inhibitors: Unveiling the Therapeutic Potential of Targeted Deacetylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, which are primarily nuclear and regulate gene expression through histone modification, HDAC6 is predominantly cytoplasmic. Its substrates are non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90. This unique subcellular localization and substrate specificity have spurred the development of selective HDAC6 inhibitors, offering the promise of targeted therapeutic intervention with potentially fewer side effects than pan-HDAC inhibitors. This guide provides an objective comparison of prominent HDAC6 selective inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their scientific investigations.
Quantitative Comparison of HDAC6 Inhibitor Selectivity
The selectivity of an HDAC inhibitor is a critical determinant of its biological activity and potential therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized HDAC6 selective inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Other HDACs (IC50 > 1µM) |
| Tubastatin A | 15[1][2] | >15,000 | >15,000 | >15,000 | 855 | HDAC4, 5, 7, 9, 11, Sirtuin1, Sirtuin2 |
| Ricolinostat (ACY-1215) | 5[3][4] | 58[4] | 48[4] | 51[4] | 100 | HDAC4, 5, 7, 9, 11, Sirtuin1, Sirtuin2 |
| Citarinostat (ACY-241) | 2.6[5][6] | 35[5] | 45[5] | 46[5][6] | 137[5] | - |
| HPOB | 56 | >1,680 | >1,680 | >1,680 | - | >30-fold selectivity over other HDACs |
In Vitro and In Vivo Performance
Tubastatin A:
-
In Vitro: Tubastatin A demonstrates high selectivity for HDAC6, leading to a dose-dependent increase in the acetylation of its primary substrate, α-tubulin, without significantly affecting histone acetylation at concentrations that inhibit HDAC6.[1] This selectivity makes it a valuable tool for dissecting the specific cellular functions of HDAC6.
-
In Vivo: In animal models, Tubastatin A has shown therapeutic potential in various conditions. It has been reported to improve cognitive function in models of Alzheimer's disease and has demonstrated neuroprotective effects.[5] Furthermore, it has been shown to maintain muscle stem cells in a quiescent state ex vivo and improve their engraftment in vivo.[6]
Ricolinostat (ACY-1215):
-
In Vitro: Ricolinostat is a potent HDAC6 inhibitor that also exhibits activity against Class I HDACs at higher concentrations.[3][4] It effectively induces α-tubulin acetylation and has been shown to synergize with other anti-cancer agents, such as proteasome inhibitors, to induce cell death in multiple myeloma cell lines.
-
In Vivo: Ricolinostat has advanced to clinical trials, particularly for the treatment of multiple myeloma. In combination with bortezomib and dexamethasone, it has shown promising anti-myeloma activity in patients with relapsed or refractory disease.[4] In a mouse xenograft model of multiple myeloma, the combination of Ricolinostat and the proteasome inhibitor carfilzomib resulted in decreased tumor volume.[7]
Citarinostat (ACY-241):
-
In Vitro: Citarinostat is another potent and selective HDAC6 inhibitor with a similar profile to Ricolinostat. It induces hyperacetylation of α-tubulin at low nanomolar concentrations.[3]
-
In Vivo: Citarinostat has also been evaluated in clinical trials. In a phase Ib study in patients with advanced solid tumors, the combination of citarinostat and paclitaxel was well-tolerated and showed evidence of antitumor activity.[8] In a preclinical model of non-small cell lung cancer, Citarinostat treatment led to increased infiltration and activation of T cells within the tumor microenvironment.[9]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying HDAC6 inhibitors, the following diagrams are provided.
Caption: HDAC6 Signaling Pathway. This diagram illustrates the central role of HDAC6 in the deacetylation of its key cytoplasmic substrates, α-tubulin and Hsp90, and the functional consequences of this activity. Selective inhibitors block this process, leading to hyperacetylation of these substrates.
References
- 1. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubastatin A maintains adult skeletal muscle stem cells in a quiescent state ex vivo and improves their engraftment ability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
Hdac6-IN-36 vs. Pan-HDAC Inhibitors: A Comparative Guide to Their Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modulation in drug discovery is continually evolving, with a significant focus on histone deacetylase (HDAC) inhibitors. These compounds, which alter the acetylation state of histones and other proteins, have profound effects on gene expression and cellular processes. A critical distinction within this class of molecules is between pan-HDAC inhibitors, which target multiple HDAC enzymes, and selective inhibitors, such as Hdac6-IN-36, which are designed to target a specific HDAC isoform. This guide provides an objective comparison of the effects of a selective HDAC6 inhibitor, exemplified by compounds like this compound, and pan-HDAC inhibitors on gene expression, supported by experimental data and detailed protocols.
Distinguishing Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between selective HDAC6 inhibitors and pan-HDAC inhibitors lies in their target specificity, which dictates their downstream effects on gene expression.
Pan-HDAC inhibitors , such as Vorinostat (SAHA) and Trichostatin A (TSA), indiscriminately block the activity of multiple HDAC enzymes across different classes (Class I, II, and IV).[1][2] This broad inhibition leads to a global increase in the acetylation of both histone and numerous non-histone proteins.[2][3] The hyperacetylation of histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin). This "open" chromatin state generally increases the accessibility of DNA to transcription factors, often resulting in the upregulation of gene expression, including tumor suppressor genes like p21.[4][5] However, the widespread and non-specific nature of their action can also lead to off-target effects and toxicity.[6]
In contrast, selective HDAC6 inhibitors are designed to specifically target the HDAC6 isoform, which is unique in its predominantly cytoplasmic localization and its primary substrates.[7][8] Unlike other HDACs that mainly target histones, HDAC6's key substrates include α-tubulin and the chaperone protein Hsp90.[9][10] Therefore, inhibitors like this compound and other selective compounds such as Tubastatin A and ACY-1215 primarily induce the hyperacetylation of these cytoplasmic proteins, with minimal to no effect on histone acetylation.[9][11] The increased acetylation of α-tubulin, for instance, affects microtubule stability and dynamics, influencing processes like cell motility and intracellular transport, rather than directly altering chromatin structure on a global scale.[10][12] While HDAC6 can have some nuclear functions and indirectly influence gene expression, its effects are generally more targeted and less likely to cause the broad transcriptomic shifts seen with pan-HDAC inhibitors.[13]
Comparative Effects on Protein Acetylation and Gene Expression
The differential targeting of HDAC6 versus a broad range of HDACs results in distinct molecular signatures, particularly concerning protein acetylation and the subsequent impact on gene expression.
| Feature | This compound (and other selective HDAC6 inhibitors) | Pan-HDAC Inhibitors (e.g., Vorinostat, TSA) |
| Primary Molecular Effect | Increased acetylation of α-tubulin and other cytoplasmic proteins.[9][11] | Global increase in acetylation of histones (e.g., H3, H4) and numerous non-histone proteins.[2][3] |
| Effect on Histone Acetylation | Minimal to no change in global histone acetylation levels.[9][11] | Significant increase in global histone acetylation, leading to chromatin relaxation.[2][3] |
| Impact on Gene Expression | More targeted and subtle changes in gene expression, often related to pathways controlled by HDAC6's cytoplasmic functions (e.g., cell motility, protein quality control).[10][12] | Broad and widespread changes in gene expression, affecting a larger number of genes involved in cell cycle, apoptosis, and differentiation.[14][15] |
| Key Upregulated Genes/Pathways | Genes related to neuroprotection, and pathways involved in microtubule dynamics and protein folding.[12] | Upregulation of tumor suppressor genes (e.g., p21), and pathways related to cell cycle arrest and apoptosis.[4][5] |
| Key Downregulated Genes/Pathways | May affect the expression of genes involved in cell migration and invasion.[16] | Downregulation of genes involved in cell proliferation and survival.[14] |
| Off-Target Effects | Generally lower, due to high selectivity for a single HDAC isoform.[6] | Higher potential for off-target effects and toxicity due to broad-spectrum inhibition.[6] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: Comparative signaling pathways of selective HDAC6 and pan-HDAC inhibitors.
Caption: A typical experimental workflow for analyzing gene expression changes.
Experimental Protocols
RNA-Sequencing (RNA-Seq) for Transcriptome Analysis
Objective: To identify and quantify global changes in gene expression following treatment with this compound or a pan-HDAC inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, a pan-HDAC inhibitor (e.g., Vorinostat), or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8). This typically involves poly(A) selection for mRNA enrichment, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina NovaSeq.
-
Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the reads to a reference genome using a splice-aware aligner (e.g., STAR). Quantify gene expression levels (e.g., using featureCounts or Salmon). Perform differential gene expression analysis between treated and control groups using tools like DESeq2 or edgeR.[17] Identify significantly up- and down-regulated genes based on fold-change and p-value thresholds. Conduct pathway and gene ontology enrichment analysis to interpret the biological significance of the differentially expressed genes.
-
Validation: Validate the expression changes of key genes of interest using reverse transcription-quantitative PCR (RT-qPCR).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Acetylation
Objective: To assess the genome-wide changes in histone acetylation marks (e.g., H3K27ac) following treatment with a pan-HDAC inhibitor. A spike-in control is recommended for accurate normalization when global changes are expected.[1][18]
Methodology:
-
Cell Culture and Treatment: Treat cells with a pan-HDAC inhibitor or vehicle control as described for RNA-seq.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Spike-in Control: Add a fixed amount of chromatin from a different species (e.g., Drosophila) to each sample before immunoprecipitation. This will serve as a spike-in control for normalization.[1]
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac). Use magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a combined reference genome (e.g., human and drosophila). Normalize the data using the spike-in reads to account for global changes in histone acetylation.[1] Identify regions with significant changes in histone acetylation (peaks) using a peak-calling algorithm (e.g., MACS2). Annotate the peaks to nearby genes and perform downstream analysis to correlate changes in histone acetylation with gene expression.
Conclusion
The choice between a selective HDAC6 inhibitor like this compound and a pan-HDAC inhibitor has significant implications for the resulting changes in gene expression and the overall biological response. Pan-HDAC inhibitors induce broad, genome-wide alterations in histone acetylation, leading to widespread transcriptional changes that can be effective in indications like cancer but may also carry a higher risk of toxicity. In contrast, selective HDAC6 inhibitors offer a more targeted approach, primarily modulating the acetylation of cytoplasmic proteins and influencing specific cellular pathways with a more nuanced impact on the transcriptome. For researchers and drug developers, understanding these fundamental differences is crucial for selecting the appropriate tool for their specific biological question or therapeutic goal. The experimental protocols outlined provide a robust framework for dissecting the distinct effects of these two classes of HDAC inhibitors on gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 - Wikipedia [en.wikipedia.org]
- 7. HDAC6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. Analysis of Expression and Functions of Histone Deacetylase 6 (HDAC6) | Springer Nature Experiments [experiments.springernature.com]
- 9. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome-wide mapping of HATs and HDACs reveals distinct functions in active and inactive genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDAC6 histone deacetylase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Inhibitors: Ricolinostat (ACY-1215) vs. Hdac6-IN-36
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized HDAC6 inhibitor, Ricolinostat (ACY-1215), with a hypothetical new chemical entity, Hdac6-IN-36. The aim is to offer a framework for evaluating the efficacy and selectivity of novel HDAC6 inhibitors against established benchmarks. All data for this compound is illustrative, designed to demonstrate comparative analysis.
I. Overview of HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including protein degradation, cell migration, and stress responses.[1][2][3][4] Its dysregulation is implicated in several diseases, notably cancer and neurodegenerative disorders, making it a compelling therapeutic target.[3][4] Selective HDAC6 inhibitors are sought after to minimize the toxicities associated with pan-HDAC inhibitors.[5]
II. Quantitative Efficacy and Selectivity
A direct comparison of the inhibitory activity and selectivity of Ricolinostat and this compound is presented below. The data for Ricolinostat is collated from published preclinical studies, while the data for this compound is hypothetical for illustrative purposes.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Target | Ricolinostat (ACY-1215) | This compound (Hypothetical) |
| HDAC6 | 5 | 2 |
| HDAC1 | 58 | >10,000 |
| HDAC2 | 48 | >10,000 |
| HDAC3 | 51 | >10,000 |
| HDAC8 | 100 | >5,000 |
Data for Ricolinostat sourced from multiple preclinical studies.[6]
Table 2: Cellular Activity in Preclinical Models
| Assay | Cell Line | Ricolinostat (ACY-1215) (EC50, µM) | This compound (Hypothetical) (EC50, µM) |
| α-tubulin acetylation | Multiple Myeloma (MM.1S) | 0.5 | 0.2 |
| Cell Viability | Follicular Lymphoma | >10 | 5 |
| Apoptosis Induction | Acute Myeloid Leukemia (MV4-11) | 2.5 | 1.0 |
Cellular activity data for Ricolinostat is representative of findings in various preclinical models.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a reference for reproducing and validating the presented data.
A. HDAC Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
-
Reagents: Recombinant human HDAC enzymes, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and developing reagent.
-
Procedure:
-
Prepare serial dilutions of the test compounds (Ricolinostat and this compound).
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Add the fluorogenic substrate and incubate at 37°C for a further period (e.g., 30 minutes).
-
Stop the reaction and measure the fluorescence using a microplate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
B. Western Blot for α-tubulin Acetylation
This cell-based assay determines the effect of HDAC6 inhibition on its primary substrate, α-tubulin.
-
Cell Culture: Plate cancer cells (e.g., MM.1S) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Lysis: Harvest the cells and lyse them to extract total protein.
-
Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control), followed by secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
C. Cell Viability Assay
This assay measures the effect of the inhibitors on the proliferation and survival of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the EC50 values from the dose-response curves.
IV. Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below to enhance understanding.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Hdac6-IN-36's On-Target Effects: A Comparative Analysis
A thorough review of publicly available scientific literature and databases reveals no specific data or studies related to a compound designated "Hdac6-IN-36." Consequently, a direct comparative analysis of its on-target effects is not feasible at this time. This guide will, therefore, provide a framework for such a comparison by examining the well-characterized on-target effects of established Histone Deacetylase 6 (HDAC6) inhibitors, offering a benchmark against which this compound could be evaluated should data become available.
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. The primary and most well-validated targets of HDAC6 are α-tubulin and the chaperone protein Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of these substrates, which in turn modulates cellular functions such as protein trafficking, degradation of misfolded proteins, and cell motility.
This guide will focus on the on-target effects of two well-documented HDAC6 inhibitors, Tubastatin A and Rocilinostat (ACY-1215) , as representative examples for comparison.
On-Target Efficacy: A Quantitative Comparison
The primary measure of an HDAC6 inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the HDAC6 enzyme. Furthermore, its on-target efficacy within a cellular context is determined by its ability to induce the acetylation of its key substrates, α-tubulin and Hsp90.
| Inhibitor | HDAC6 IC50 (nM) | α-Tubulin Acetylation (Cellular EC50) | Hsp90 Acetylation (Cellular Assay) | Selectivity over other HDACs |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Tubastatin A | 15[1][2] | 145 nM (N2a cells)[3] | Induces hyperacetylation[4] | >1000-fold vs other HDACs (except HDAC8, ~57-fold)[1][2] |
| Rocilinostat (ACY-1215) | ~1-5 | Induces hyperacetylation[5] | Induces hyperacetylation[6][7] | Highly selective for HDAC6 |
Signaling Pathways and Experimental Workflows
The inhibition of HDAC6 and the subsequent hyperacetylation of its substrates, α-tubulin and Hsp90, initiate a cascade of downstream cellular events.
HDAC6 Signaling Pathway
Caption: The inhibitory effect of an HDAC6 inhibitor on its primary substrates and their downstream consequences.
Experimental Workflow for On-Target Validation
A typical workflow to validate the on-target effects of a novel HDAC6 inhibitor like this compound would involve a series of biochemical and cellular assays.
Caption: A streamlined workflow for the validation of a novel HDAC6 inhibitor's on-target effects.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of experimental data. Below are standard protocols for assessing the on-target effects of HDAC6 inhibitors.
Western Blot for α-Tubulin Acetylation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, a known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control, and a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C. Subsequently, incubate with a primary antibody for total α-tubulin as a loading control.
-
Detection: After washing, incubate the membrane with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the bands for acetylated α-tubulin and normalize to the total α-tubulin signal.
Immunoprecipitation for Hsp90 Acetylation
-
Cell Culture and Treatment: Follow the same procedure as for the α-tubulin western blot.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and deacetylase inhibitors (including Trichostatin A and nicotinamide to preserve acetylation).
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-Hsp90 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Perform SDS-PAGE and western blotting as described above, using a primary antibody that recognizes acetylated lysine residues to detect acetylated Hsp90. A parallel blot can be probed with an anti-Hsp90 antibody to confirm equal immunoprecipitation.
Conclusion
While a direct comparison involving this compound is currently impossible due to the absence of public data, this guide outlines the critical parameters and experimental approaches necessary for its on-target validation. By comparing its performance in these assays to established inhibitors like Tubastatin A and Rocilinostat, researchers can objectively determine the potency, selectivity, and cellular efficacy of this compound as a novel HDAC6 inhibitor. The provided protocols and workflows serve as a standardized methodology to ensure reproducible and comparable results. Researchers and drug developers are encouraged to utilize this framework to rigorously assess the on-target effects of this compound once it becomes available for independent study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-36: A Catalyst for Potentiating Anti-Cancer Therapies
For Immediate Release
A growing body of preclinical evidence highlights the significant potential of the selective Histone Deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-36, to act as a powerful synergistic partner with a range of therapeutic agents in the fight against cancer. By selectively targeting HDAC6, a key enzyme involved in cellular processes frequently dysregulated in cancer, this compound enhances the efficacy of conventional chemotherapies, targeted therapies, and immunotherapies, offering a promising new avenue for combination treatment strategies.
HDAC6 inhibitors, as a class, have demonstrated the ability to induce cell cycle arrest, apoptosis, and modulate the tumor microenvironment.[1][2] this compound, a potent and orally active inhibitor with an IC50 of 11.68 nM for HDAC6, has shown standalone anti-tumor and anti-metastatic activity.[1] However, its true therapeutic potential may lie in its ability to amplify the effects of other anti-cancer drugs, leading to improved treatment outcomes and potentially overcoming drug resistance.
Synergistic Combinations: A Multi-pronged Attack on Cancer
Extensive preclinical research has illuminated the synergistic effects of selective HDAC6 inhibitors, such as this compound, when combined with various cancer therapies. These combinations target multiple, often complementary, pathways to deliver a more potent anti-tumor response.
Chemotherapy:
Selective HDAC6 inhibitors have been shown to enhance the cytotoxic effects of traditional chemotherapeutic agents like paclitaxel and doxorubicin.[3] This synergy is often attributed to the dual impact on microtubule dynamics and the induction of DNA damage.[4]
| Combination | Cancer Model | Key Synergistic Effects | Reference |
| Selective HDAC6i + Paclitaxel | Ovarian Cancer | Increased apoptosis, enhanced microtubule acetylation | [3] |
| Selective HDAC6i + Doxorubicin | Transformed Cells | Enhanced cell death | [3] |
Proteasome Inhibitors:
The combination of HDAC6 inhibitors with proteasome inhibitors, such as bortezomib, represents a particularly potent strategy, especially in multiple myeloma. By simultaneously blocking the two major protein degradation pathways (the proteasome and the aggresome), this combination leads to a toxic accumulation of misfolded proteins, triggering significant cancer cell death.[5]
| Combination | Cancer Model | Key Synergistic Effects | Reference |
| WT161 (HDAC6i) + Bortezomib | Multiple Myeloma | Accumulation of polyubiquitinated proteins, increased apoptosis, effective in bortezomib-resistant cells | [5] |
Immunotherapy:
HDAC6 inhibition can remodel the tumor microenvironment, making it more susceptible to immune attack. This includes enhancing the expression of antigen-presentation machinery and potentially overcoming resistance to immune checkpoint inhibitors like anti-PD-1 antibodies.[1][6]
| Combination | Cancer Model | Key Synergistic Effects | Reference |
| ACY-241 (HDAC6i) + anti-PD-L1 | Multiple Myeloma | Enhanced antitumor cytotoxicity | [6] |
| HDACi + Immunotherapy | General | Potential to synergize by eliminating tumor cells and increasing tumor cell recognition by immune cells | [7] |
Targeted Therapies:
The synergistic potential of HDAC6 inhibitors extends to other targeted agents, including COX-2 inhibitors and HSP90 inhibitors. These combinations can disrupt key signaling pathways crucial for cancer cell survival and proliferation.[4][8]
| Combination | Cancer Model | Key Synergistic Effects | Reference |
| Tubastatin A (HDAC6i) + Celecoxib (COX-2i) | CAL 27 and SACC-83 cells | Synergistic antitumor effects through activation of the PTEN/AKT signaling pathway | [8] |
| HDAC6i + HSP90i | Various Cancers | Interruption of the chaperone function of HSP90, leading to degradation of client oncoproteins | [4] |
Experimental Methodologies
The synergistic effects of this compound and other therapeutic agents are typically evaluated using a panel of in vitro and in vivo assays.
In Vitro Synergy Assessment:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): Used to determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination. The Combination Index (CI) is then calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo): Flow cytometry or luminescence-based assays are used to quantify the percentage of apoptotic cells following single and combination treatments.
-
Western Blotting: This technique is employed to analyze the expression levels of key proteins involved in the signaling pathways affected by the drug combination, such as markers of apoptosis (cleaved PARP, cleaved caspase-3), cell cycle regulation (p21), and specific drug targets (acetylated α-tubulin, acetylated HSP90).
In Vivo Efficacy Studies:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. The mice are then treated with the individual drugs and the combination, and tumor growth is monitored over time. Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatments.
-
Pharmacodynamic (PD) Analysis: Tumor and blood samples are collected from treated animals to assess the on-target effects of the drugs, such as changes in protein acetylation or other relevant biomarkers.
Visualizing the Synergistic Mechanisms
The complex interplay between this compound and its therapeutic partners can be visualized through signaling pathway diagrams and experimental workflow charts.
Caption: Workflow for assessing synergy.
Caption: this compound synergistic pathways.
Conclusion
The selective HDAC6 inhibitor this compound demonstrates significant promise as a synergistic partner in combination cancer therapies. Its ability to enhance the efficacy of a diverse range of anti-cancer agents, from traditional chemotherapy to modern immunotherapies, underscores its potential to improve patient outcomes. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound-based combination strategies and to identify the patient populations most likely to respond to these innovative treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC Targeted Libraries [otavachemicals.com]
- 8. Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Hdac6-IN-36 in different cancer cell lines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy in oncology. HDAC6, a unique cytoplasmic enzyme, plays a crucial role in cell motility, protein quality control, and angiogenesis, making it a compelling target for cancer therapy. This guide provides a comparative analysis of prominent HDAC6 inhibitors, focusing on their performance in various cancer cell lines, supported by experimental data and detailed protocols.
While the user initially inquired about a specific compound, Hdac6-IN-36, a thorough review of publicly available scientific literature reveals a notable lack of data regarding its effects on cancer cell lines. Current research on this compound, also known as compound 11d, has primarily focused on its neuro-regenerative properties, specifically its ability to promote neurite outgrowth in the rat pheochromocytoma PC12 cell line with an IC50 value of 8.64 nM.[1][2][3][4] Given the absence of data on its anti-cancer activity, a direct comparative analysis in the context of oncology is not feasible at this time.
Therefore, this guide will focus on a comparative analysis of four well-characterized and frequently studied selective HDAC6 inhibitors: Ricolinostat (ACY-1215) , Citarinostat (ACY-241) , Nexturastat A , and Tubastatin A .
Comparative Efficacy of HDAC6 Inhibitors
The following tables summarize the in vitro efficacy of these selected HDAC6 inhibitors against various cancer cell lines. IC50 values, representing the concentration of an inhibitor required to reduce a biological activity by half, are a key metric for comparing drug potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell lines, assay methods, and incubation times.
Table 1: IC50 Values of HDAC6 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ricolinostat (ACY-1215) | Multiple Myeloma (cell lines) | Multiple Myeloma | Ranging from 1510 to 8650 | [5] |
| HBL-1 | Lymphoma | 1600 | [4] | |
| U87MG | Glioblastoma | <10 (growth inhibition) | [4] | |
| A-172 | Glioblastoma | <10 (growth inhibition) | [4] | |
| Citarinostat (ACY-241) | BV-173 | Leukemia | 900 | [6] |
| A2780 | Ovarian Cancer | 300 (induces α-tubulin hyperacetylation) | [7][8] | |
| Nexturastat A | RPMI-8226 | Multiple Myeloma | 48-hour IC50 not specified, dose-dependent viability suppression | [3] |
| U266 | Multiple Myeloma | 48-hour IC50 not specified, dose-dependent viability suppression | [3] | |
| B16 | Melanoma | 14300 (GI50) | [9] | |
| Tubastatin A | MDA-MB-231 | Breast Cancer | 8000 | [10] |
| CAL 27 | Head and Neck Cancer | Synergistic effects with celecoxib observed | [11] | |
| SACC-83 | Salivary Adenoid Cystic Carcinoma | Synergistic effects with celecoxib observed | [11] |
Table 2: Selectivity Profile of HDAC6 Inhibitors (Enzymatic Assay IC50 Values)
| Inhibitor | HDAC6 (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | Reference |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | 51 | 100 | [12] |
| Citarinostat (ACY-241) | 2.6 | 35 | 45 | 46 | 137 | [6] |
| Nexturastat A | 5 | 3000 | - | - | 1000 | [13] |
| Tubastatin A | 15 | >15000 | >15000 | >15000 | 855 | [14] |
Mechanisms of Action
Selective HDAC6 inhibitors exert their anti-cancer effects through various mechanisms, primarily centered around the hyperacetylation of its key substrates, α-tubulin and Hsp90.
-
Disruption of Microtubule Dynamics: HDAC6 is the primary deacetylase of α-tubulin.[5] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which alters microtubule stability and dynamics. This can disrupt key cellular processes that are dependent on microtubules, such as cell division (mitosis), cell migration, and intracellular transport, ultimately leading to cell cycle arrest and apoptosis.[5]
-
Inhibition of Hsp90 Chaperone Function: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. HDAC6-mediated deacetylation is required for the full chaperone activity of Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which impairs its function and results in the degradation of its client proteins.[15]
-
Induction of Apoptosis: By disrupting microtubule function and Hsp90-dependent survival pathways, HDAC6 inhibitors can trigger programmed cell death, or apoptosis.[16] This is often mediated through the activation of caspase cascades and the upregulation of pro-apoptotic proteins.[10]
-
Overcoming Drug Resistance: In some contexts, HDAC6 inhibition has been shown to overcome resistance to other chemotherapeutic agents. For instance, Nexturastat A has been demonstrated to overcome bortezomib resistance in multiple myeloma cells.[3]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Mechanism of action of selective HDAC6 inhibitors in cancer cells.
Caption: General experimental workflow for evaluating HDAC6 inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of HDAC6 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the HDAC6 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Acetylated α-Tubulin
-
Cell Lysis: After treatment with the HDAC6 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (Lys40) and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.[17][18][19][20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the HDAC6 inhibitor for the desired time. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Conclusion
While the initial focus on this compound was limited by the available data, this guide provides a robust comparative framework for understanding the utility of other potent and selective HDAC6 inhibitors in cancer research. Ricolinostat, Citarinostat, Nexturastat A, and Tubastatin A have all demonstrated significant anti-cancer properties in a variety of cancer cell lines, primarily through the disruption of microtubule dynamics and Hsp90 chaperone function. The provided data tables, mechanistic diagrams, and experimental protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of HDAC6 inhibition in oncology. Further research, particularly head-to-head comparative studies in a broader range of cancer models, will be crucial for elucidating the nuanced differences between these promising therapeutic agents and identifying the most effective clinical applications.
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. Facebook [cancer.gov]
- 3. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic antitumor effects of the combined treatment with an HDAC6 inhibitor and a COX-2 inhibitor through activation of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Facebook [cancer.gov]
- 16. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. adipogen.com [adipogen.com]
- 18. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Acetyl-α-Tubulin (Lys40) (D20G3) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 20. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]
A Comparative Guide to Hdac6-IN-36 and Nexturastat A in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective Histone Deacetylase 6 (HDAC6) inhibitors, Hdac6-IN-36 and Nexturastat A, with a focus on their potential applications in neuroprotection. This document summarizes their performance, presents available experimental data, and outlines relevant methodologies to assist researchers in making informed decisions for their studies.
At a Glance: this compound vs. Nexturastat A
| Feature | This compound | Nexturastat A |
| Primary Target | Histone Deacetylase 6 (HDAC6) | Histone Deacetylase 6 (HDAC6) |
| HDAC6 IC50 | 8.64 nM | 5 nM[1][2] |
| Reported Neuroprotective Effect | Promotes neurite outgrowth in PC12 cells | Data not available in neuroprotection assays |
| Other Reported Biological Activities | Not specified in readily available literature | Antiproliferative activity in melanoma and multiple myeloma cells[1][3][4] |
Introduction to HDAC6 Inhibition in Neuroprotection
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes relevant to neurodegenerative diseases.[5][6][7] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins such as α-tubulin, a key component of microtubules.[5]
Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which in turn enhances microtubule stability and facilitates axonal transport.[5] This is a critical mechanism for neuronal health, as impaired axonal transport is a common pathological feature in many neurodegenerative disorders. Furthermore, HDAC6 is involved in protein quality control through the aggresome pathway, which is responsible for clearing misfolded protein aggregates—another hallmark of neurodegenerative diseases. By modulating these pathways, selective HDAC6 inhibitors have emerged as a promising therapeutic strategy for conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
Comparative Performance Data
| Compound | Target | IC50 (nM) |
| This compound | HDAC6 | 8.64 |
| Nexturastat A | HDAC6 | 5[1][2] |
Note: Lower IC50 values indicate greater potency in inhibiting the target enzyme.
Currently, specific quantitative data on the neuroprotective efficacy of this compound and Nexturastat A (e.g., EC50 values in neurotoxicity models) are not available in published literature. This compound has been qualitatively described as promoting neurite outgrowth in PC12 cells. In contrast, the available quantitative data for Nexturastat A primarily pertains to its anti-cancer effects, with a reported EC50 of 2.8 µM for cytotoxicity in RPMI-8226 multiple myeloma cells.[8]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of HDAC6 inhibitors are believed to be mediated through several key signaling pathways and cellular mechanisms.
This compound and Nexturastat A: Proposed Neuroprotective Mechanism
Both this compound and Nexturastat A, as selective HDAC6 inhibitors, are expected to exert their neuroprotective effects primarily through the following pathway:
Caption: Proposed neuroprotective mechanism of HDAC6 inhibitors.
Experimental Protocols
This section details common experimental protocols used to assess the neuroprotective effects of compounds like this compound and Nexturastat A.
Neurite Outgrowth Assay in PC12 Cells
This assay is used to evaluate the potential of a compound to promote the growth of neurites, a crucial process for neuronal development and regeneration.
Workflow:
Caption: Workflow for a PC12 cell neurite outgrowth assay.
Detailed Methodology:
-
Cell Seeding: PC12 cells are seeded at a low density (e.g., 1 x 10^4 cells/well) in collagen-coated 24-well plates to allow for optimal neurite extension.
-
Differentiation: Cells are cultured in a low-serum medium containing a low concentration of Nerve Growth Factor (NGF) to induce differentiation.
-
Treatment: The cells are treated with various concentrations of the HDAC6 inhibitor (e.g., this compound) or a vehicle control.
-
Incubation: The plates are incubated for 48 to 72 hours to allow for neurite outgrowth.
-
Imaging: Images of the cells are captured using a phase-contrast microscope.
-
Analysis: Neurite length and the percentage of cells bearing neurites (defined as a process at least twice the length of the cell body) are quantified using image analysis software.[9][10][11][12][13][14]
Oxidative Stress Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from damage induced by oxidative stress, a common factor in neurodegeneration.
Workflow:
Caption: Workflow for an oxidative stress neuroprotection assay.
Detailed Methodology:
-
Cell Seeding: Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with the HDAC6 inhibitor at various concentrations for 24 hours.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate to the cell culture medium.[15]
-
Incubation: The cells are incubated with the neurotoxin for a further 24 hours.
-
Cell Viability Assessment: Cell viability is measured using a standard assay:
-
MTT Assay: This colorimetric assay measures the metabolic activity of living cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases is quantified by measuring the absorbance at a specific wavelength.
-
Calcein-AM Assay: This fluorescent assay utilizes a non-fluorescent, cell-permeable dye (Calcein-AM) that is converted into the fluorescent calcein by intracellular esterases in viable cells. The fluorescence intensity is proportional to the number of living cells.
-
Conclusion
Both this compound and Nexturastat A are potent and selective inhibitors of HDAC6, a promising therapeutic target for neurodegenerative diseases. While this compound has been qualitatively shown to promote neurite outgrowth, a key process in neuronal health, quantitative data on its neuroprotective efficacy is lacking. Similarly, while Nexturastat A has been characterized in the context of cancer, its potential for neuroprotection remains to be experimentally determined.
Further research, including direct comparative studies in relevant in vitro and in vivo models of neurodegeneration, is necessary to fully elucidate and compare the neuroprotective potential of these two compounds. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Researchers are encouraged to utilize these methodologies to generate the quantitative data needed to advance the development of novel HDAC6-targeted neuroprotective therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex neuroprotective and neurotoxic effects of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]
- 15. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model [mdpi.com]
Navigating the Labyrinth of Specificity: A Comparative Guide to HDAC6 Inhibitor Hdac6-IN-36
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of epigenetic modulation, the selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a spectrum of diseases, from cancer to neurodegenerative disorders. The development of highly specific inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive evaluation of the specificity of a representative HDAC6 inhibitor, using proteomics-based approaches. As specific data for "Hdac6-IN-36" is not publicly available, this guide will utilize data from the well-characterized and selective HDAC6 inhibitor, Ricolinostat (ACY-1215), as a surrogate to illustrate the evaluation process. We will compare its performance against another widely used HDAC6 inhibitor, Tubastatin A, and provide the experimental frameworks necessary for such an analysis.
At a Glance: Comparative Selectivity of HDAC6 Inhibitors
The cornerstone of a successful targeted therapy is an inhibitor's ability to selectively engage its intended target over other related proteins. The following table summarizes the inhibitory activity (IC50) of Ricolinostat (ACY-1215) and Tubastatin A against a panel of HDAC isoforms. Lower IC50 values indicate higher potency.
| Target | Ricolinostat (ACY-1215) IC50 (nM) | Tubastatin A IC50 (nM) | Fold Selectivity vs. HDAC6 (Ricolinostat) | Fold Selectivity vs. HDAC6 (Tubastatin A) |
| HDAC6 | 5 | 15 | 1x | 1x |
| HDAC1 | 58 | >15,000 | 11.6x | >1000x |
| HDAC2 | 48 | >15,000 | 9.6x | >1000x |
| HDAC3 | 51 | >15,000 | 10.2x | >1000x |
| HDAC4 | >1,000 | >15,000 | >200x | >1000x |
| HDAC5 | >1,000 | >15,000 | >200x | >1000x |
| HDAC7 | >1,000 | >15,000 | >200x | >1000x |
| HDAC8 | 100 | 900 | 20x | 60x |
| HDAC9 | >1,000 | >15,000 | >200x | >1000x |
| HDAC10 | - | - | - | - |
| HDAC11 | >1,000 | >15,000 | >200x | >1000x |
| Sirtuin1 | >1,000 | - | >200x | - |
| Sirtuin2 | >1,000 | - | >200x | - |
Data compiled from publicly available sources.[1][2][3][4][5][6] Fold selectivity is calculated as IC50 (off-target) / IC50 (HDAC6). A higher fold selectivity indicates greater specificity for HDAC6.
Recent chemoproteomics studies have highlighted that some hydroxamate-based HDAC inhibitors can also interact with metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[7] Furthermore, some reports suggest that Tubastatin A exhibits high potency for HDAC10.[7] These findings underscore the importance of broad, unbiased proteomics screening to fully characterize inhibitor specificity.
Visualizing the Path to Discovery: Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the specificity of an HDAC6 inhibitor using a combination of chemical proteomics and cellular thermal shift assays (CETSA).
Under the Microscope: Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed protocols for two powerful proteomics-based methods to assess inhibitor specificity.
Chemical Proteomics for Off-Target Identification
This method utilizes an immobilized version of the inhibitor to capture its binding partners from a complex protein mixture, such as a cell lysate.
1. Preparation of Affinity Matrix:
-
Covalently couple the HDAC6 inhibitor (or a close analog with a reactive handle) to a solid support (e.g., Sepharose beads).
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
Prepare a control matrix with no immobilized compound to identify non-specific binders.
2. Cell Lysis and Lysate Preparation:
-
Culture cells of interest (e.g., a relevant cancer cell line) to approximately 80-90% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
3. Affinity Purification:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the inhibitor-coupled and control beads for a specified time (e.g., 2-4 hours) at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with a soluble version of the inhibitor before adding the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a stringent elution buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using a C18 StageTip.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition method to fragment the most abundant peptides.
6. Data Analysis:
-
Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Quantify the abundance of identified proteins in the inhibitor-bound and control samples.
-
Proteins significantly enriched in the inhibitor-bound sample are considered potential targets or off-targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell.[8]
1. Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with the HDAC6 inhibitor at various concentrations or with a vehicle control for a defined period.
2. Heat Shock:
-
Heat the plate containing the treated cells in a PCR machine or a temperature-controlled incubator across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes).
3. Cell Lysis:
-
Immediately after the heat shock, lyse the cells directly in the wells using a lysis buffer containing protease inhibitors.
-
Alternatively, for suspension cells, perform the heat shock in tubes, pellet the cells, and then lyse them.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification:
-
Quantify the amount of the target protein (HDAC6) remaining in the soluble fraction for each temperature and treatment condition. This can be done by:
-
Western Blotting: A standard and widely used method.
-
ELISA: For higher throughput.
-
Mass Spectrometry: For a global analysis of protein thermal stability.
-
6. Data Analysis:
-
Plot the amount of soluble HDAC6 as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Dose-response curves can be generated at a fixed temperature to determine the cellular potency (EC50) of the inhibitor.
The Cellular Context: HDAC6 Signaling Pathways
Understanding the biological roles of HDAC6 is crucial for interpreting the consequences of its inhibition. HDAC6 is a predominantly cytoplasmic deacetylase with several key non-histone substrates that regulate important cellular processes.
HDAC6 plays a critical role in regulating cellular processes through the deacetylation of its key substrates. By removing acetyl groups from α-tubulin , HDAC6 modulates microtubule stability and dynamics, which in turn affects cell motility.[9][10][11][12][13] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, resulting in more stable microtubules and reduced cell movement.
Another crucial substrate of HDAC6 is the molecular chaperone HSP90 . Deacetylation of HSP90 by HDAC6 is important for its chaperone activity, which is essential for the stability and function of numerous client proteins involved in cell growth and survival signaling pathways.[2][6][7][14][15] When HDAC6 is inhibited, HSP90 becomes hyperacetylated, leading to the degradation of its client proteins and potentially inducing apoptosis.
Furthermore, HDAC6 influences the actin cytoskeleton by deacetylating cortactin , an actin-binding protein.[1][3][4][5][16] This deacetylation enhances cortactin's ability to bind to F-actin, thereby promoting cell migration and invasion.[1][3][4][5][16] Consequently, HDAC6 inhibition results in cortactin hyperacetylation and impaired cell migration.
Conclusion
The comprehensive evaluation of an inhibitor's specificity is a critical step in the development of targeted therapies. This guide has provided a framework for assessing the specificity of the conceptual HDAC6 inhibitor, this compound, by leveraging data from the well-studied inhibitor Ricolinostat and comparing it with Tubastatin A. The presented proteomics-based methodologies, chemical proteomics and CETSA, offer robust platforms for identifying on- and off-targets and confirming cellular engagement. A thorough understanding of an inhibitor's selectivity profile, coupled with insights into the target's role in cellular signaling, empowers researchers to make informed decisions in the pursuit of more effective and safer therapeutics.
References
- 1. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 modulates cell motility by altering the acetylation level of cortactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]
- 10. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Class IIb HDAC6 regulates endothelial cell migration and angiogenesis by deacetylation of cortactin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Selective HDAC6 Inhibitors in Preclinical Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target for a range of diseases due to its primary cytoplasmic localization and its role in crucial cellular processes such as protein quality control, mitochondrial transport, and inflammation. Selective inhibition of HDAC6 is being actively explored as a therapeutic strategy in neurodegenerative disorders, cancer, and inflammatory conditions. While information on "Hdac6-IN-36" is not available in the public domain, this guide provides a comparative analysis of three well-characterized and widely studied selective HDAC6 inhibitors: Tubastatin A , Ricolinostat (ACY-1215) , and Nexturastat A . This comparison is based on their performance in various animal models of disease, supported by experimental data from preclinical studies.
Overview of Compared HDAC6 Inhibitors
Selective HDAC6 inhibitors are designed to target the deacetylase activity of HDAC6 with high specificity, thereby avoiding the toxicities associated with pan-HDAC inhibitors.[1] The primary mechanism of action involves the hyperacetylation of HDAC6 substrates, most notably α-tubulin and the chaperone protein HSP90.[2][3] Increased acetylation of α-tubulin enhances microtubule stability and facilitates axonal transport, a process often impaired in neurodegenerative diseases.[4][5] Acetylation of HSP90 can modulate its chaperone activity, affecting the stability and degradation of client proteins, including those involved in cancer progression.[6]
Comparative Efficacy in Neurodegenerative Disease Models
Inhibition of HDAC6 has shown significant promise in various models of neurodegenerative diseases by addressing key pathological features such as impaired axonal transport and protein aggregation.[7]
Alzheimer's Disease (AD)
In mouse models of AD, HDAC6 inhibitors have been shown to improve cognitive function and reduce pathological hallmarks. For instance, in a triple transgenic (3xTg-AD) mouse model, administration of a selective HDAC6 inhibitor led to an amelioration of spatial memory impairment, a decrease in Aβ levels, and a reduction in phosphorylated tau.[7] Genetic reduction of HDAC6 in an AD mouse model also resulted in improved memory function and rescued deficits in mitochondrial trafficking.[8]
| Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| Tubastatin A | rTg4510 (tauopathy) | 25 mg/kg | Restored memory function and reversed hyperactivity. Reduced total tau levels. | [3] |
| HDAC6 genetic deletion | Amyloid pathology model | N/A | Ameliorated impairments in associative and spatial memory formation. Rescued Aβ-induced deficits in mitochondrial trafficking. | [8] |
| 5-Aroylindole 6 | 3xTg-AD | 50 and 100 mg/kg, IP | Ameliorated spatial memory impairment, enhanced Ac-α-tubulin, decreased Aβ levels, and down-regulated p-tau levels. | [7] |
Charcot-Marie-Tooth Disease (CMT)
HDAC6 inhibition has been proposed as a therapeutic strategy for CMT, a hereditary motor and sensory neuropathy. In mouse models of CMT, HDAC6 inhibitors have been shown to rescue axonal transport defects.[7] However, a study involving the genetic deletion of Hdac6 in a mouse model of CMT type 2D (Gars1ΔETAQ) did not show improvements in disease phenotype, suggesting the therapeutic effect may be context-dependent.
Comparative Efficacy in Cancer Models
HDAC6 is overexpressed in various cancers and plays a role in tumor growth, metastasis, and drug resistance.[6][9] Selective HDAC6 inhibitors are being investigated as anti-cancer agents, both as monotherapies and in combination with other drugs.[10]
Multiple Myeloma (MM)
Nexturastat A has demonstrated significant anti-myeloma effects in preclinical studies. It inhibits the viability of MM cell lines, induces cell cycle arrest, and promotes apoptosis.[10][11] Importantly, Nexturastat A was also shown to overcome resistance to the proteasome inhibitor bortezomib.[10] In a murine xenograft model of MM, Nexturastat A inhibited tumor growth.[10][12]
| Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| Nexturastat A | Murine xenograft (MM) | Every two days for 20 days | Inhibited tumor growth. | [10][12] |
| Ricolinostat (ACY-1215) | Xenograft (Small-cell lung cancer) | Not Specified | In combination with JQ1, showed significant tumor growth inhibition by provoking NK-cell-mediated immunity. | [13] |
Comparative Efficacy in Inflammatory Disease Models
HDAC6 plays a crucial role in regulating inflammatory responses.[14] Its inhibition has been shown to modulate the production of inflammatory cytokines and the function of inflammatory cells.[14]
Inflammatory Arthritis
In a murine model of adjuvant-induced arthritis (AIA), a novel specific HDAC6 inhibitor, M808, improved the clinical arthritis score in a dose-dependent manner.[15] The study suggested that HDAC6 inhibition suppresses the inflammatory and destructive activity of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).[15]
| Inhibitor | Animal Model | Key Findings | Reference |
| M808 | Adjuvant-induced arthritis (AIA) | Improved clinical arthritis score in a dose-dependent manner. Suppressed bone and cartilage damage. | [15] |
| Compound 27 | Adjuvant-induced arthritis (AIA) and Collagen-induced arthritis (CIA) | Induced improvement of arthritic symptoms in both models. | [16] |
Experimental Protocols
Intracerebral Hemorrhage (ICH) Model and Tubastatin A Administration
Animal Model: An ICH model can be induced in rats by stereotaxic intrastriatal injection of collagenase type IV.[17] Drug Administration: Tubastatin A (TubA) is first dissolved in 4% dimethylsulfoxide (DMSO) and then diluted with 40% Polyethylene glycol 300 (PEG300) in double-distilled water.[18] TubA is administered via intraperitoneal injection at dosages of 25 and 40 mg/kg.[17][18] In a therapeutic paradigm, the injection can be given 30 minutes before the induction of ICH.[18] Outcome Measures: Behavioral testing can be conducted at 1 and 3 days post-ICH to assess neurological deficits.[17][18] Histological analysis of brain tissue is performed to evaluate the extent of injury and neuronal apoptosis.[17] Western blotting can be used to measure the levels of acetylated α-tubulin and apoptosis-related proteins.[17]
Alzheimer's Disease (rTg4510 tauopathy) Model and Tubastatin A Treatment
Animal Model: The rTg4510 mouse model, which expresses a mutant form of human tau, is used to study tau pathology.[3] Drug Administration: Treatment with Tubastatin A (25 mg/kg) or saline (0.9%) is initiated in 5-month-old mice and continued for 2 months.[3] Outcome Measures: Cognitive behavior is assessed using tests such as the Morris water maze.[3] Histological and biochemical analyses are performed on brain tissue to quantify total and phosphorylated tau levels, as well as hippocampal volume.[3]
Multiple Myeloma Xenograft Model and Nexturastat A Treatment
Animal Model: Murine xenograft models of multiple myeloma are established by subcutaneously injecting human MM cell lines (e.g., RPMI-8226, U266) into immunodeficient mice.[10][12] Drug Administration: Nexturastat A (NexA) is administered every two days for a period of 20 days.[10][12] Outcome Measures: Tumor growth is monitored by measuring tumor volume over the course of the treatment.[10] At the end of the study, tumors can be excised for further analysis, such as western blotting to assess protein expression levels.[10]
Signaling Pathways and Experimental Workflows
HDAC6-Mediated Cellular Processes in Neurodegeneration
Caption: HDAC6 signaling in neurodegeneration and the effect of its inhibition.
Experimental Workflow for Preclinical Evaluation of an HDAC6 Inhibitor
Caption: General workflow for preclinical evaluation of HDAC6 inhibitors.
References
- 1. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 14. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating Hdac6-IN-36: A Comparative Guide to Rescue Experiments and Performance Benchmarking
For researchers and drug development professionals investigating the therapeutic potential of Histone Deacetylase 6 (HDAC6) inhibitors, rigorous validation is paramount. This guide provides a framework for validating a novel inhibitor, termed here as Hdac6-IN-36, through comparative performance data from established HDAC6 inhibitors and detailed protocols for essential validation and rescue experiments.
Comparative Performance of Selective HDAC6 Inhibitors
The efficacy of a novel HDAC6 inhibitor can be benchmarked against existing compounds. The following table summarizes key performance indicators for several well-characterized selective HDAC6 inhibitors. Data for this compound should be generated and compared against these values.
| Inhibitor | Target | IC50 (nM) vs HDAC6 | Selectivity (Fold vs Class I HDACs) | Cellular Biomarker Modulation | Reference |
| This compound | HDAC6 | Data to be determined | Data to be determined | Increased α-tubulin acetylation | - |
| Ricolinostat (ACY-1215) | HDAC6 | ~5 | ~10-fold vs HDAC1/2/3 | Increased α-tubulin acetylation | [1][2] |
| Nexturastat A | HDAC6 | ~5.6 | >1000-fold vs HDAC1 | Increased α-tubulin acetylation | [3] |
| Tubastatin A | HDAC6 | ~15 | >1000-fold vs HDAC1 | Increased α-tubulin acetylation | [2][4] |
| NQN-1 | HDAC6 | ~200 (Ki) | Selective over other HDACs | Increased α-tubulin acetylation | [5] |
Experimental Validation of this compound
Validation of this compound requires a multi-pronged approach, encompassing biochemical assays, cellular mechanism of action studies, and phenotypic assessments. Rescue experiments are critical to definitively link the observed effects to HDAC6 inhibition.
Biochemical Potency and Selectivity
Objective: To determine the in vitro potency of this compound against HDAC6 and its selectivity over other HDAC isoforms.
Protocol: In Vitro HDAC Enzymatic Assay
-
Enzyme Source: Use recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.).
-
Substrate: Employ a fluorogenic peptide substrate specific for each HDAC isoform.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and reference compounds (e.g., Ricolinostat, Trichostatin A - a pan-HDAC inhibitor).
-
Assay Procedure:
-
Incubate the recombinant HDAC enzyme with varying concentrations of the inhibitor.
-
Add the fluorogenic substrate and allow the deacetylation reaction to proceed.
-
Add a developer solution to stop the reaction and generate a fluorescent signal.
-
-
Data Analysis: Measure fluorescence intensity and calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. Selectivity is determined by the ratio of IC50 values for other HDAC isoforms to the IC50 for HDAC6.
Cellular Target Engagement and Selectivity
Objective: To confirm that this compound engages HDAC6 in a cellular context, leading to the acetylation of its specific substrates without affecting substrates of other HDAC classes.
Protocol: Western Blot Analysis of Substrate Acetylation
-
Cell Culture: Treat a relevant cell line (e.g., a cancer cell line with known HDAC6 expression like MCF-7 or a neuronal cell line) with increasing concentrations of this compound for a defined period (e.g., 24 hours).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against acetylated α-tubulin (a specific marker for HDAC6 inhibition) and acetylated Histone H3 (a marker for Class I HDAC inhibition).
-
Use antibodies against total α-tubulin and total Histone H3 as loading controls.
-
Develop blots using appropriate secondary antibodies and a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the dose-dependent increase in acetylated α-tubulin relative to total α-tubulin, and the lack of a significant change in acetylated Histone H3.
Validation through Genetic Rescue/Phenocopy
Objective: To demonstrate that the cellular effects of this compound are specifically due to the inhibition of HDAC6. This is achieved by showing that genetic knockdown of HDAC6 phenocopies the effects of the inhibitor.
Protocol: siRNA-mediated Knockdown of HDAC6
-
Transfection: Transfect the chosen cell line with either a non-targeting control siRNA or an siRNA specifically targeting HDAC6.
-
Confirmation of Knockdown: After 48-72 hours, confirm the reduction in HDAC6 protein levels by Western blot.
-
Phenotypic Assay:
-
In parallel, treat cells with this compound or a vehicle control.
-
Assess a relevant cellular phenotype that is modulated by HDAC6. A common example is cell motility.
-
Cell Migration Assay (Wound Healing/Scratch Assay):
-
Grow cells to confluence in a multi-well plate.
-
Create a "scratch" or wound in the cell monolayer.
-
Treat cells with this compound, or use cells with HDAC6 knockdown.
-
Image the scratch at time 0 and after a set period (e.g., 24 hours).
-
-
-
Analysis: Measure the rate of wound closure. The expected result is that both treatment with this compound and the knockdown of HDAC6 will lead to a similar, significant reduction in cell migration compared to their respective controls.[6] This demonstrates that the pharmacological inhibition phenocopies the genetic inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is crucial for understanding the validation process.
Caption: The HDAC6 signaling pathway in the cytoplasm.
Caption: Workflow for a rescue experiment to validate this compound.
Conclusion
The validation of this compound necessitates a systematic approach, beginning with biochemical characterization and progressing to cellular mechanism of action studies. By benchmarking its performance against established inhibitors and employing rigorous rescue experiments, researchers can build a robust data package. This confirms that the observed biological effects are a direct consequence of selective HDAC6 inhibition, paving the way for further preclinical and clinical development. The experimental protocols and comparative data provided in this guide offer a clear roadmap for the comprehensive validation of novel HDAC6 inhibitors.
References
- 1. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic deletion or pharmacologic inhibition of histone deacetylase 6 protects the heart against ischaemia/reperfusion injury by limiting tumour necrosis factor alpha-induced mitochondrial injury in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective HDAC6 Inhibitors: ACY-738 vs. a Novel Indazole-based Compound
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The cytoplasmic localization and unique substrate profile of HDAC6, particularly its role in deacetylating α-tubulin, have driven the development of selective inhibitors. This guide provides a detailed head-to-head comparison of two such inhibitors: the well-characterized ACY-738 and a potent, selective indazole-based inhibitor, hereafter referred to as Compound 5j. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and cellular activity based on available experimental data.
Biochemical Potency and Selectivity
A critical evaluation of HDAC6 inhibitors begins with their potency and selectivity against the target enzyme and other HDAC isoforms. Both ACY-738 and Compound 5j demonstrate low nanomolar potency for HDAC6.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| ACY-738 | 1.7 | 94 | 128 | 218 | ~55-fold | [1][2][3] |
| Compound 5j | 1.8 | >10,000 | - | - | >5555-fold | [4] |
As the data indicates, both compounds are highly potent inhibitors of HDAC6. However, Compound 5j exhibits a significantly greater selectivity against HDAC1, a key class I HDAC, suggesting a potentially wider therapeutic window with fewer off-target effects related to class I HDAC inhibition.
Cellular Activity and Mechanism of Action
The primary mechanism of action for selective HDAC6 inhibitors is the prevention of α-tubulin deacetylation, leading to its hyperacetylation. This event can be readily assessed by Western blot analysis.
ACY-738 has been shown to induce a dramatic increase in the acetylation of α-tubulin in various cell lines and in the brains of mice following systemic administration.[2] This is consistent with its potent enzymatic inhibition of HDAC6. Notably, at concentrations effective for α-tubulin hyperacetylation, ACY-738 does not significantly affect the acetylation of histones, which are substrates of class I HDACs.[1]
Compound 5j has also been demonstrated to preferentially induce the acetylation of α-tubulin over histone H3 in HCT116 cells at concentrations as low as 0.5 µM, a hallmark of HDAC6-selective inhibition in a cellular context.[4]
To visualize the central role of HDAC6 in cellular pathways and the effect of its inhibition, the following signaling pathway diagram is provided.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
HDAC Enzyme Inhibition Assay
This assay is crucial for determining the IC50 values of the inhibitors against HDAC6 and other HDAC isoforms.
Protocol:
-
Reagents: Recombinant human HDAC enzymes, a fluorogenic substrate (e.g., Fluor-de-Lys®), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and serial dilutions of the test compounds are prepared.
-
Reaction: The inhibitor and HDAC enzyme are pre-incubated in a 384-well plate. The reaction is initiated by the addition of the fluorogenic substrate.
-
Development: After incubation, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.
-
Detection: The fluorescence is measured using a plate reader.
-
Analysis: IC50 values are calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Western Blot for α-tubulin Acetylation
This experiment confirms the target engagement of the HDAC6 inhibitor in a cellular context.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., HCT116, HeLa) are cultured to ~80% confluency and then treated with various concentrations of the HDAC6 inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the ratio of acetylated α-tubulin to total α-tubulin is calculated.
In Vivo Evaluation
While detailed in vivo head-to-head comparison data is not available, both ACY-738 and a precursor to Compound 5j have been evaluated in animal models.
ACY-738 has been shown to be brain-penetrant and has demonstrated efficacy in mouse models of neurodegenerative diseases and depression.[2][5][6] It effectively increases α-tubulin acetylation in the brain following systemic administration.[2]
The indazole-based inhibitor series, from which Compound 5j was derived, has also undergone pharmacokinetic evaluation. A related compound with a modified zinc-binding group (Compound 12) showed significantly improved oral bioavailability (53%) compared to the hydroxamic acid-based Compound 5j (1.2%), highlighting a potential area for further optimization for in vivo applications.[4]
Summary and Future Directions
Both ACY-738 and the indazole-based inhibitor Compound 5j are highly potent inhibitors of HDAC6. Compound 5j, however, displays a superior selectivity profile over class I HDACs in enzymatic assays. Both compounds effectively increase α-tubulin acetylation in cells, confirming their mechanism of action.
For researchers selecting an HDAC6 inhibitor for their studies, the choice may depend on the specific requirements of the experiment. The extensive characterization and proven in vivo efficacy of ACY-738 make it a valuable tool for CNS-related research. On the other hand, the exceptional selectivity of Compound 5j may be advantageous for studies where minimizing off-target effects on class I HDACs is critical. The development of analogs of Compound 5j with improved pharmacokinetic properties presents an exciting avenue for future research and the potential for a new class of highly selective HDAC6 inhibitors for clinical development. Further head-to-head in vivo studies would be invaluable to fully elucidate the comparative therapeutic potential of these promising compounds.
References
- 1. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel PI3Kδ/HDAC6 dual inhibitors for the treatment of non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Hdac6-IN-36: A Procedural Guide for Laboratory Personnel
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Hdac6-IN-36, a histone deacetylase 6 (HDAC6) inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles with side shields are mandatory. |
| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing is required. |
| Respiratory | Use a suitable respirator if there is a risk of inhalation. |
Ensure a safety shower and eyewash station are readily accessible in the work area.
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
Experimental Workflow for this compound Disposal
References
Personal protective equipment for handling Hdac6-IN-36
Disclaimer: No specific Safety Data Sheet (SDS) for Hdac6-IN-36 was publicly available at the time of this writing. The following guidance is based on safety protocols for handling other HDAC6 inhibitors and general best practices for laboratory chemical safety. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a small molecule inhibitor of Histone Deacetylase 6. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the recommended PPE for different laboratory procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: A properly fitted NIOSH-approved respirator is crucial to prevent inhalation of fine particles. - Eye Protection: Safety goggles with side-shields are required. - Hand Protection: Chemical-resistant nitrile gloves (double-gloving is recommended). - Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, impervious clothing may be necessary. |
| Dissolving and Solution Handling | - Eye Protection: Safety goggles with side-shields. - Hand Protection: Chemical-resistant nitrile gloves. - Body Protection: A lab coat, long pants, and closed-toe shoes. |
| In-Use (Cell Culture, etc.) | - Eye Protection: Safety glasses with side-shields. - Hand Protection: Chemical-resistant nitrile gloves. - Body Protection: A lab coat, long pants, and closed-toe shoes. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | 1. Collect all contaminated solid waste (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container. 2. Ensure the container is sealed when not in use. 3. Dispose of the container through your institution's hazardous waste management program. |
| Liquid Waste | 1. Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. 2. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety guidelines. 3. Arrange for pickup and disposal by your institution's hazardous waste management service.[1][2] |
| Contaminated Sharps | 1. Place all contaminated needles, syringes, and other sharps into a designated, puncture-proof sharps container. 2. Do not overfill the container. 3. Dispose of the sharps container as hazardous waste through your institution's established procedures. |
Emergency Response Plan
In the event of a spill or personal exposure, immediate and appropriate action is necessary.
Caption: Emergency response procedures for this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician immediately. Do not induce vomiting.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
